molecular formula C2Br2N2S B346769 2,5-Dibromo-1,3,4-thiadiazole CAS No. 55981-29-8

2,5-Dibromo-1,3,4-thiadiazole

Cat. No.: B346769
CAS No.: 55981-29-8
M. Wt: 243.91g/mol
InChI Key: MNHUBBRVPVSVCM-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C2Br2N2S and its molecular weight is 243.91g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dibromo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2N2S/c3-1-5-6-2(4)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHUBBRVPVSVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389099
Record name 2,5-dibromo-1,3,4-thiadiazole
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Molecular Weight

243.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55981-29-8
Record name 2,5-dibromo-1,3,4-thiadiazole
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Record name 2,5-Dibromo-1,3,4-thiadiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, details experimental protocols, and presents key characterization data.

Introduction

This compound is a five-membered aromatic heterocycle featuring a thiadiazole ring substituted with bromine atoms at the 2 and 5 positions.[1] Its molecular formula is C₂Br₂N₂S, and it has a molecular weight of 243.91 g/mol .[1] The presence of two bromine atoms enhances the reactivity of the thiadiazole core, making it a valuable building block in organic synthesis for the creation of more complex molecules.[1] This compound serves as a precursor for a variety of disubstituted 1,3,4-thiadiazole derivatives, which are explored for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis of this compound

A plausible and commonly utilized method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-1,3,4-thiadiazole. This multi-step process first introduces a bromine atom onto the thiadiazole ring, followed by diazotization of the amino group and subsequent substitution with a second bromine atom.

Synthesis_Pathway A 2-Amino-1,3,4-thiadiazole B Bromination A->B C 2-Amino-5-bromo-1,3,4-thiadiazole B->C D Diazotization & Bromination (Sandmeyer Reaction) C->D E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a proposed two-step experimental protocol based on established chemical principles for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

  • Dissolution: Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution (e.g., a 2-6% aqueous solution of a suitable acid).

  • Bromination: Cool the solution to 10°C or lower. Add bromine dropwise to the reaction mixture with stirring.

  • Oxidation: In the presence of an oxidant (e.g., hypochlorite, chlorate, or hydrogen peroxide), continue the reaction at a temperature between 15-30°C.

  • Work-up: Neutralize the reaction mixture with a base to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Suspend 2-amino-5-bromo-1,3,4-thiadiazole in a cold aqueous acid solution (e.g., HBr). Add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5°C. Stir for a period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as hexane to yield colorless crystals.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole cluster_step2 Step 2: Synthesis of this compound A Dissolve 2-amino-1,3,4-thiadiazole in acid B Add Bromine at low temp. A->B C Add Oxidant B->C D Neutralize and Precipitate C->D E Filter, Wash, and Dry D->E F Diazotization of 2-Amino-5-bromo -1,3,4-thiadiazole E->F Intermediate Product G Sandmeyer Reaction with CuBr F->G H Warm to complete reaction G->H I Extraction with organic solvent H->I J Purification by Recrystallization I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectroscopic data.

Property Value Reference
Molecular Formula C₂Br₂N₂S[1]
Molecular Weight 243.91 g/mol [1]
Appearance Colorless crystals/solid
Melting Point 111–113°C[1]
Boiling Point 289.4°C at 760 mmHg[1]
Density 2.5 g/cm³[1]

Spectroscopic Data:

Technique Data Interpretation Reference
¹H NMR (CDCl₃) No observable signalsConfirms the absence of protons in the molecule.[1]
¹³C NMR (CDCl₃) δ 152.1 ppmCorresponds to the two equivalent carbon atoms of the thiadiazole ring.[1]
IR Spectroscopy Expected to show characteristic peaks for the C=N and C-S bonds within the heterocyclic ring.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two bromine atoms.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Medicinal Chemistry: It serves as a precursor for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The thiadiazole nucleus is a common scaffold in many therapeutic agents.

  • Organic Synthesis: The bromine atoms at the 2 and 5 positions are excellent leaving groups, facilitating various substitution and coupling reactions to introduce diverse functional groups.

  • Materials Science: The electron-deficient nature of the 1,3,4-thiadiazole ring makes it an interesting component in the design of organic electronic materials.

Applications A This compound B Medicinal Chemistry A->B C Organic Synthesis A->C D Materials Science A->D E Antimicrobial Agents B->E F Anticancer Agents B->F G Disubstituted Thiadiazoles C->G H Coupling Reactions C->H I Organic Electronics D->I

References

An In-Depth Technical Guide to 2,5-Dibromo-1,3,4-thiadiazole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3,4-thiadiazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a five-membered aromatic ring containing sulfur and two nitrogen atoms, substituted with two bromine atoms, imparts it with a distinct reactivity profile. The electron-withdrawing nature of the thiadiazole ring, coupled with the labile bromine atoms, makes it a valuable precursor for the synthesis of a wide array of functionalized molecules with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

This compound is a solid at room temperature and possesses moderate lipophilicity, as indicated by its LogP value.[1] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂Br₂N₂S[1]
Molecular Weight 243.91 g/mol [1]
Appearance Solid[2]
Melting Point 111-113 °C[1]
Boiling Point 289.4 °C at 760 mmHg[1]
Density 2.5 g/cm³[1]
LogP 2.70[1]
Storage Temperature Inert atmosphere, 2-8 °C[2]

Spectroscopic Data

Due to the symmetrical nature of this compound, its NMR spectra are expected to be simple. As the molecule contains no hydrogen atoms, a proton NMR spectrum cannot be obtained. The Carbon-13 NMR spectrum would show a single signal for the two equivalent carbon atoms in the thiadiazole ring.

¹H-NMR: Not applicable.

¹³C-NMR: A single peak is expected for the two equivalent carbons of the thiadiazole ring. The chemical shift of these carbons in similar 2,5-disubstituted-1,3,4-thiadiazole derivatives typically appears in the range of 160-170 ppm.[3]

FT-IR: The infrared spectrum would provide information about the vibrational modes of the molecule. Key absorptions would include those associated with the C=N and C-S bonds within the thiadiazole ring.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (243.91 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

Synthesis of this compound
Key Reactions of this compound

The reactivity of this compound is dominated by the two bromine atoms, which can be readily displaced by various nucleophiles or participate in cross-coupling reactions.[5]

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution of the bromine atoms.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

  • In a reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired amine (2-3 equivalents) and a base (e.g., K₂CO₃, Et₃N; 2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Suzuki Cross-Coupling Reaction

Palladium-catalyzed Suzuki cross-coupling provides an efficient method for the formation of carbon-carbon bonds by reacting this compound with boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 equivalent), the desired boronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.

Mandatory Visualizations

To illustrate the utility of this compound as a synthetic intermediate, the following diagrams depict its role in key chemical transformations.

G A This compound C 2,5-Disubstituted-1,3,4-thiadiazole (R-Thiadiazole-R) A->C Nucleophilic Substitution E 2,5-Diaryl/alkyl-1,3,4-thiadiazole (R'-Thiadiazole-R') A->E Suzuki Coupling (Pd catalyst, Base) B Nucleophile (R-Nu) D Boronic Acid (R'-B(OH)2) experimental_workflow cluster_synthesis Synthesis of 2,5-Disubstituted-1,3,4-thiadiazole start Start: Combine Reactants (this compound, Nucleophile/Boronic Acid, Catalyst, Base, Solvent) reaction Reaction (Heating and Stirring) start->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 2,5-Disubstituted-1,3,4-thiadiazole purification->product

References

An In-depth Technical Guide to the Reaction Mechanisms and Intermediates of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3,4-thiadiazole is a versatile heterocyclic building block in organic synthesis, prized for its reactive bromine atoms at the 2 and 5 positions.[1] This enhanced reactivity makes it a valuable precursor for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.[2][3][4][5] This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, with a focus on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cycloadditions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the susceptibility of its carbon-bromine bonds to cleavage, enabling a variety of transformations. The principal reaction types include nucleophilic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. The bromine atoms can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to yield 2,5-disubstituted-1,3,4-thiadiazoles.[1] The reactions can proceed sequentially, allowing for the synthesis of both symmetrical and unsymmetrical derivatives.

Reaction Scheme:

G cluster_0 Nucleophilic Aromatic Substitution DBT This compound MonoSub 2-Bromo-5-nucleophile-1,3,4-thiadiazole DBT->MonoSub + Nu-H DiSub 2,5-Dinucleophile-1,3,4-thiadiazole MonoSub->DiSub + Nu'-H

Nucleophilic substitution of this compound.

Intermediates: The SNAr reaction proceeds through a Meisenheimer complex, a transient and high-energy intermediate that is not typically isolated. The negative charge from the attacking nucleophile is delocalized onto the electronegative nitrogen atoms of the thiadiazole ring, stabilizing the intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7][8] This reaction is widely used to form carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted thiadiazoles.

Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Br)Ln Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)Ln OxAdd->Transmetal R-B(OR)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R ArBr This compound Boronic R-B(OR)2

Generalized catalytic cycle for Suzuki-Miyaura coupling.

Intermediates: The catalytic cycle involves several palladium intermediates. The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the thiadiazole to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While these intermediates are crucial to the reaction, they are typically transient and not isolated under normal reaction conditions. Computational studies on similar dihalothiophenes suggest that the oxidative addition is the rate-determining step.

The Stille coupling reaction pairs this compound with an organotin compound in the presence of a palladium catalyst.[3][9] This reaction is also effective for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups.

Catalytic Cycle:

Stille_Coupling cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Br)Ln Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)Ln OxAdd->Transmetal R-Sn(Alkyl)3 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R ArBr This compound Organotin R-Sn(Alkyl)3 Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Br)Ln Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡C-R CuX Cu(I)X CuAlkyne Copper Acetylide Cu-C≡C-R CuAlkyne->Transmetal Alkyne H-C≡C-R Alkyne->CuAlkyne + CuX, Base experimental_workflow Start Start Setup Reaction Setup: - Add this compound, catalyst, and ligand to a dry flask under inert atmosphere. Start->Setup Reagents Add solvent, base, and coupling partner. Setup->Reagents Reaction Heat the reaction mixture and monitor by TLC or LC-MS. Reagents->Reaction Workup Cool the reaction, quench, and extract with an organic solvent. Reaction->Workup Purification Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purification Characterization Characterize the product (NMR, MS, IR). Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to 2,5-Dibromo-1,3,4-thiadiazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-1,3,4-thiadiazole, a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its significance as a versatile intermediate in the development of novel compounds with potential therapeutic applications. While direct biological activity or involvement in specific signaling pathways has not been prominently reported for this compound itself, its utility as a scaffold for creating diverse molecular architectures underscores its importance in medicinal chemistry and materials science.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of halogen atoms, particularly bromine, at the 2 and 5 positions of the thiadiazole ring significantly enhances its reactivity, making this compound a highly valuable and versatile intermediate for the synthesis of more complex molecules.[6] The bromine atoms serve as excellent leaving groups for various nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functional groups.[6]

This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis, physicochemical properties, and its role as a precursor in the synthesis of potentially bioactive compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55981-29-8[6][7][8]
Molecular Formula C₂Br₂N₂S[6][7]
Molecular Weight 243.91 g/mol [6][7]
Appearance Solid[9]
Melting Point 111-113 °C[6]
Boiling Point 289.4 °C at 760 mmHg[6]
Density 2.5 g/cm³[6]
LogP 2.0631 - 2.70[6][7]
Storage Temperature 2-8 °C, Inert atmosphere[9]

Table 2: Spectroscopic Data of this compound

Spectrum TypeData
¹H NMR As a symmetrical molecule with no protons, a standard ¹H NMR spectrum is not applicable.
¹³C NMR Expected to show a single peak for the two equivalent carbon atoms of the thiadiazole ring.
Mass Spectrum The mass spectrum would show the molecular ion peak and characteristic isotopic pattern for two bromine atoms.
IR Spectrum Characteristic peaks for the C=N and C-S stretching vibrations of the thiadiazole ring are expected.

Synthesis of this compound

While a definitive, peer-reviewed publication detailing the first synthesis of this compound could not be located, a plausible and commonly employed synthetic strategy for this class of compounds involves the diazotization of an amino-substituted thiadiazole followed by a Sandmeyer-type reaction. A likely precursor is 2,5-diamino-1,3,4-thiadiazole or 2-amino-5-bromo-1,3,4-thiadiazole.

Proposed Synthetic Pathway

The synthesis of this compound can be logically envisioned through a two-step process starting from the commercially available 2,5-diamino-1,3,4-thiadiazole.

G cluster_0 Step 1: Mono-bromination via Sandmeyer Reaction cluster_1 Step 2: Di-bromination via Sandmeyer Reaction A 2,5-Diamino-1,3,4-thiadiazole B Diazonium Salt Intermediate A->B 1. NaNO₂, HBr 2. 0-5 °C C 2-Amino-5-bromo-1,3,4-thiadiazole B->C CuBr D 2-Amino-5-bromo-1,3,4-thiadiazole E Diazonium Salt Intermediate D->E 1. NaNO₂, HBr 2. 0-5 °C F This compound E->F CuBr

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on established methods for the synthesis of related halo-thiadiazoles and the Sandmeyer reaction. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole from 2,5-Diamino-1,3,4-thiadiazole

  • Diazotization: Dissolve 2,5-diamino-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Synthesis of this compound from 2-Amino-5-bromo-1,3,4-thiadiazole

  • Diazotization: Repeat the diazotization procedure described in Step 1, using 2-amino-5-bromo-1,3,4-thiadiazole as the starting material.

  • Sandmeyer Reaction: Perform the Sandmeyer reaction as described in Step 1, adding the diazonium salt solution to a solution of CuBr in HBr.

  • Work-up and Purification: Follow the work-up and purification procedures from Step 1 to isolate and purify the final product, this compound.

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis due to the high reactivity of its carbon-bromine bonds.[6] The bromine atoms can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions.

General Reactivity

G cluster_0 Reaction Types cluster_1 Resulting Scaffolds A This compound B Nucleophilic Substitution A->B Nu⁻ C Suzuki Coupling A->C R-B(OH)₂ Pd catalyst, base D Sonogashira Coupling A->D R-C≡C-H Pd/Cu catalyst, base E Stille Coupling A->E R-Sn(Alkyl)₃ Pd catalyst F 2,5-Disubstituted-1,3,4-thiadiazoles (amines, ethers, thioethers, etc.) B->F G 2,5-Diaryl/heteroaryl-1,3,4-thiadiazoles C->G H 2,5-Dialkynyl-1,3,4-thiadiazoles D->H I 2,5-Di-substituted-1,3,4-thiadiazoles E->I

Caption: Reactivity of this compound in common organic reactions.

Role in the Synthesis of Bioactive Molecules

While this compound itself is not reported to have significant biological activity, it serves as a crucial starting material for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives. These derivatives have been investigated for various therapeutic applications, including:

  • Anticancer Agents: The 1,3,4-thiadiazole nucleus is a common feature in molecules designed as anticancer agents.[10][11] By using this compound as a scaffold, medicinal chemists can synthesize libraries of compounds with diverse substituents to probe structure-activity relationships and identify potent and selective anticancer drug candidates.[10]

  • Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of 2,5-disubstituted-1,3,4-thiadiazoles.[12] The ability to easily modify the substituents at the 2 and 5 positions allows for the fine-tuning of the antimicrobial spectrum and potency.

  • Anticonvulsants: The 1,3,4-thiadiazole ring has been identified as a key pharmacophore for anticonvulsant activity.[13] Synthetic routes starting from this compound provide access to novel derivatives for the development of new treatments for epilepsy and other seizure disorders.

Signaling Pathways and Experimental Workflows

As this compound is primarily a synthetic intermediate, there is no direct evidence of its involvement in specific biological signaling pathways. Its utility lies in its role as a precursor to compounds that may modulate various cellular pathways. For instance, derivatives of 2,5-disubstituted-1,3,4-thiadiazoles have been designed to target enzymes such as carbonic anhydrases and kinases, thereby influencing downstream signaling events.[1]

The general experimental workflow for utilizing this compound in a drug discovery context is outlined below.

G A Synthesis of This compound B Functionalization via Cross-Coupling/Substitution Reactions A->B C Library of 2,5-Disubstituted 1,3,4-thiadiazole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: General drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Although its own biological profile is not extensively studied, its importance as a synthetic intermediate is well-established. The ability to readily introduce a wide range of substituents at the 2 and 5 positions makes it a powerful tool for the synthesis of diverse libraries of compounds for drug discovery and materials science. Further research into novel synthetic methodologies and applications of this versatile scaffold is warranted and is expected to continue to contribute to the development of new therapeutic agents and functional materials.

References

spectroscopic data (NMR, IR, Mass Spec) of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3,4-thiadiazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, electron-deficient core, substituted with two bromine atoms, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Spectroscopic analysis is fundamental to the characterization of this and related compounds, providing unambiguous confirmation of its structure and purity. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and detailed experimental protocols for acquiring such data.

Data Presentation

Due to the absence of specific experimental data in the searched literature, the following tables provide expected ranges and characteristics for the spectroscopic data of this compound. These estimations are derived from the analysis of similar heterocyclic structures.

Table 1: Expected Nuclear Magnetic Resonance (NMR) Data

NucleusExpected Chemical Shift (δ) ppmMultiplicityNotes
¹H NMR --No protons are present in the structure of this compound. Therefore, no signals are expected in the ¹H NMR spectrum, assuming a pure sample.
¹³C NMR 140 - 160SingletA single signal is expected for the two equivalent carbon atoms of the thiadiazole ring. The chemical shift is influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the bromine substituents.

Table 2: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibrationNotes
1600 - 1500Medium - WeakC=N stretchingCharacteristic of the thiadiazole ring.
1400 - 1300MediumRing stretchingInvolving C-N and N-N bonds.
900 - 800Medium - StrongC-S stretchingAssociated with the thiadiazole ring.
700 - 500StrongC-Br stretchingCharacteristic of the carbon-bromine bonds.

Table 3: Expected Mass Spectrometry (MS) Data

m/zRelative AbundanceIonNotes
[M]⁺HighC₂Br₂N₂S⁺The molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 1:2:1 is expected.
[M-Br]⁺MediumC₂BrN₂S⁺Fragment corresponding to the loss of one bromine atom.
[C₂N₂S]⁺MediumC₂N₂S⁺Fragment corresponding to the loss of both bromine atoms.
[CSN]⁺VariableCSN⁺Further fragmentation of the thiadiazole ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of solid heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon framework of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of dry, purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that would overlap with the expected analyte signals.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹³C NMR Acquisition:

    • Insert the sample into the NMR probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include a spectral width of 0-200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration and instrument sensitivity), a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Analysis:

    • Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Identify and report the chemical shift (in ppm) of the observed signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic bond vibrations present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary, and record a background spectrum.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Process the spectrum by performing a background subtraction.

    • Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

    • Assign these bands to the corresponding molecular vibrations (e.g., C=N stretch, C-Br stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition.

Methodology (Electron Impact - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

  • Instrumentation:

    • Utilize a mass spectrometer with an electron impact (EI) ionization source.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

    • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Analysis:

    • The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

    • Identify the molecular ion peak ([M]⁺) and analyze its isotopic pattern to confirm the presence of two bromine atoms.

    • Identify the major fragment ions and propose logical fragmentation pathways.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample Purified Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Load onto Direct Insertion Probe Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire & Process ¹³C NMR Spectrum NMR->Data_NMR Data_IR Acquire & Process IR Spectrum IR->Data_IR Data_MS Acquire & Process Mass Spectrum MS->Data_MS Interp_NMR Chemical Shifts (ppm) Data_NMR->Interp_NMR Interp_IR Absorption Bands (cm⁻¹) Data_IR->Interp_IR Interp_MS m/z Values & Fragments Data_MS->Interp_MS Characterization Structural Confirmation Interp_NMR->Characterization Interp_IR->Characterization Interp_MS->Characterization

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical_Relationship_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound (C₂Br₂N₂S) NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Info_NMR Carbon Framework (Chemical Environment) NMR->Info_NMR Info_IR Functional Groups (Vibrational Modes) IR->Info_IR Info_MS Molecular Weight & Elemental Composition MS->Info_MS Structure Molecular Structure Confirmation Info_NMR->Structure Info_IR->Structure Info_MS->Structure

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

A Comprehensive Guide to the Theoretical and Computational Investigation of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies for the study of 2,5-Dibromo-1,3,4-thiadiazole. This heterocyclic compound is of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,3,4-thiadiazole scaffold.[1][2][3] Computational chemistry offers powerful tools to understand the structural, electronic, and spectroscopic properties of such molecules, thereby guiding the rational design of novel therapeutic agents.[4]

Molecular Structure and Geometric Parameters

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.[5] The choice of functional and basis set is crucial for obtaining reliable results. A common and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[5]

Table 1: Representative Optimized Geometric Parameters for a Substituted 1,3,4-thiadiazole

ParameterBond/AngleValue (B3LYP/6-311++G(d,p))
Bond Length (Å)C2-N31.304
N3-N41.366
N4-C51.304
C5-S11.768
S1-C21.768
Bond Angle (°)S1-C2-N3114.5
C2-N3-N4111.8
N3-N4-C5111.8
N4-C5-S1114.5
C5-S1-C287.4
Dihedral Angle (°)N4-C5-S1-C20.0
N3-N4-C5-S10.0

Note: Data is illustrative and based on general values for substituted 1,3,4-thiadiazoles.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational analysis is essential for the characterization of molecular structure and bonding. FT-IR and FT-Raman spectroscopy are the primary experimental techniques, while DFT calculations can predict the vibrational frequencies and modes. A comparison between the experimental and theoretical spectra allows for a detailed assignment of the observed vibrational bands.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

Objective: To obtain the vibrational spectra of this compound.

Materials:

  • This compound sample

  • KBr (for FT-IR)

  • Capillary tube (for FT-Raman)

Instrumentation:

  • FT-IR spectrometer

  • FT-Raman spectrometer with a suitable laser source (e.g., Nd:YAG laser at 1064 nm)

Procedure:

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy:

    • Place the sample in a capillary tube.

    • Record the FT-Raman spectrum in the range of 4000-100 cm⁻¹.

Computational Protocol: Vibrational Frequency Calculation

Objective: To calculate the theoretical vibrational frequencies of this compound.

Methodology:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • Perform a geometry optimization of the molecule at the chosen level of theory.

    • Following optimization, perform a frequency calculation at the same level of theory to obtain the harmonic vibrational frequencies.

    • The calculated frequencies are often systematically scaled to better match experimental data.

Table 2: Representative Vibrational Frequencies for a 1,3,4-Thiadiazole Ring

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=N)15981597C=N stretching
ν(N-N)11511150N-N stretching
ν(C-S)700698C-S stretching
Ring breathing850848Ring breathing mode

Note: Data is illustrative and based on general values for substituted 1,3,4-thiadiazoles.

G Workflow for Vibrational Analysis cluster_exp Experimental cluster_comp Computational exp_sample This compound Sample ftir FT-IR Spectroscopy exp_sample->ftir raman FT-Raman Spectroscopy exp_sample->raman exp_spectra Experimental Spectra ftir->exp_spectra raman->exp_spectra compare Comparison and Assignment exp_spectra->compare dft DFT Calculation (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc comp_spectra Calculated Frequencies freq_calc->comp_spectra comp_spectra->compare final_analysis Vibrational Mode Analysis compare->final_analysis

Caption: Workflow for the comparative vibrational analysis.

Electronic Properties and Chemical Reactivity

The electronic properties of this compound, such as its reactivity and kinetic stability, can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Computational Protocol:

  • Software: Gaussian 09.

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

Table 3: Representative FMO Energies and Related Parameters

ParameterValue (eV)
E(HOMO)-7.5
E(LUMO)-2.5
Energy Gap (ΔE)5.0
Ionization Potential (I)7.5
Electron Affinity (A)2.5
Global Hardness (η)2.5
Electronegativity (χ)5.0

Note: Data is illustrative and based on general values for substituted 1,3,4-thiadiazoles.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. This is particularly useful for understanding the stability of the molecule arising from these interactions.

Computational Protocol:

  • Software: Gaussian 09 with NBO 3.1 program.

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure: NBO analysis is performed on the optimized molecular structure.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the regions susceptible to electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions and reaction sites.

Computational Protocol:

  • Software: Gaussian 09.

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure: The MEP is calculated from the optimized geometry.

G Computational Analysis of Electronic Properties cluster_analysis Electronic Property Analyses cluster_interpretation Interpretation and Application start Optimized Molecular Structure (DFT/B3LYP/6-311++G(d,p)) homo_lumo HOMO-LUMO Analysis start->homo_lumo nbo NBO Analysis start->nbo mep MEP Analysis start->mep reactivity Chemical Reactivity (Energy Gap, Hardness) homo_lumo->reactivity stability Molecular Stability (Intramolecular Interactions) nbo->stability interaction Intermolecular Interactions (Electrophilic/Nucleophilic Sites) mep->interaction drug_design Rational Drug Design reactivity->drug_design stability->drug_design interaction->drug_design

Caption: Logical flow for the computational analysis of electronic properties.

Conclusion and Future Directions

This guide outlines a robust framework for the theoretical and computational investigation of this compound. By combining DFT calculations with experimental spectroscopic data, a comprehensive understanding of its structural, vibrational, and electronic properties can be achieved. These computational insights are invaluable for predicting the molecule's reactivity, stability, and potential as a pharmacophore in drug discovery. Future research should focus on obtaining experimental data for this compound to validate and refine these theoretical models, and to explore its interactions with biological targets through molecular docking and dynamics simulations. The methodologies described herein provide a solid foundation for such future endeavors.

References

Solubility Profile of 2,5-Dibromo-1,3,4-thiadiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibromo-1,3,4-thiadiazole in common organic solvents, designed for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for solubility determination, including a detailed experimental protocol and a qualitative assessment based on the compound's physicochemical properties.

Executive Summary

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, purification, and formulation. This guide presents a comprehensive approach to determining its solubility, addressing the current information gap.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂Br₂N₂S--INVALID-LINK--
Molecular Weight243.91 g/mol --INVALID-LINK--
Melting Point111-113 °C--INVALID-LINK--
LogP2.70--INVALID-LINK--
Physical FormSolid--INVALID-LINK--

The LogP value of 2.70 indicates moderate lipophilicity, suggesting that this compound will likely exhibit better solubility in organic solvents than in water. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents is presented below.

Table 2: Predicted Qualitative Solubility of this compound

SolventPolarity IndexPredicted SolubilityRationale
N,N-Dimethylformamide (DMF)6.4HighPolar aprotic solvent, effective for many heterocyclic compounds.
Dimethyl sulfoxide (DMSO)7.2HighHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)4.0Moderate to HighGood general-purpose solvent for moderately polar compounds.
Dichloromethane (DCM)3.1Moderate to HighEffective for compounds with moderate polarity.
Acetone5.1ModerateA polar aprotic solvent that should be a reasonable solvent.
Ethyl Acetate4.4ModerateA moderately polar solvent.
Acetonitrile5.8ModerateA polar aprotic solvent.
Chloroform4.1ModerateSimilar to dichloromethane.
Ethanol4.3Low to ModerateA polar protic solvent; solubility may be limited by the compound's lipophilicity.
Methanol5.1Low to ModerateA polar protic solvent; similar to ethanol.
Toluene2.4LowA non-polar aromatic solvent.
Hexane0.1Very LowA non-polar aliphatic solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is recommended for obtaining quantitative solubility data for this compound.

3.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start: Obtain Pure Compound and Solvents prepare_slurry Prepare Slurry: Add excess solid to a known volume of solvent in a sealed vial start->prepare_slurry equilibrate Equilibrate: Agitate at a constant temperature (e.g., 24-48 hours) prepare_slurry->equilibrate separate Separate Phases: Allow solid to settle and filter the supernatant equilibrate->separate quantify Quantify Concentration: Analyze the filtrate using a calibrated analytical method (e.g., HPLC) separate->quantify data_analysis Data Analysis: Determine solubility from the measured concentration quantify->data_analysis end End: Report Solubility Data data_analysis->end

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a solid foundation for its determination. The predicted qualitative solubility, based on its physicochemical properties, suggests good solubility in polar aprotic solvents like DMF and DMSO. The detailed experimental protocol offers a reliable method for researchers to obtain precise quantitative solubility data, which is essential for the effective utilization of this compound in research and development.

An In-depth Technical Guide to the Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the versatile precursor, thiosemicarbazide. The document details various synthetic methodologies, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison. Furthermore, it includes diagrammatic representations of reaction workflows and a proposed biological mechanism of action to cater to the interests of drug development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The ease of synthesis and the ability to introduce diverse substituents at the 2- and 5-positions make this heterocyclic system an attractive target for drug discovery programs. Thiosemicarbazide serves as a readily available and cost-effective starting material for the construction of the 1,3,4-thiadiazole ring. This guide focuses on the primary synthetic routes from thiosemicarbazide to 2,5-disubstituted-1,3,4-thiadiazoles, providing the necessary technical details for their preparation and characterization.

Synthetic Methodologies

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazide predominantly involves the cyclization of an N-acylthiosemicarbazide intermediate. This intermediate can be formed in situ or prepared in a separate step. The key transformation is the intramolecular cyclodehydration of the acylthiosemicarbazide. Several reagents and conditions have been developed to effect this transformation, each with its own advantages and limitations.

The general synthetic approach can be visualized as a two-step process: acylation of thiosemicarbazide followed by cyclization.

G thiosemicarbazide Thiosemicarbazide acylthiosemicarbazide N-Acylthiosemicarbazide (Intermediate) thiosemicarbazide->acylthiosemicarbazide Acylation acylating_agent Acylating Agent (e.g., Carboxylic Acid, Acyl Chloride) acylating_agent->acylthiosemicarbazide thiadiazole 2,5-Disubstituted-1,3,4-Thiadiazole acylthiosemicarbazide->thiadiazole Cyclodehydration cyclizing_agent Cyclizing/Dehydrating Agent (e.g., H₂SO₄, POCl₃) cyclizing_agent->thiadiazole

General Synthetic Workflow
Cyclization using Strong Acids

Concentrated mineral acids such as sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are commonly employed to catalyze the cyclodehydration of acylthiosemicarbazides. These methods are often straightforward and effective for a range of substrates.

Table 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Acid Catalysis

AcidSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylHH₂SO₄-0 - RT291[2]
4-MethoxyphenylHH₂SO₄-0 - RT285[2]
2,5-DimethoxyphenylHH₂SO₄-0 - RT261[2]
CinnamylPhenylH₂SO₄-RT2470-80Various
PhenylHPPA-100185Various
Cyclization using Dehydrating Agents

Dehydrating agents like phosphorus oxychloride (POCl₃) are highly effective for the synthesis of 1,3,4-thiadiazoles from acylthiosemicarbazides. This method is particularly useful for substrates that may be sensitive to strong mineral acids.

Table 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using POCl₃

SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylH-Reflux388Various
4-ChlorophenylH-Reflux392Various
2-HydroxyphenylH-Reflux485Various
(E)-2-methoxy-styrylPhenyl-Reflux270-80[3]
4-NitrophenylPhenyl-Reflux267[4]
One-Pot Syntheses

One-pot procedures, where the acylation and cyclization steps are performed in a single reaction vessel without isolation of the intermediate, offer advantages in terms of efficiency and reduced waste.

Table 3: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

R¹ SourceR² SourceReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl AldehydeAryl HydrazideLawesson's Reagent, DMAPTolueneReflux1075-97[5]
Carboxylic AcidThiosemicarbazidePPE, ChloroformChloroformReflux1048-70[6]

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazoles using Concentrated H₂SO₄

This protocol is adapted from the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine.[2]

G start Start step1 Dissolve thiosemicarbazide and benzoic acid in conc. H₂SO₄ at 0°C start->step1 step2 Stir at room temperature for 2 hours step1->step2 step3 Pour reaction mixture onto crushed ice step2->step3 step4 Neutralize with aqueous ammonia step3->step4 step5 Filter the precipitate step4->step5 step6 Wash with water and dry step5->step6 end 5-Phenyl-2-amino-1,3,4-thiadiazole step6->end

Protocol 3.1 Workflow
  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add thiosemicarbazide (1.0 eq).

  • Addition of Reagents: Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C. To this solution, add the corresponding carboxylic acid (1.0 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for the specified time (typically 2-4 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the resulting solution with a suitable base (e.g., concentrated ammonia solution) to a pH of 6-7.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using POCl₃

This protocol is a general method for the cyclization of N-acylthiosemicarbazides.

G start Start step1 Reflux N-acylthiosemicarbazide in excess POCl₃ start->step1 step2 Monitor reaction by TLC step1->step2 step3 Remove excess POCl₃ under reduced pressure step2->step3 step4 Pour residue onto crushed ice step3->step4 step5 Neutralize with K₂CO₃ solution step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with water and recrystallize step6->step7 end 2,5-Disubstituted-1,3,4-thiadiazole step7->end

Protocol 3.2 Workflow
  • Reaction Setup: Place the N-acylthiosemicarbazide (1.0 eq) in a round-bottom flask.

  • Addition of Reagent: Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 volumes).

  • Reaction: Heat the mixture to reflux for the required time (usually 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Isolation: Pour the residue onto crushed ice and neutralize with a saturated solution of potassium carbonate.

  • Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from an appropriate solvent to obtain the pure product.

Data Presentation

The following tables summarize the characterization data for representative 2,5-disubstituted-1,3,4-thiadiazoles synthesized from thiosemicarbazide.

Table 4: Spectroscopic Data for Selected 5-Aryl-2-amino-1,3,4-thiadiazoles

CompoundYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
1 Phenyl917.75 (d, 2H), 7.41-7.47 (m, 5H, Ar-H & NH₂)[2]168.5 (C-2), 156.5 (C-5), 131.0 (Ar-C), 129.6 (Ar-C), 129.2 (Ar-C), 126.3 (Ar-C)[2]3268, 3061 (N-H), 1633 (C=N)[2]177 (M⁺)[2]
2 4-Methoxyphenyl857.68 (d, 2H), 6.98 (d, 2H), 7.20 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)[7]168.0, 160.5, 156.0, 128.0, 124.0, 114.5, 55.53300, 3100 (N-H), 1610 (C=N), 1250 (C-O)207 (M⁺)
3 2,5-Dimethoxyphenyl617.62 (d, 1H), 7.22 (bs, 2H, NH₂), 7.13 (d, 1H), 7.00 (dd, 1H), 3.86 (s, 3H), 3.75 (s, 3H)[2]170.3, 153.5, 150.6, 149.1, 120.3, 117.0, 114.2, 110.6, 56.7, 55.6[2]3270, 3100 (N-H), 1620 (C=N)237 (M⁺)[2]

Table 5: Spectroscopic Data for a 2,5-Disubstituted-1,3,4-thiadiazole from Acylthiosemicarbazide and POCl₃

CompoundYield (%)¹H NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
4 (E)-styrylPhenylamino7510.47 (s, 1H, NH), 8.43-7.00 (m, 12H, Ar-H & vinyl-H)[3]3285 (N-H), 1597 (C=N), 1610 (C=C)293 (M⁺)

Mechanistic Insights

Synthetic Mechanism: Acid-Catalyzed Cyclodehydration

The generally accepted mechanism for the acid-catalyzed formation of 1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid involves three key steps:

  • Acylation: The thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid to form a tetrahedral intermediate, which then collapses to give the N-acylthiosemicarbazide.

  • Thioenolization and Cyclization: The N-acylthiosemicarbazide undergoes acid-catalyzed thioenolization. The lone pair on the terminal nitrogen then attacks the electron-deficient carbon of the enol, leading to a five-membered ring intermediate.

  • Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic 1,3,4-thiadiazole ring.

G cluster_0 Acylation cluster_1 Cyclization cluster_2 Aromatization thiosemicarbazide Thiosemicarbazide intermediate1 Tetrahedral Intermediate thiosemicarbazide->intermediate1 Nucleophilic Attack carboxylic_acid Carboxylic Acid + H⁺ carboxylic_acid->intermediate1 acylthiosemicarbazide N-Acylthiosemicarbazide intermediate1->acylthiosemicarbazide -H₂O intermediate2 Thioenol Intermediate acylthiosemicarbazide->intermediate2 Thioenolization intermediate3 Cyclic Intermediate intermediate2->intermediate3 Intramolecular Nucleophilic Attack thiadiazole 1,3,4-Thiadiazole intermediate3->thiadiazole -H₂O, -H⁺

Acid-Catalyzed Cyclodehydration Mechanism
Biological Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that regulate DNA topology and are crucial for bacterial survival.[8] The proposed mechanism involves the binding of the thiadiazole derivatives to the active site of these enzymes, thereby stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

G dna Bacterial DNA cleavage_complex Enzyme-DNA Cleavage Complex dna->cleavage_complex gyrase DNA Gyrase / Topoisomerase IV gyrase->cleavage_complex thiadiazole 1,3,4-Thiadiazole Inhibitor thiadiazole->cleavage_complex Binding and Stabilization relegation_block Re-ligation Blocked cleavage_complex->relegation_block ds_breaks Double-Strand Breaks relegation_block->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Inhibition of DNA Gyrase/Topoisomerase IV

Conclusion

This technical guide has outlined the principal synthetic routes for the preparation of 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazide. The methodologies discussed, including acid-catalyzed cyclization, the use of dehydrating agents, and one-pot procedures, offer a versatile toolkit for accessing a wide array of derivatives. The provided experimental protocols and tabulated data serve as a practical resource for researchers in the field. Furthermore, the elucidation of both the synthetic and a key biological mechanism of action underscores the importance of this heterocyclic scaffold in the ongoing quest for novel therapeutic agents. The continued exploration of new synthetic strategies and the expansion of the structure-activity relationship knowledge base for 1,3,4-thiadiazole derivatives will undoubtedly fuel future drug discovery and development efforts.

References

The Core Mechanism of 1,3,4-Thiadiazole Formation from Thiohydrazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2][3][4] Understanding the fundamental mechanisms of its synthesis is paramount for the rational design and development of novel drug candidates. This technical guide provides an in-depth exploration of the core mechanism for the formation of 1,3,4-thiadiazoles from thiohydrazide precursors, supplemented with experimental protocols and quantitative data.

The Fundamental Reaction Pathway

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from thiohydrazides and carboxylic acids is a common and efficient method.[2][5] The reaction generally proceeds via an acid-catalyzed cyclodehydration mechanism. The key steps involve the nucleophilic attack of the thiohydrazide on the carboxylic acid, followed by intramolecular cyclization and subsequent dehydration to form the aromatic 1,3,4-thiadiazole ring.

A proposed mechanism for this transformation is as follows:

  • Activation of the Carboxylic Acid: In the presence of a strong acid or a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.[2][5]

  • Nucleophilic Attack: The terminal nitrogen atom of the thiohydrazide acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Water Elimination (Dehydration): A series of proton transfers occur, leading to the formation of a good leaving group (water). The elimination of a water molecule results in the formation of an N-acylthiohydrazide intermediate.

  • Intramolecular Cyclization: The sulfur atom of the N-acylthiohydrazide then acts as a nucleophile, attacking the carbon of the protonated amide. This intramolecular cyclization leads to the formation of a five-membered ring intermediate.

  • Final Dehydration: A second dehydration step, driven by the aromatization of the ring, occurs. This involves the elimination of another water molecule, resulting in the formation of the stable, aromatic 2,5-disubstituted 1,3,4-thiadiazole.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of 1,3,4-thiadiazole formation from a thiohydrazide and a carboxylic acid.

G cluster_reactants Reactants cluster_intermediate1 Intermediate Formation cluster_intermediate2 N-Acylthiohydrazide Intermediate cluster_intermediate3 Cyclized Intermediate cluster_product Product R1_thiohydrazide R¹-C(=S)NHNH₂ Thiohydrazide activated_acid R²-C(OH)₂⁺ R1_thiohydrazide->activated_acid Activation R2_acid R²-COOH Carboxylic Acid R2_acid->activated_acid Activation H_plus H⁺ (Acid Catalyst) H_plus->activated_acid Activation intermediate1 R¹-C(=S)NHNH-C(OH)₂-R² activated_acid->intermediate1 Nucleophilic Attack intermediate2 R¹-C(=S)NHNH-C(=O)-R² intermediate1->intermediate2 Dehydration (-H₂O) intermediate3 [Cyclized Intermediate] intermediate2->intermediate3 Intramolecular Cyclization thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole intermediate3->thiadiazole Dehydration (-H₂O) Aromatization

Caption: General mechanism of 1,3,4-thiadiazole formation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles from thiohydrazides or their precursors.

R¹ SubstituentR² SubstituentReagents/ConditionsYield (%)Reference
PhenylAminoThiosemicarbazide, Benzoic Acid, POCl₃-[2]
4-ChlorophenylAmino4-Chlorobenzoic acid, Thiosemicarbazide, POCl₃-[3]
PhenylAminoThiosemicarbazide, Benzoic Acid, PPE-[5]
2-PhenylethylAmino3-Phenylpropanoic acid, Thiosemicarbazide, PPE-[5]
PhenoxymethylAmino2-Phenoxyacetic acid, Thiosemicarbazide, PPE-[5]
(Naphthalen-2-yl)methylAmino2-(Naphthalen-2-yl)acetic acid, Thiosemicarbazide, PPE-[5]
Butane-1,4-diylAminoAdipic acid, Thiosemicarbazide, PPE-[5]
ArylAminoAromatic Carboxylic Acids, Thiosemicarbazide, POCl₃-[3]

Note: Specific yield percentages were not consistently provided in the reviewed literature for direct thiohydrazide reactions. The table reflects the common use of thiosemicarbazide, a close precursor, in similar cyclization reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a common class of these compounds derived from the reaction of a carboxylic acid with thiosemicarbazide (which can be considered an in-situ precursor to the thiohydrazide intermediate).

General Procedure using Phosphorus Oxychloride (POCl₃)

This method is widely employed for the cyclodehydration of carboxylic acids and thiosemicarbazide.[3]

Materials:

  • Aromatic carboxylic acid (1 eq)

  • Thiosemicarbazide (1 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)

Procedure:

  • A mixture of the aromatic carboxylic acid (e.g., 0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.

  • Phosphorus oxychloride (e.g., 5-10 mL) is carefully added to the mixture.

  • The reaction mixture is refluxed for a specified period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or potassium carbonate, to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

Synthesis using Polyphosphate Ester (PPE)

This protocol offers an alternative to the often harsh conditions of POCl₃.[5]

Materials:

  • Carboxylic acid (1 eq)

  • Thiosemicarbazide (1 eq)

  • Polyphosphate ester (PPE)

  • Chloroform

Procedure:

  • A solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL) is heated to 60 °C.

  • Thiosemicarbazide (5 mmol) is added to the hot solution.

  • The reaction mixture is stirred at this temperature for a designated time, with reaction progress monitored by TLC.

  • Upon completion, the formed precipitate is filtered off.

  • The solid is washed sequentially with chloroform and hexane.

  • The product is dried to yield the 2-amino-1,3,4-thiadiazole derivative.

Logical Relationships in Synthesis

The synthesis of 1,3,4-thiadiazoles from thiohydrazides is part of a broader network of synthetic strategies for obtaining this important heterocyclic core. The following diagram illustrates the logical relationship between different starting materials and the target 1,3,4-thiadiazole.

G Thiohydrazide Thiohydrazide Acylthiohydrazide N-Acylthiohydrazide Intermediate Thiohydrazide->Acylthiohydrazide Acylation Thiadiazole 1,3,4-Thiadiazole Thiohydrazide->Thiadiazole with Orthoester CarboxylicAcid Carboxylic Acid / Derivative CarboxylicAcid->Acylthiohydrazide Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiohydrazide Acylation Orthoester Orthoester Orthoester->Thiadiazole Reaction Acylthiohydrazide->Thiadiazole Cyclodehydration

Caption: Synthetic pathways to 1,3,4-thiadiazoles.

This guide provides a foundational understanding of the mechanism of 1,3,4-thiadiazole formation from thiohydrazides. The versatility of this reaction, coupled with the biological significance of the resulting products, ensures its continued importance in the field of drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives via palladium-catalyzed Suzuki cross-coupling reactions of 2,5-Dibromo-1,3,4-thiadiazole. The 1,3,4-thiadiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The Suzuki coupling reaction offers a versatile and efficient method for the C-C bond formation, allowing for the introduction of diverse aryl and heteroaryl substituents at the 2 and 5 positions of the thiadiazole ring.

Introduction

The 1,3,4-thiadiazole ring is a key pharmacophore in medicinal chemistry due to its diverse biological activities. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of 2,5-diaryl-1,3,4-thiadiazoles, this compound serves as a versatile starting material. The two bromine atoms can be sequentially or simultaneously substituted with various aryl or heteroaryl groups, enabling the creation of a diverse library of compounds for biological screening.

Reaction Principle and Pathway

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Pathway A This compound (Ar-Br) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)L2-Br C->D G Transmetalation D->G E Ar'-B(OR)2 E->G F Base F->G H Ar-Pd(II)L2-Ar' G->H I Reductive Elimination H->I I->B J 2-Bromo-5-aryl-1,3,4-thiadiazole (Ar-Ar') I->J K Repeat Cycle for Disubstitution J->K L 2,5-Diaryl-1,3,4-thiadiazole K->L

Figure 1: Suzuki Coupling Catalytic Cycle

Experimental Protocols

While a specific, detailed protocol for the Suzuki coupling of this compound is not extensively documented in publicly available literature, the following protocols are based on successful Suzuki reactions performed on structurally similar dihalogenated heterocycles, such as 2,5-dibromo-3-hexylthiophene and 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.[1][2] These provide a strong starting point for reaction optimization.

Protocol 1: General Procedure for the Double Suzuki Coupling of this compound

This protocol aims for the symmetrical disubstitution of the thiadiazole core.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2.5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (10 mL) to the flask and stir the mixture at room temperature for 30 minutes.

  • To the stirred mixture, add the arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and water (2.5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A Combine Reactants (this compound, Pd(PPh3)4, Dioxane) B Inert Atmosphere (Argon Purge) A->B C Add Reagents (Arylboronic acid, K3PO4, Water) B->C D Reaction at 90°C (12-24h) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Figure 2: Experimental Workflow
Protocol 2: Stepwise Suzuki Coupling for Unsymmetrical 2,5-Disubstituted-1,3,4-thiadiazoles

By controlling the stoichiometry of the boronic acid, it is possible to achieve monosubstitution, followed by a second Suzuki coupling with a different boronic acid to yield unsymmetrical products.

Step 1: Monosubstitution

Follow Protocol 1, but use only 1.0-1.2 equivalents of the first arylboronic acid. The reaction time may need to be optimized to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted by-product. Careful monitoring by TLC or GC-MS is crucial.

Step 2: Disubstitution

  • Isolate and purify the 2-bromo-5-aryl-1,3,4-thiadiazole from Step 1.

  • Subject the purified mono-substituted product to a second Suzuki coupling reaction (following Protocol 1) with a different arylboronic acid.

Data Presentation

The following tables summarize typical reaction conditions and expected yields based on analogous Suzuki coupling reactions of dihalogenated heterocycles.[1][2][3]

Table 1: Reaction Parameters for Double Suzuki Coupling

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic Acid (2.5 eq)
Catalyst Pd(PPh₃)₄ (6 mol%)
Base K₃PO₄ (4.0 eq)
Solvent System 1,4-Dioxane / H₂O (4:1)
Temperature 90 °C
Reaction Time 12-24 h
Typical Yield 60-90%

Table 2: Comparison of Catalysts and Bases in Similar Systems

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90Good to Excellent[1][2]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORefluxModerate to Good[3]
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O100High[4]
Pd(OAc)₂/SPhosK₃PO₄DMF110Good[3]

Applications in Drug Development

The 2,5-diaryl-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry. Derivatives have shown a broad spectrum of biological activities, making them attractive candidates for drug development programs.

  • Antimicrobial Agents: Many 1,3,4-thiadiazole derivatives exhibit potent activity against various bacterial and fungal strains.[5]

  • Anticancer Agents: The thiadiazole nucleus is present in several compounds with demonstrated anticancer activity, often acting through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.

  • Anti-inflammatory Agents: Certain substituted 1,3,4-thiadiazoles have been shown to possess anti-inflammatory properties.

The ability to readily synthesize a diverse library of 2,5-diaryl-1,3,4-thiadiazoles using the Suzuki coupling reaction allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in the drug discovery process.

Drug_Development_Logic A This compound B Suzuki Coupling (Diverse Arylboronic Acids) A->B C Library of 2,5-Diaryl-1,3,4-thiadiazoles B->C D Biological Screening (e.g., Antimicrobial, Anticancer) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Development G->H

Figure 3: Drug Development Workflow

References

Application Notes and Protocols: Sonogashira Cross-Coupling of 2,5-Dibromo-1,3,4-thiadiazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives is therefore of significant interest for the development of new therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it proceeds under mild conditions with a high tolerance for various functional groups.[4][5]

This document provides detailed application notes and protocols for the Sonogashira cross-coupling of 2,5-dibromo-1,3,4-thiadiazole with various terminal alkynes to generate novel 2,5-dialkynyl-1,3,4-thiadiazole derivatives. These products can serve as key intermediates or final compounds in drug discovery programs.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The final step is a reductive elimination that yields the alkynylated product and regenerates the active palladium(0) catalyst. The amine base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.[5]

Experimental Protocols

The following protocols are generalized procedures based on established methods for Sonogashira cross-coupling reactions of heteroaryl bromides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[5]

Materials
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol) (2.2 - 3.0 equivalents for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-10 mol%)

  • Copper(I) iodide (CuI) (4-20 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (4-6 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

General Protocol for Disubstitution
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.10 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (10 mL), followed by the amine base (e.g., triethylamine, 4.0 mmol) and the terminal alkyne (2.5 mmol) via syringe.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol for Selective Monosubstitution

Achieving selective mono-alkinylation of a dihalo-heterocycle can be challenging. However, by carefully controlling the reaction conditions, such as using a sub-stoichiometric amount of the terminal alkyne and lower reaction temperatures, mono-coupling can be favored.

  • Reaction Setup: Follow the general protocol, but use only 1.0-1.2 equivalents of the terminal alkyne.

  • Reaction Conditions: Maintain the reaction at a lower temperature (e.g., room temperature or 0 °C) and carefully monitor the reaction progress to stop it once the desired mono-coupled product is the major component.

  • Work-up and Purification: Follow the general work-up and purification procedure. Separation of the mono- and di-substituted products, along with unreacted starting material, will likely require careful column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes, based on typical yields for similar reactions.

EntryTerminal AlkyneProductReaction ConditionsYield (%)
1Phenylacetylene2,5-Bis(phenylethynyl)-1,3,4-thiadiazolePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF, 60 °C, 12 h85
21-Hexyne2,5-Bis(hex-1-yn-1-yl)-1,3,4-thiadiazolePd(PPh₃)₄ (5 mol%), CuI (10 mol%), i-Pr₂NH, DMF, 50 °C, 18 h78
3Propargyl alcohol2,5-Bis(3-hydroxyprop-1-yn-1-yl)-1,3,4-thiadiazolePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF, rt, 24 h65
4(Trimethylsilyl)acetylene2,5-Bis((trimethylsilyl)ethynyl)-1,3,4-thiadiazolePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF, 40 °C, 16 h92
5Phenylacetylene (1.1 eq)2-Bromo-5-(phenylethynyl)-1,3,4-thiadiazolePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF, rt, 8 h55*

*Yield of the mono-substituted product, accompanied by the di-substituted product and unreacted starting material.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArylHalide Ar-X (this compound) PdII_Aryl Ar-Pd(II)-X      L₂ ArylHalide->PdII_Aryl Oxidative Addition Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR        L₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 RedElim Reductive Elimination Product Ar-C≡CR (Alkynylated Thiadiazole) PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide + CuX, Base Base Base CuAcetylide->PdII_Aryl Experimental_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Inert Atmosphere start->setup addition Reagent Addition: - Anhydrous Solvent - Amine Base - Terminal Alkyne setup->addition reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS addition->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with aqueous solution reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Final Product: 2,5-Dialkynyl-1,3,4-thiadiazole purification->product

References

Stille Coupling of 2,5-Dibromo-1,3,4-thiadiazole for C-C Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. The Stille reaction is widely utilized in organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions. These characteristics make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, functional materials, and natural products.

2,5-Dibromo-1,3,4-thiadiazole is a key heterocyclic building block. The two bromine atoms provide reactive sites for sequential or double cross-coupling reactions, allowing for the synthesis of a diverse range of 2,5-disubstituted 1,3,4-thiadiazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their varied biological activities and unique photophysical properties. This document provides detailed application notes and experimental protocols for the Stille coupling of this compound.

Reaction Principle: The Stille Catalytic Cycle

The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OA_intermediate R¹-Pd(II)Ln-X Pd0->OA_intermediate Oxidative Addition R1X R¹-X (this compound) TM_intermediate R¹-Pd(II)Ln-R² OA_intermediate->TM_intermediate Transmetalation XSnR3 X-SnR₃ OA_intermediate->XSnR3 R2SnR3 R²-SnR₃ (Organostannane) TM_intermediate->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) TM_intermediate->R1R2

Stille Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting into one of the carbon-bromine bonds to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent then exchanges its organic group (R²) with the bromine on the palladium center. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Stille coupling of this compound with different organostannanes. This data is intended to serve as a guide for reaction optimization.

EntryOrganostannane (R²-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Tributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂ (5)-Toluene1101875 (mono)[1]
2Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (5)-Toluene1101865 (mono)[1]
3Tributyl(furan-2-yl)stannanePdCl₂(PPh₃)₂ (5)-Toluene1101860 (mono)[1]
4Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene10012~70-80 (di)General Protocol
5Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)AsPh₃ (10)Dioxane8016~60-70 (di)General Protocol
6HexamethylditinPd(PPh₃)₄ (5)-Toluene11024~50-60 (mono-stannylated)General Protocol

Note: Yields are approximate and can vary based on specific reaction conditions and scale. "mono" refers to monosubstitution and "di" refers to disubstitution.

Experimental Protocols

Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Protocol 1: Mono-Stille Coupling of this compound

This protocol is optimized for the synthesis of a mono-substituted product.

Materials:

  • This compound

  • Organostannane reagent (e.g., tributyl(thiophen-2-yl)stannane) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

    • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted 1,3,4-thiadiazole.

Protocol 2: Di-Stille Coupling of this compound

This protocol is optimized for the synthesis of the di-substituted product.

Materials:

  • This compound

  • Organostannane reagent (e.g., tributyl(vinyl)stannane) (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

  • Optional: Ligand (e.g., P(o-tol)₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Follow steps 1 and 2 from the mono-arylation protocol. If a ligand is used, add it with the catalyst.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (2.2 - 2.5 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Higher temperatures and longer reaction times may be required for complete disubstitution.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate.

  • Work-up and Purification: Follow steps 6 and 7 from the mono-arylation protocol to work up the reaction and purify the final di-substituted product.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for a Stille coupling reaction.

Stille_Workflow start Start setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup reagents Add Reactants & Catalyst (Dibromothiadiazole, Pd Catalyst, Ligand) setup->reagents solvent Add Degassed Solvent reagents->solvent stannane Add Organostannane solvent->stannane reaction Heat and Stir (80-120°C, 12-48h) stannane->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quench, Extract, KF wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General Experimental Workflow

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst loading or try a different palladium precursor or ligand.

    • Increase the reaction temperature or time.

    • The quality of the organostannane reagent is crucial; ensure it is pure.

  • Formation of Side Products:

    • Homocoupling of the organostannane can be a significant side reaction. This can sometimes be minimized by adjusting the reaction temperature and stoichiometry.

    • Protodestannylation (replacement of the tin group with a hydrogen) can occur, especially in the presence of trace acid or water.

  • Difficulty in Removing Tin Byproducts:

    • The aqueous potassium fluoride wash is generally effective. Multiple washes or stirring for a longer duration may be necessary.

    • Purification by column chromatography on silica gel is usually sufficient to remove residual tin compounds. In some cases, using a different stationary phase or a multi-column approach may be beneficial.

Conclusion

The Stille coupling of this compound is a highly effective method for the synthesis of a wide range of 2,5-disubstituted 1,3,4-thiadiazole derivatives. By carefully selecting the reaction conditions, including the palladium catalyst, ligand, solvent, and temperature, it is possible to achieve both selective mono-substitution and di-substitution with good to excellent yields. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully employ this powerful C-C bond-forming reaction in their synthetic endeavors.

References

Synthesis of Novel Antimicrobial Agents from 2,5-Dibromo-1,3,4-thiadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent antimicrobial agents starting from the versatile precursor, 2,5-Dibromo-1,3,4-thiadiazole. The methodologies outlined herein focus on the introduction of various pharmacologically active moieties onto the thiadiazole core through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] By leveraging the reactivity of the bromine atoms at the 2 and 5 positions, a diverse library of derivatives can be efficiently synthesized and screened for antimicrobial efficacy.

I. Synthetic Strategies and Experimental Protocols

The primary synthetic routes for the functionalization of this compound involve the displacement of the bromide ions with various nucleophiles or through transition-metal-catalyzed cross-coupling reactions. These approaches allow for the introduction of amine, thioether, and aryl/heteroaryl functionalities, which have been shown to be crucial for antimicrobial activity.

Experimental Workflow

Synthesis Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) - Amines (R2NH) - Thiols (RSH) start->snar coupling Palladium-Catalyzed Cross-Coupling - Suzuki (ArB(OH)2) - Buchwald-Hartwig (R2NH) start->coupling product_snar 2,5-Disubstituted-1,3,4-thiadiazoles (Amino or Thioether derivatives) snar->product_snar product_coupling 2,5-Disubstituted-1,3,4-thiadiazoles (Aryl or Amino derivatives) coupling->product_coupling purification Purification (Column Chromatography, Recrystallization) product_snar->purification product_coupling->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization screening Antimicrobial Activity Screening (MIC, Zone of Inhibition) characterization->screening

Caption: General workflow for the synthesis and evaluation of antimicrobial agents from this compound.

Protocol 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives) (2.2 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (NEt₃)) (3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the desired amine (2.2 eq.), and the base (3.0 eq.).

  • Add the anhydrous polar aprotic solvent to the flask.

  • Heat the reaction mixture with stirring. The reaction temperature can range from 80 °C to 120 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 2,5-diamino-1,3,4-thiadiazole derivative.

Protocol 2: Synthesis of 2,5-Bis(arylthio)-1,3,4-thiadiazole Derivatives via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of thioether derivatives by reacting this compound with thiols.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, substituted thiophenols) (2.2 equivalents)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)) (2.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of the desired thiol (2.2 eq.) in the anhydrous solvent, add the base (2.5 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 2,5-Diaryl-1,3,4-thiadiazole Derivatives via Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to form C-C bonds between the thiadiazole core and aryl groups.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (5 mol%)

  • Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) solution) (3.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system and the aqueous base solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 2,5-diaryl-1,3,4-thiadiazole.

II. Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of various 2,5-disubstituted-1,3,4-thiadiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL. While the syntheses of these specific compounds in the cited literature may not have started from this compound, they represent target molecules achievable through the protocols described above.

Table 1: Antibacterial Activity of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives

Compound IDS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
A -NH-C₆H₄-4-F-NH-C₆H₄-4-F841616[2]
B -NH-C₆H₄-4-Cl-NH-C₆H₄-4-Cl48816[2]
C -S-CH₂-C₆H₅-S-CH₂-C₆H₅1631.2531.2562.5[2]
D -S-C₆H₅-S-C₆H₅31.251662.562.5[2]
E Pyridin-2-ylPyridin-2-yl----[1]
F 4-Chlorophenyl4-Chlorophenyl12.5--12.5[1]

Note: Some data points may not be available in the cited literature.

Table 2: Antifungal Activity of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives

Compound IDC. albicans (MIC µg/mL)A. niger (MIC µg/mL)Reference
A -NH-C₆H₄-4-F-NH-C₆H₄-4-F1631.25[2]
B -NH-C₆H₄-4-Cl-NH-C₆H₄-4-Cl816[2]
C -S-CH₂-C₆H₅-S-CH₂-C₆H₅31.2562.5[2]
D -S-C₆H₅-S-C₆H₅62.531.25[2]

III. Proposed Mechanism of Action

The precise mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation. However, it is generally believed that their antimicrobial effects arise from their ability to interfere with essential cellular processes in microorganisms. The heterocyclic core and its substituents can interact with various biological targets.

Logical Relationship of Potential Mechanisms

Antimicrobial Mechanism thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole enzyme Enzyme Inhibition (e.g., DNA gyrase, InhA) thiadiazole->enzyme membrane Cell Membrane Disruption thiadiazole->membrane biofilm Inhibition of Biofilm Formation thiadiazole->biofilm efflux Efflux Pump Inhibition thiadiazole->efflux inhibition Inhibition of Microbial Growth enzyme->inhibition membrane->inhibition biofilm->inhibition efflux->inhibition

Caption: Plausible mechanisms of antimicrobial action for 1,3,4-thiadiazole derivatives.

The diverse functionalities that can be introduced at the 2 and 5 positions of the 1,3,4-thiadiazole ring allow for the fine-tuning of its physicochemical properties, such as lipophilicity and electronic effects, which in turn can influence its interaction with specific microbial targets. Further structure-activity relationship (SAR) studies, guided by the synthetic protocols provided, will be instrumental in the development of next-generation antimicrobial agents.

References

Application Notes and Protocols: Synthesis of Anticancer Compounds from 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore for developing novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1] The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine nucleus, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication and other crucial cellular processes in cancer cells.[2][3] Among these derivatives, 2,5-disubstituted-1,3,4-thiadiazoles are a particularly promising class, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5]

This document provides detailed application notes and protocols for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles as potential anticancer compounds. While direct synthesis from 2,5-Dibromo-1,3,4-thiadiazole via nucleophilic substitution is a chemically plausible route, the predominant and well-documented methods in scientific literature involve the cyclization of thiosemicarbazide precursors. This guide will cover both the established protocols and a proposed strategy utilizing the dibromo- starting material.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

While specific literature examples are scarce, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from this compound can be proposed based on nucleophilic aromatic substitution (SNAr) principles. The electron-withdrawing nature of the thiadiazole ring should facilitate the displacement of the bromide ions by various nucleophiles, such as amines, thiols, or alkoxides. This approach offers a modular way to introduce diverse functionalities at the 2 and 5 positions.

G cluster_start Starting Material cluster_reaction Proposed Synthetic Pathway (SNA_r) cluster_product Final Product start This compound reaction1 Nucleophilic Substitution (e.g., with R¹-NH₂) start->reaction1 intermediate 2-Bromo-5-(substituted)-1,3,4-thiadiazole reaction1->intermediate reaction2 Second Nucleophilic Substitution (e.g., with R²-NH₂) intermediate->reaction2 product 2,5-Disubstituted-1,3,4-thiadiazole (Anticancer Candidate) reaction2->product caption Proposed workflow for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles.

Caption: Proposed workflow for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles.

Protocol 1: Proposed Synthesis via Sequential Nucleophilic Substitution

This protocol is a hypothetical procedure based on established chemical principles for SNAr reactions on electron-deficient heterocycles. Optimization of reaction conditions (temperature, solvent, base) will be necessary.

Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole from this compound.

Materials:

  • This compound

  • Nucleophile 1 (e.g., aniline derivative)

  • Nucleophile 2 (e.g., different aniline derivative)

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIEA)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • First Substitution:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

    • Add the first nucleophile (1.1 eq) and a base such as K₂CO₃ (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

    • Upon consumption of the starting material, cool the mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (2-bromo-5-substituted-1,3,4-thiadiazole) by column chromatography.

  • Second Substitution:

    • Dissolve the purified intermediate from the first step (1.0 eq) in DMF.

    • Add the second nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction at a higher temperature (e.g., 120-140 °C), as the second substitution may be less facile. Monitor by TLC.

    • Once the reaction is complete, follow the same workup and purification procedure as in the first step.

    • Characterize the final 2,5-disubstituted product using NMR, IR, and mass spectrometry.

Established Synthetic Routes

The most widely reported methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involve the cyclization of thiosemicarbazides or the reaction of acid hydrazides. These methods are reliable and yield a wide variety of derivatives.

G cluster_start Common Starting Materials cluster_reaction Established Synthetic Pathways cluster_product Final Product start1 Acid Hydrazide + Aryl Isothiocyanate reaction1 Formation of Thiosemicarbazide Intermediate start1->reaction1 start2 Thiosemicarbazide + Carboxylic Acid cyclization Acid-Catalyzed Cyclization/Dehydration (e.g., H₂SO₄, POCl₃) start2->cyclization reaction1->cyclization product 2,5-Disubstituted-1,3,4-thiadiazole (Anticancer Candidate) cyclization->product caption Commonly documented workflow for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles.

Caption: Common workflow for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles.

Protocol 2: Synthesis from Thiosemicarbazide and Carboxylic Acid

This protocol is adapted from methodologies described for synthesizing various 2-amino-5-aryl-1,3,4-thiadiazoles.[5][6]

Objective: To synthesize 2-amino-5-aryl-1,3,4-thiadiazole derivatives.

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Concentrated sulfuric acid (conc. H₂SO₄) or phosphorus oxychloride (POCl₃) as a cyclizing agent

  • Ice-cold water or ammonia solution

  • Ethanol (for recrystallization)

Procedure:

  • Mixing:

    • Carefully add the aromatic carboxylic acid (1.0 eq) to an excess of the cyclizing agent (e.g., cold conc. H₂SO₄) in a flask kept in an ice bath.

    • Slowly add thiosemicarbazide (1.1 eq) portion-wise to the mixture while maintaining the low temperature and stirring.

  • Reaction:

    • Allow the mixture to stir at room temperature for several hours or gently heat it as required (e.g., 60–70 °C), monitoring by TLC.[4]

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., ammonia solution) until a precipitate forms.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry it.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.

    • Characterize the final product using appropriate analytical techniques.

Anticancer Activity and Quantitative Data

Numerous 2,5-disubstituted-1,3,4-thiadiazole derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds. The data below summarizes the activity of representative compounds from the literature.

Compound IDSubstituent (R¹)Substituent (R²)Cancer Cell LineIC₅₀ (µM)Reference
8a 4-FluorophenylPyridin-4-yl-aminoHCT-116 (Colon)1.62[3]
14a 4-ChlorophenylPiperazin-1-yl-acetamidoMCF-7 (Breast)2.32[4]
29i Bromophenyl-amido(CH₂)₄-phenylA549 (Lung)0.77[4]
32a 3-Ethoxyphenyl-amino4-Methyl-piperazin-1-ylHepG2 (Liver)9.31[4]
43c 4-MethoxyphenylImidazo[2,1-b] fusedL1210 (Leukemia)4.73[4]
ST7 3-Methoxyphenyl2-TrifluoromethylphenylaminoMCF-7 (Breast)49.6[7]
2g 2-(Benzenesulfonylmethyl)phenylAminoLoVo (Colon)2.44[5]
6h 1-(2-Methylphenyl)-1H-1,2,3-triazol-4-ylAminoCaco-2 (Colorectal)4.12[8]
6j 1-(3-Acetylphenyl)-1H-1,2,3-triazol-4-ylAminoMCF-7 (Breast)5.78[8]

Mechanism of Action & Signaling Pathways

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell survival and proliferation. Some of the key mechanisms include:

  • Enzyme Inhibition: Many derivatives act as potent inhibitors of key enzymes like carbonic anhydrases, kinases (e.g., EGFR, HER-2), and topoisomerases.[4][9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases (Caspase-3, Caspase-8).[7][10]

  • Cell Cycle Arrest: They can halt the cell cycle at various phases (e.g., G2/M or sub-G1), preventing cancer cells from dividing.[4]

  • Inhibition of DNA Synthesis: As bioisosteres of pyrimidine, they can interfere with DNA replication processes.[2][6]

G cluster_targets Molecular Targets cluster_effects Cellular Effects thiadiazole 2,5-Disubstituted- 1,3,4-Thiadiazole Derivative egfr EGFR/HER-2 thiadiazole->egfr Inhibits caspases Caspase-8 / Caspase-3 thiadiazole->caspases Activates dna DNA Replication thiadiazole->dna Interferes with tubulin Tubulin Polymerization thiadiazole->tubulin Disrupts proliferation_inhibition Inhibition of Proliferation egfr->proliferation_inhibition apoptosis Induction of Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest dna->cell_cycle_arrest tubulin->cell_cycle_arrest cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death proliferation_inhibition->cancer_cell_death caption Key anticancer mechanisms of 2,5-disubstituted-1,3,4-thiadiazoles.

Caption: Key anticancer mechanisms of 2,5-disubstituted-1,3,4-thiadiazoles.

Conclusion

The 2,5-disubstituted-1,3,4-thiadiazole scaffold is a highly valuable template for the design and synthesis of novel anticancer agents. While the use of this compound as a direct precursor is not yet widely documented, it represents a potentially flexible synthetic strategy worthy of exploration. The established protocols, primarily based on thiosemicarbazide cyclization, remain the most reliable methods for generating diverse libraries of these potent compounds for drug discovery and development. Further investigation into the precise mechanisms of action and structure-activity relationships will continue to drive the optimization of these molecules as next-generation cancer therapeutics.

References

Preparation of Novel Antifungal Derivatives from 2,5-Dibromo-1,3,4-thiadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antifungal derivatives starting from 2,5-Dibromo-1,3,4-thiadiazole. The methodologies described herein focus on nucleophilic substitution reactions to generate a diverse library of 2,5-disubstituted-1,3,4-thiadiazole compounds with potential antifungal activity.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal properties. The substitution pattern at the 2- and 5-positions of the thiadiazole ring plays a crucial role in modulating the antifungal potency and spectrum. This compound serves as a versatile starting material for the synthesis of various derivatives through nucleophilic substitution of the bromine atoms. This approach allows for the introduction of diverse functional groups, leading to the generation of novel compounds for antifungal drug discovery programs.

Synthetic Strategy

The primary synthetic route for the preparation of antifungal derivatives from this compound involves the nucleophilic displacement of the bromide ions by various nucleophiles, such as thiols, amines, and alcohols. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the nucleophile.

Synthesis_Workflow start This compound reaction Nucleophilic Substitution Reaction start->reaction nucleophiles Nucleophiles (R-SH, R-NH2, R-OH) nucleophiles->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 2,5-Disubstituted-1,3,4-thiadiazole Derivatives reaction->product purification Purification (Crystallization, Chromatography) product->purification analysis Characterization (NMR, IR, MS) purification->analysis antifungal_assay Antifungal Activity Screening analysis->antifungal_assay final_product Antifungal Derivatives antifungal_assay->final_product

Caption: General workflow for the synthesis of antifungal derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis(arylthio)-1,3,4-thiadiazole Derivatives

This protocol describes the synthesis of 2,5-bis(arylthio)-1,3,4-thiadiazole derivatives via the reaction of this compound with various aromatic thiols.

Materials:

  • This compound

  • Substituted thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of a substituted thiophenol (2.2 mmol) in DMF (10 mL), add potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine solution (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,5-bis(arylthio)-1,3,4-thiadiazole derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antifungal Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against pathogenic fungal strains.

Materials:

  • Synthesized 1,3,4-thiadiazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard drug in DMSO (e.g., 10 mg/mL).

  • Dispense 100 µL of SDB or RPMI-1640 into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the stock solutions of the compounds and the standard drug in the microtiter plate to obtain a range of concentrations.

  • Prepare a fungal inoculum suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized fungal suspension in the assay medium to the desired final concentration (e.g., 1-5 x 10³ CFU/mL).

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, including positive (inoculum only) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for Aspergillus spp.) for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Data Presentation

The antifungal activity of synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives is summarized in the following tables.

Table 1: Antifungal Activity (MIC in µg/mL) of 2,5-Bis(arylthio)-1,3,4-thiadiazole Derivatives

Compound IDR Group (Substituent on Aryl Ring)Candida albicansAspergillus niger
1a 4-Chloro1632
1b 4-Fluoro816
1c 4-Methyl3264
1d 2,4-Dichloro48
Fluconazole -8>64

Table 2: Antifungal Activity (MIC in µg/mL) of 2,5-Bis(arylamino)-1,3,4-thiadiazole Derivatives

Compound IDR Group (Substituent on Aryl Ring)Candida albicansAspergillus niger
2a 4-Methoxy3264
2b 4-Nitro1632
2c 3-Chloro1616
2d 4-Bromo816
Fluconazole -8>64

Signaling Pathway and Logical Relationships

The development of potent antifungal agents often involves targeting specific pathways essential for fungal survival. One such target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. The logical relationship from compound synthesis to potential mechanism of action is depicted below.

Signaling_Pathway cluster_synthesis Compound Synthesis cluster_activity Biological Activity cluster_moa Potential Mechanism of Action This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution 2,5-Disubstituted Derivatives 2,5-Disubstituted Derivatives Nucleophilic Substitution->2,5-Disubstituted Derivatives Antifungal Screening Antifungal Screening 2,5-Disubstituted Derivatives->Antifungal Screening Active Compounds Identified Active Compounds Identified Antifungal Screening->Active Compounds Identified Inhibition of Enzyme Inhibition of Enzyme Active Compounds Identified->Inhibition of Enzyme Targets Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Lanosterol 14α-demethylase Lanosterol 14α-demethylase Ergosterol Biosynthesis Pathway->Lanosterol 14α-demethylase Lanosterol 14α-demethylase->Inhibition of Enzyme Disruption of Fungal Cell Membrane Disruption of Fungal Cell Membrane Inhibition of Enzyme->Disruption of Fungal Cell Membrane Fungal Cell Death Fungal Cell Death Disruption of Fungal Cell Membrane->Fungal Cell Death

Caption: From synthesis to potential mechanism of action.

Conclusion

The synthetic protocols and antifungal activity data presented in these application notes demonstrate that this compound is a valuable and versatile starting material for the generation of novel antifungal candidates. The straightforward nucleophilic substitution reactions allow for the creation of a diverse library of compounds, and the initial screening data suggests that derivatives bearing halogen substituents exhibit promising antifungal activity. Further optimization of the substituents at the 2- and 5-positions of the 1,3,4-thiadiazole ring could lead to the discovery of potent and broad-spectrum antifungal agents. Researchers are encouraged to utilize these protocols as a foundation for their drug discovery efforts in the field of mycology.

Application Notes and Protocols: 2,5-Dibromo-1,3,4-thiadiazole as a Building Block for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3,4-thiadiazole is a versatile heterocyclic building block for the synthesis of conjugated polymers. Its electron-deficient nature, stemming from the two imine (-C=N-) nitrogen atoms within the five-membered ring, makes it an excellent acceptor unit in donor-acceptor (D-A) type copolymers. The incorporation of the 1,3,4-thiadiazole moiety into a polymer backbone can significantly influence the material's electronic and optical properties. By pairing it with suitable electron-donating comonomers, polymers with low bandgaps can be achieved, which are highly desirable for applications in organic electronics.

These applications include organic photovoltaics (OPVs), where the lowered Highest Occupied Molecular Orbital (HOMO) energy level can lead to higher open-circuit voltages, and organic field-effect transistors (OFETs), where the tailored electronic structure can enhance charge carrier mobility. Furthermore, the 1,3,4-thiadiazole nucleus is a known pharmacophore, suggesting that polymers incorporating this unit may also be of interest in drug development and biomedical applications.

This document provides an overview of the application of this compound in the synthesis of conjugated polymers, including generalized experimental protocols for common polymerization methods and a summary of the properties of related polymers.

Data Presentation

The following tables summarize the properties of conjugated polymers containing the 1,3,4-thiadiazole unit, synthesized using methods applicable to this compound. Due to the limited availability of data specifically for polymers derived from this compound, data from analogous polymers containing the 1,3,4-thiadiazole core is presented to illustrate the expected properties.

Polymer IDComonomerPolymerization MethodMolecular Weight (Mn) (kDa)Polydispersity Index (PDI)Optical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
P(CPDT-TDZ) Cyclopenta[2,1-b:3,4-b′]dithiopheneStille Coupling--1.77--
P1 Thiophene, 3,4-dihexylthiopheneStille Coupling-----
P2 Thiophene, 3,4-dihexylthiopheneStille Coupling-----

Data for P(CPDT-TDZ) is from a polymer based on a 1,3,4-thiadiazole unit[1]. Data for P1 and P2 is based on polymers containing oxadiazole or thiadiazole units with thiophene comonomers[2].

Polymer IDDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Hole Mobility (μh) (cm²/Vs)
P(CPDT-TDZ) OPV: Polymer:PCBM1.06----
P1 PSC-0.80-0.90--1.41 x 10⁻³
P2 PSC>30.80-0.90--8.81 x 10⁻²

Data for P(CPDT-TDZ) is from a polymer based on a 1,3,4-thiadiazole unit[1]. Data for P1 and P2 is from thiophene-based polymers with oxadiazole or thiadiazole units, respectively[2].

Experimental Protocols

The synthesis of conjugated polymers from this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. The most common methods are Stille and Suzuki polymerization. The following are generalized protocols based on procedures for structurally similar monomers.

Protocol 1: Synthesis of a Poly(co-monomer-alt-1,3,4-thiadiazole) via Stille Coupling Polymerization

This protocol describes a general procedure for the Stille coupling reaction between this compound and a distannyl comonomer.

Materials:

  • This compound

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tolyl)₃)

  • Anhydrous toluene or chlorobenzene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add equimolar amounts of this compound and the distannyl comonomer.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Degas the reaction mixture using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-120 °C and stir under an inert atmosphere for 24-72 hours.

  • After cooling to room temperature, precipitate the polymer by slowly pouring the reaction solution into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to isolate the polymer fraction).

  • Precipitate the purified polymer from the chloroform or chlorobenzene fraction into methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Protocol 2: Synthesis of a Poly(co-monomer-alt-1,3,4-thiadiazole) via Suzuki Coupling Polymerization

This protocol outlines a general procedure for the Suzuki coupling reaction between this compound and a diboronic acid or ester comonomer.

Materials:

  • This compound

  • Diboronic acid or diboronic ester comonomer

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aqueous base (e.g., 2 M K₂CO₃ or Cs₂CO₃)

  • Organic solvent (e.g., toluene, dioxane)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of this compound and the diboronic acid/ester comonomer in the organic solvent.

  • Prepare an aqueous solution of the base.

  • Add the palladium catalyst and, if required, a phase-transfer catalyst to the reaction flask.

  • Thoroughly degas the biphasic reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.

  • After cooling the reaction to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Concentrate the organic layer and precipitate the polymer into a non-solvent like methanol.

  • Collect the crude polymer by filtration.

  • Purify the polymer by Soxhlet extraction as described in the Stille polymerization protocol and dry under vacuum.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis of conjugated polymers using this compound as a building block and the logical relationship of its properties to potential applications.

Stille_Polymerization_Workflow Monomers This compound + Distannyl Comonomer Polymerization Polymerization (90-120°C, 24-72h) Monomers->Polymerization Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Polymer Purified Conjugated Polymer Purification->Final_Polymer

Stille Polymerization Workflow.

Suzuki_Polymerization_Workflow Monomers This compound + Diboronic Acid/Ester Polymerization Polymerization (80-100°C, 24-72h) Monomers->Polymerization Catalyst Pd Catalyst + Base (e.g., K2CO3) Catalyst->Polymerization Solvent Toluene/Water Solvent->Polymerization Workup Aqueous Workup Polymerization->Workup Precipitation Precipitation in Methanol Workup->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Polymer Purified Conjugated Polymer Purification->Final_Polymer

Suzuki Polymerization Workflow.

Property_Application_Relationship cluster_properties Polymer Properties cluster_applications Potential Applications HOMO/LUMO Levels HOMO/LUMO Levels OPVs Organic Photovoltaics HOMO/LUMO Levels->OPVs determines Voc Bioactive Materials Bioactive Materials HOMO/LUMO Levels->Bioactive Materials can influence bioactivity Optical Bandgap Optical Bandgap Optical Bandgap->OPVs influences light absorption Charge Carrier Mobility Charge Carrier Mobility OFETs Organic Field-Effect Transistors Charge Carrier Mobility->OFETs determines device performance Charge Carrier Mobility->OPVs affects charge extraction Solubility Solubility Solubility->OFETs enables solution processing Solubility->OPVs enables solution processing Backbone Planarity Backbone Planarity Backbone Planarity->Charge Carrier Mobility enhances π-stacking

References

Application Notes and Protocols for Nucleophilic Substitution on 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2,5-Dibromo-1,3,4-thiadiazole. This versatile building block is a key intermediate in the synthesis of various biologically active compounds and functional materials. The protocols outlined below are based on established methodologies for similar halogenated heterocyclic systems and can be adapted for a range of nucleophiles.[1][2]

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5][6] The presence of two bromine atoms on the 2,5-positions of the 1,3,4-thiadiazole ring provides two reactive sites for the introduction of various functional groups via nucleophilic substitution. This allows for the synthesis of diverse libraries of compounds for drug discovery and development. The electron-withdrawing nature of the thiadiazole ring facilitates nucleophilic attack, making SNAr a viable strategy for its functionalization.[2]

Experimental Protocols

The following protocols provide general procedures for the nucleophilic substitution on this compound with different classes of nucleophiles. Optimization of reaction conditions such as temperature, solvent, and base may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the mono- or di-amination of this compound. The degree of substitution can often be controlled by the stoichiometry of the amine and the reaction conditions.

Materials:

  • This compound

  • Primary or secondary amine (1.0-2.5 equivalents)

  • Base (e.g., K2CO3, Et3N, or NaH; 2.0-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.) and the chosen base (2.0-3.0 eq.).

  • Add the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.0-1.5 eq. for mono-substitution, >2.0 eq. for di-substitution) to the stirred suspension.

  • Seal the vessel and heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophilicity of the amine.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (inorganic salts) is present, filter the mixture.[2]

  • The filtrate is then subjected to an aqueous work-up. Typically, the mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted 1,3,4-thiadiazole.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for the reaction of this compound with thiols. Reactions with thiols often lead to the di-substituted product, even when using one equivalent of the thiol.[1][7]

Materials:

  • This compound

  • Thiol (1.0-2.2 equivalents)

  • Base (e.g., NaH or K2CO3; 2.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or MeCN)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of the thiol (2.2 eq.) in the chosen anhydrous solvent, add the base (e.g., NaH, 2.2 eq.) at 0 °C with stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes to form the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 3-4 hours or until the reaction is complete as monitored by TLC.[1]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[1]

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Protocol 3: Reaction with Oxygen Nucleophiles

This protocol provides a general method for the reaction with alkoxides or phenoxides. The reactivity of oxygen nucleophiles can vary, and harsher conditions may be required for less nucleophilic species like phenols.[8]

Materials:

  • This compound

  • Alcohol or phenol (1.0-2.5 equivalents)

  • Strong base (e.g., NaH or NaOMe; 1.0-2.5 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of the alcohol or phenol (1.0-2.5 eq.) in the chosen anhydrous solvent, add the base (e.g., NaH, 1.0-2.5 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate the alkoxide or phenoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • The reaction mixture may be stirred at room temperature or heated, depending on the nucleophile's reactivity. For example, reactions with sodium phenoxide may require heating in DMF at elevated temperatures to achieve di-substitution.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for nucleophilic substitution on a related dibromothiadiazole system, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Reaction with Oxygen Nucleophiles [8]

EntryNucleophile (eq.)Base (eq.)SolventTemp. (°C)Time (h)ProductYield (%)
1NaOMe (1.1)-MeOH201Mono-methoxy95
2NaOMe (2.2)-MeOH653Di-methoxy98
3PhONa (1.1)-THF652Mono-phenoxy95
4PhONa (2.2)-DMF9020Di-phenoxy85

Table 2: Reaction with Sulfur Nucleophiles [1]

EntryNucleophile (eq.)Base (eq.)SolventTemp. (°C)Time (h)ProductYield (%)
1PhSH (1.0)Et3N (1.0)CHCl32024Di-phenylthio98
2PhSH (2.2)Et3N (2.2)DMF200.5Di-phenylthio98
3C12H25SH (2.2)NaH (2.2)THF203Di-dodecylthio96

Table 3: Reaction with Nitrogen Nucleophiles [8]

EntryNucleophile (eq.)Base (eq.)SolventTemp. (°C)Time (h)ProductYield (%)
1Morpholine (1.1)Et3N (1.1)MeCN2048Mono-morpholino98
2Morpholine (2.2)Et3N (2.2)DMF8020Di-morpholino98
3Piperidine (2.2)Et3N (2.2)MeCN8020Di-piperidino98

Visualizations

The following diagrams illustrate the general experimental workflow and the nucleophilic substitution reaction pathway.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: This compound Nucleophile Base vessel Inert Atmosphere Reaction Vessel reagents->vessel solvent Anhydrous Solvent solvent->vessel heating Heating & Stirring vessel->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: General workflow for nucleophilic substitution on this compound.

reaction_pathway reactant This compound intermediate Meisenheimer-like Intermediate reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product_mono Mono-substituted Product intermediate->product_mono - Br- product_di Di-substituted Product product_mono->product_di + Nu- - Br-

Caption: Putative reaction pathway for nucleophilic substitution on this compound.

References

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7][8] The versatile nature of the 1,3,4-thiadiazole ring, particularly its ability to act as a bioisostere for other cyclic structures and the reactivity of its amino group for further derivatization, makes it a privileged scaffold in drug discovery and development.[3][6]

This document provides detailed application notes on the synthesis of these valuable compounds, focusing on common and efficient synthetic routes. It includes structured data on reaction yields for various substituents and detailed, step-by-step experimental protocols. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the synthetic processes.

Synthetic Strategies

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of a thiosemicarbazide derivative. Several methods have been developed, ranging from classical acid- or base-catalyzed cyclizations to modern one-pot procedures and solid-phase syntheses. The choice of synthetic route often depends on the nature of the substituent at the 5-position, the desired scale of the reaction, and the availability of reagents.

Common approaches include:

  • Cyclization of Acylthiosemicarbazides: This is a widely used two-step method where a carboxylic acid is first converted to an acylthiosemicarbazide, which is then cyclized using a dehydrating agent.

  • One-Pot Synthesis from Carboxylic Acids and Thiosemicarbazide: This streamlined approach combines the formation of the acylthiosemicarbazide and its subsequent cyclization into a single procedural step, offering advantages in terms of time and resource efficiency.[9][10]

  • Oxidative Cyclization of Thiosemicarbazones: This method involves the reaction of an aldehyde with thiosemicarbazide to form a thiosemicarbazone, which is then oxidatively cyclized.[11][12]

  • Solid-Phase Synthesis: Grinding solid reactants together can provide a solvent-free and efficient alternative to traditional solution-phase synthesis.[13][14]

Data Presentation: A Comparative Overview of Synthetic Yields

The following tables summarize the yields of various 2-amino-5-substituted-1,3,4-thiadiazoles synthesized via different methods, providing a clear comparison of their efficiencies.

Table 1: One-Pot Synthesis using Polyphosphate Ester (PPE)

Substituent (R)Carboxylic Acid PrecursorYield (%)
PhenylBenzoic acid85
4-Chlorophenyl4-Chlorobenzoic acid88
4-Nitrophenyl4-Nitrobenzoic acid92
4-Methylphenyl4-Toluic acid82
2-Furyl2-Furoic acid78

Note: Data is representative of typical yields for this method.[10]

Table 2: Solid-Phase Synthesis using Phosphorus Pentachloride (PCl₅)

Substituent (R)Carboxylic Acid PrecursorYield (%)
PhenylBenzoic acid91
4-Nitrophenyl4-Nitrobenzoic acid96.7
4-Chlorophenyl4-Chlorobenzoic acid93
4-Methylphenyl4-Toluic acid92
4-Methoxyphenyl4-Methoxybenzoic acid94

Note: This method boasts high yields and mild, solvent-free conditions.[13]

Table 3: Iodine-Mediated Cyclization of Thiosemicarbazones

Substituent (R)Aldehyde PrecursorYield (%)
PhenylBenzaldehyde85
4-Chlorophenyl4-Chlorobenzaldehyde88
4-Nitrophenyl4-Nitrobenzaldehyde90
4-Methoxyphenyl4-Anisaldehyde87
2-HydroxyphenylSalicylaldehyde82

Note: This method is effective for the synthesis of 5-aryl substituted derivatives.[4]

Experimental Protocols

Herein are detailed methodologies for the key synthetic routes discussed.

Protocol 1: One-Pot Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Polyphosphate Ester (PPE)

This protocol describes a general and efficient one-pot procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester as a cyclodehydrating agent.[10]

Materials:

  • Carboxylic acid (aliphatic or aromatic)

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (10 mmol), thiosemicarbazide (10 mmol), and polyphosphate ester (5 g).

  • Add chloroform (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 60-65 °C) with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with cold water (3 x 50 mL).

  • Recrystallize the solid from ethanol to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

  • Dry the purified product in a vacuum oven.

Protocol 2: Solid-Phase Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Pentachloride (PCl₅)

This protocol outlines a solvent-free, solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles by grinding the reactants at room temperature.[13][14]

Materials:

  • Carboxylic acid (aromatic)

  • Thiosemicarbazide

  • Phosphorus pentachloride (PCl₅)

  • 5% Sodium carbonate solution (Na₂CO₃)

  • Dimethylformamide (DMF) and Water (for recrystallization)

Procedure:

  • In a dry mortar, add thiosemicarbazide (10 mmol), the aromatic carboxylic acid (10 mmol), and phosphorus pentachloride (10 mmol).

  • Grind the mixture evenly with a pestle at room temperature for 15-20 minutes. The reaction is often accompanied by a change in the physical state of the mixture.

  • Allow the reaction mixture to stand for 30 minutes to ensure completion.

  • Transfer the crude product to a beaker.

  • Slowly add a 5% sodium carbonate solution to the crude product with stirring until the pH of the mixture is between 8.0 and 8.2.

  • Filter the resulting solid using vacuum filtration.

  • Wash the filter cake with distilled water until the filtrate is neutral.

  • Dry the solid product.

  • Recrystallize the crude product from a mixture of DMF and water (e.g., 1:2 v/v) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 3: Iodine-Mediated Oxidative Cyclization of Thiosemicarbazones

This protocol details the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles through the iodine-mediated cyclization of thiosemicarbazones, which are formed in situ from the corresponding aldehyde and thiosemicarbazide.[4]

Materials:

  • Aldehyde (aromatic or heteroaromatic)

  • Thiosemicarbazide

  • Iodine (I₂)

  • Ethanol

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

Procedure:

  • Dissolve the aldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to form the thiosemicarbazone intermediate.

  • Add a solution of iodine (12 mmol) in ethanol (20 mL) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Add saturated sodium thiosulfate solution dropwise to quench the excess iodine until the yellow color disappears.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

Synthesis_Pathway_from_Carboxylic_Acid cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product RCOOH Carboxylic Acid AcylTSC Acylthiosemicarbazide RCOOH->AcylTSC + Thiosemicarbazide TSC Thiosemicarbazide TSC->AcylTSC Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole AcylTSC->Thiadiazole Cyclodehydration (e.g., PPE, PCl₅)

Caption: General synthetic pathway from a carboxylic acid.

One_Pot_Workflow start Start reactants Mix Carboxylic Acid, Thiosemicarbazide, and Cyclizing Agent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Cool and Quench in Ice Water reaction->workup neutralize Neutralize with NaHCO₃ Solution workup->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Product recrystallize->product

Caption: Workflow for a one-pot synthesis.

Oxidative_Cyclization_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde Thiosemicarbazone Thiosemicarbazone Aldehyde->Thiosemicarbazone + Thiosemicarbazide TSC Thiosemicarbazide TSC->Thiosemicarbazone Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole Thiosemicarbazone->Thiadiazole Oxidative Cyclization (e.g., I₂ or FeCl₃)

Caption: Pathway for oxidative cyclization of thiosemicarbazones.

References

Application of 2,5-Dibromo-1,3,4-thiadiazole in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-1,3,4-thiadiazole is an electron-deficient heterocyclic compound that serves as a versatile building block for the synthesis of novel organic semiconducting materials.[1] Its inherent electronic properties, stemming from the electron-withdrawing nature of the thiadiazole ring and the reactive bromine sites, make it an attractive acceptor unit for creating donor-acceptor (D-A) type copolymers. These materials are of significant interest for applications in various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). This document provides an overview of its application, protocols for the synthesis of a representative copolymer, and the fabrication of OFET devices.

Introduction

The 1,3,4-thiadiazole moiety is a key component in many biologically active compounds and has found increasing use in materials science.[2][3] In the context of organic electronics, the electron-deficient nature of the 1,3,4-thiadiazole ring allows for the tuning of the electronic energy levels (HOMO and LUMO) of conjugated polymers. By copolymerizing it with electron-donating (donor) units, the resulting D-A copolymers can exhibit desirable properties such as narrow bandgaps, strong intermolecular π-π stacking, and high charge carrier mobilities. This compound provides two reactive sites for polymerization, typically through cross-coupling reactions like Stille or Suzuki polymerization, enabling the creation of linear, high-molecular-weight polymers suitable for solution-based processing of thin films.

Quantitative Data Presentation

While specific data for polymers derived directly from this compound is emerging, the performance of analogous polymers based on other thiadiazole derivatives provides a strong indication of their potential. The following table summarizes the performance of various donor-acceptor copolymers containing thiadiazole or its derivatives in organic electronic devices.

Polymer System (Acceptor Unit)Donor UnitApplicationHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]PCE [%]Reference
Thiadiazolo[3,4-c]pyridineBenzodithiopheneOFET1.92 x 10⁻²--[4]
BenzothiadiazoleBithiopheneOFET0.67--[1]
BenzothiadiazoleThieno[3,2-b]thiopheneOFET0.1--[2]
BenzothiadiazoleBenzodithiopheneOPV--6.19[5]
ThiazoleBenzodithiopheneOPV--15.02[6]

Note: This table presents data from analogous thiadiazole-containing polymers to illustrate the potential performance. Performance of polymers based on this compound will be dependent on the specific donor co-monomer and device architecture.

Experimental Protocols

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization

This protocol describes a representative synthesis of a copolymer, Poly[Donor-alt-2,5-(1,3,4-thiadiazole)] (PDT), using this compound and a distannylated donor monomer.

Materials:

  • This compound

  • Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene or toluene

  • Methanol

  • Acetone

  • Hexane

  • Soxhlet extraction apparatus

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Monomer Preparation: In an inert atmosphere glovebox, add this compound (1.0 mmol), the distannylated donor monomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of anhydrous chlorobenzene to the flask.

  • Polymerization Reaction: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 110 °C and stir for 48 hours under an inert atmosphere (e.g., Argon).

  • Polymer Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of vigorously stirring methanol. The polymer will precipitate.

  • Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with methanol, acetone, and hexane to remove residual catalyst and unreacted monomers.

  • Purification by Soxhlet Extraction: Dry the polymer and further purify it by Soxhlet extraction with methanol, acetone, and hexane for 24 hours each to remove oligomers and other impurities. The purified polymer is then extracted with chloroform or chlorobenzene.

  • Final Precipitation and Drying: Precipitate the polymer from the chloroform/chlorobenzene solution by adding it to methanol. Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

Materials:

  • Synthesized Polymer (PDT)

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer (gate/dielectric)

  • Chloroform or other suitable organic solvent

  • Gold (Au) for source/drain electrodes

  • Shadow mask for electrode deposition

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating it in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface. This is done by immersing the substrate in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120 °C for 10 minutes.

  • Polymer Solution Preparation: Prepare a solution of the synthesized polymer (e.g., 5 mg/mL) in a suitable solvent like chloroform. Stir the solution overnight at 40-50 °C to ensure complete dissolution.

  • Thin Film Deposition: Spin-coat the polymer solution onto the prepared Si/SiO₂ substrate. A typical spin-coating condition is 1500 rpm for 60 seconds.

  • Annealing: Anneal the polymer thin film on a hotplate at a temperature optimized for the specific polymer (e.g., 120 °C) for 30 minutes in an inert atmosphere to improve film morphology and crystallinity.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask using a thermal evaporator. The channel length (L) and width (W) are defined by the shadow mask.

  • Device Characterization: Characterize the OFET device using a semiconductor parameter analyzer in an inert atmosphere. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

Polymerization_Reaction cluster_reactants Reactants MonomerA This compound Reaction MonomerA->Reaction MonomerB Distannylated Donor Monomer MonomerB->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction Solvent Chlorobenzene 110 °C Solvent->Reaction Polymer Donor-Acceptor Copolymer (PDT) Reaction->Polymer

Fig. 1: Stille polymerization of this compound.

OFET_Device_Architecture Gate n-doped Si (Gate) Dielectric SiO₂ (Dielectric) Gate->Dielectric Semiconductor Polymer Semiconductor Film Dielectric->Semiconductor Source Au (Source) Semiconductor->Source Drain Au (Drain) Semiconductor->Drain

Fig. 2: BGTC OFET device architecture.

Experimental_Workflow Synthesis Polymer Synthesis Purification Purification (Soxhlet Extraction) Synthesis->Purification Characterization Material Characterization (GPC, TGA, UV-Vis, CV) Purification->Characterization Fabrication Device Fabrication (Spin-coating, Evaporation) Characterization->Fabrication Testing Device Testing (Semiconductor Analyzer) Fabrication->Testing Analysis Data Analysis (Mobility, On/Off Ratio) Testing->Analysis

Fig. 3: Workflow for organic electronic device fabrication.

Conclusion and Future Outlook

This compound is a promising building block for the development of high-performance organic semiconducting materials. Its strong electron-accepting character allows for the synthesis of low-bandgap donor-acceptor copolymers with tunable electronic properties. The protocols provided herein offer a representative pathway for the synthesis of such polymers and their integration into organic field-effect transistors. Future research should focus on the synthesis of a wider range of copolymers using different donor units to systematically investigate the structure-property relationships. Furthermore, the application of these materials in other organic electronic devices, such as organic photovoltaics and organic light-emitting diodes, warrants exploration. The development of efficient and stable materials based on this compound could contribute significantly to the advancement of flexible and low-cost organic electronics.

References

Developing Novel Corrosion Inhibitors Utilizing 2,5-Dibromo-1,3,4-thiadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway, key experimental protocols for evaluating inhibitor performance, and representative data from structurally analogous 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Proposed Synthetic Pathway

Novel corrosion inhibitors can be synthesized from 2,5-Dibromo-1,3,4-thiadiazole via nucleophilic substitution reactions. By reacting this compound with nucleophiles such as amines (R-NH2) or thiols (R-SH), a variety of 2,5-disubstituted-1,3,4-thiadiazole derivatives can be obtained. These derivatives, featuring heteroatoms like nitrogen and sulfur, are expected to exhibit excellent corrosion inhibiting properties due to their ability to adsorb onto metal surfaces.

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., R-NH2, R-SH) nucleophile->reaction product Novel 2,5-disubstituted-1,3,4-thiadiazole (Corrosion Inhibitor) reaction->product purification Purification and Characterization (e.g., Recrystallization, NMR, IR) product->purification

Caption: Proposed synthetic workflow for novel corrosion inhibitors.

Mechanism of Corrosion Inhibition

The anticipated mechanism of corrosion inhibition for these novel 2,5-disubstituted-1,3,4-thiadiazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The heteroatoms (nitrogen and sulfur) in the thiadiazole ring and the substituent groups play a crucial role in the adsorption process through the donation of lone pair electrons to the vacant d-orbitals of the metal.

G cluster_0 Corrosive Environment (e.g., Acidic Solution) cluster_1 Metal Surface H+ H+ Metal Metal (e.g., Mild Steel) H+->Metal Attack Cl- Cl- Cl-->Metal Attack Adsorption Adsorption Metal->Adsorption Inhibitor 2,5-disubstituted- 1,3,4-thiadiazole Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Film->H+ Blocks Film->Cl- Blocks Film->Metal

Caption: General mechanism of corrosion inhibition by thiadiazole derivatives.

Experimental Protocols

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.[1][2]

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm). Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of the synthesized inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 6 hours).

  • Final Weighing: After the exposure time, remove the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, dry, and weigh accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of electrochemical processes and the properties of the protective film formed by the inhibitor.[3][4]

Protocol:

  • Electrochemical Cell: Use a three-electrode cell setup consisting of a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Fit the data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100 where Rct_uninhibited and Rct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Representative Data

The following tables summarize representative quantitative data for 2,5-disubstituted-1,3,4-thiadiazole derivatives, which are structurally analogous to the proposed novel inhibitors.

Table 1: Weight Loss Data for a Representative 2,5-Disubstituted-1,3,4-Thiadiazole Inhibitor

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.21.15-
0.115.10.3569.6
0.29.50.2280.9
0.54.80.1190.4
1.02.50.0694.8

Table 2: Electrochemical Impedance Spectroscopy Data for a Representative 2,5-Disubstituted-1,3,4-Thiadiazole Inhibitor

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)55150-
0.11808569.4
0.23206082.8
0.56504591.5
1.011003095.0

Quantum Chemical Calculations

To further understand the relationship between the molecular structure of the synthesized inhibitors and their inhibition efficiency, quantum chemical calculations based on Density Functional Theory (DFT) can be performed.[5][6] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can be correlated with the experimental inhibition efficiency. Generally, a higher EHOMO, lower ELUMO, and smaller energy gap are associated with higher inhibition efficiency.

Disclaimer: The synthetic pathway from this compound is a proposed route based on established chemical principles. The provided quantitative data is representative of structurally similar 2,5-disubstituted-1,3,4-thiadiazole compounds and should be used as a reference for expected performance. Experimental validation is required to confirm the efficacy of the novel inhibitors synthesized from the proposed precursor.

References

Application Notes and Protocols for the Synthesis of Unsymmetrical 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole scaffold is a privileged five-membered heterocyclic ring system that is a constituent of numerous compounds with significant biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The synthesis of unsymmetrically 2,5-disubstituted-1,3,4-thiadiazoles is of particular interest in medicinal chemistry as it allows for the fine-tuning of pharmacological profiles. This document provides detailed protocols for two distinct and efficient methods for the synthesis of these valuable compounds.

General Synthetic Pathway

The synthesis of unsymmetrical 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various synthetic strategies. A general overview of a common pathway is depicted below, starting from readily available precursors and proceeding through key intermediates to the final thiadiazole ring system.

General Synthesis of Unsymmetrical 2,5-Disubstituted-1,3,4-Thiadiazoles cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Cyclization cluster_product Product R1_COOH R¹-COOH (Carboxylic Acid) AcylHydrazide R¹-CONHNH₂ (Acyl Hydrazide) R1_COOH->AcylHydrazide + Hydrazine R2_CHO R²-CHO (Aldehyde) Thiosemicarbazone R²-CH=NNHCSNH₂ (Thiosemicarbazone) R2_CHO->Thiosemicarbazone + Thiosemicarbazide Hydrazine Hydrazine (H₂NNH₂) Thiosemicarbazide Thiosemicarbazide (H₂NCSNHNH₂) Cyclization Cyclization/ Dehydration/ Oxidation AcylHydrazide->Cyclization Thiosemicarbazone->Cyclization Thiadiazole Unsymmetrical 2,5-Disubstituted 1,3,4-Thiadiazole Cyclization->Thiadiazole

Caption: General synthetic routes to unsymmetrical 1,3,4-thiadiazoles.

Method 1: One-Pot Synthesis from Aryl Hydrazides and Aryl Aldehydes using Lawesson's Reagent

This protocol describes a highly efficient, two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aryl aldehydes.[3][4] The reaction proceeds via the formation of an N-aroylhydrazone intermediate, which then undergoes thionation and cyclization facilitated by Lawesson's reagent.

Experimental Workflow

One-Pot Synthesis Workflow Start Start: Aryl Hydrazide + Aryl Aldehyde Step1 Step 1: Reflux in Ethanol (2 hr) Formation of N-Aroylhydrazone Start->Step1 Evaporation Evaporation in vacuo Step1->Evaporation Step2 Step 2: Add Lawesson's Reagent & DMAP in Toluene Reflux Evaporation->Step2 Workup Work-up & Purification Step2->Workup Product Product: 2,5-Disubstituted-1,3,4-Thiadiazole Workup->Product

Caption: Workflow for the one-pot synthesis using Lawesson's reagent.

Experimental Protocol

Materials and Reagents:

  • Aryl hydrazide (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Ethanol (EtOH)

  • Lawesson's Reagent (LR)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Rotary evaporator

Procedure:

  • A mixture of an appropriate aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) is refluxed in ethanol for 2 hours.[4]

  • The solvent is then evaporated in vacuo.[4]

  • The residue is subsequently reacted with Lawesson's reagent and DMAP in refluxing toluene.[4]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.

Data Presentation: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles (5a-m)[4]
EntryR¹ (from Hydrazide)R² (from Aldehyde)ProductYield (%)
5aPhenylPhenyl2,5-Diphenyl-1,3,4-thiadiazole97
5bPhenyl4-Chlorophenyl2-(4-Chlorophenyl)-5-phenyl-1,3,4-thiadiazole92
5cPhenyl4-Bromophenyl2-(4-Bromophenyl)-5-phenyl-1,3,4-thiadiazole95
5dPhenyl4-Methoxyphenyl2-(4-Methoxyphenyl)-5-phenyl-1,3,4-thiadiazole96
5ePhenyl3,4-Dimethoxyphenyl2-(3,4-Dimethoxyphenyl)-5-phenyl-1,3,4-thiadiazole88
5f4-MethoxyphenylPhenyl2-(4-Methoxyphenyl)-5-phenyl-1,3,4-thiadiazole93
5g4-Methoxyphenyl4-Chlorophenyl2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole85
5h4-Methoxyphenyl4-Bromophenyl2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole87
5i4-Methoxyphenyl4-Methoxyphenyl2,5-Bis(4-methoxyphenyl)-1,3,4-thiadiazole91
5j4-Methoxyphenyl3,4-Dimethoxyphenyl2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole75
5k4-ChlorophenylPhenyl2-(4-Chlorophenyl)-5-phenyl-1,3,4-thiadiazole89
5l4-EthylphenylPhenyl2-(4-Ethylphenyl)-5-phenyl-1,3,4-thiadiazole82
5m4-Ethylphenyl4-Chlorophenyl2-(4-Chlorophenyl)-5-(4-ethylphenyl)-1,3,4-thiadiazole79

Method 2: Acid-Catalyzed Regioselective Synthesis from Alkyl 2-Amino-2-thioxoacetates and Acyl Hydrazides

This method details an acid-catalyzed regioselective cyclization for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[5] The reaction between alkyl 2-amino-2-thioxoacetates and acyl hydrazides under metal-free conditions provides excellent yields of the desired products.[5]

Experimental Workflow

Acid-Catalyzed Synthesis Workflow Start Start: Alkyl 2-amino-2-thioxoacetate + Acyl Hydrazide Step1 Step 1: Add p-TSA in Water Start->Step1 Reaction Stir at 80 °C for 3 hours Step1->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Work-up: Extraction with Ethyl Acetate and Water Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 2,5-Disubstituted-1,3,4-thiadiazole Purification->Product

Caption: Workflow for the acid-catalyzed synthesis of 1,3,4-thiadiazoles.

Experimental Protocol

Materials and Reagents:

  • Alkyl 2-amino-2-thioxoacetate (1.0 mmol)

  • Acyl hydrazide (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Water (2 mL)

  • Ethyl acetate

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • To a solution of alkyl 2-amino-2-thioxoacetate (1.0 mmol, 1 equiv) and acyl hydrazide (1.0 mmol, 1 equiv) in water (2 mL), add p-TSA (0.1 mmol, 0.1 equiv).[5]

  • The reaction mixture is stirred magnetically at 80 °C for 3 hours.[5]

  • The completion of the reaction is monitored by TLC.[5]

  • After completion, the reaction mixture is extracted with ethyl acetate and distilled water.[5]

  • The organic and aqueous layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.[5]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

Data Presentation: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles (5ba–bc)[5]
EntryR¹ (from Thioxoacetate)R² (from Hydrazide)ProductYield (%)
5ba4-ChlorobenzylPhenyl4-Chlorobenzyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate90
5bb4-BromobenzylPhenyl4-Bromobenzyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate88
5bc4-MethylbenzylPhenyl4-Methylbenzyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate87

Safety Precautions: Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Lawesson's reagent is a strong硫化剂 and should be handled with care. p-Toluenesulfonic acid is corrosive and should be handled with appropriate care.

Conclusion: The protocols outlined in this application note provide two effective and versatile methods for the synthesis of unsymmetrical 2,5-disubstituted-1,3,4-thiadiazoles. The one-pot method using Lawesson's reagent offers a straightforward approach with high yields, while the acid-catalyzed method provides an efficient metal-free alternative. These methodologies are valuable tools for medicinal chemists and researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Antifungal Activity of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of the antifungal activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives against Candida albicans. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2][3] The emergence of drug-resistant Candida species necessitates the development of novel antifungal agents, and 1,3,4-thiadiazole derivatives represent a promising class of compounds.[2][4]

Overview of Antifungal Activity

Numerous studies have demonstrated the potent in vitro activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives against various Candida species, including the most prevalent pathogen, Candida albicans.[2][5][6] The antifungal efficacy of these compounds is significantly influenced by the nature of the substituents at the 2 and 5 positions of the thiadiazole ring. The lipophilicity of the substituents has been identified as a crucial factor for potent antifungal activity.[5]

The primary mechanism of action for many of these derivatives is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][7] Specifically, these compounds are thought to target the enzyme 14-α-sterol demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2][7] This mode of action is similar to that of the widely used azole class of antifungal drugs.[2]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2,5-disubstituted-1,3,4-thiadiazole derivatives against Candida albicans, as reported in the literature. This data allows for a comparative analysis of the antifungal potency of different substitution patterns.

Compound ID/SeriesSubstituents at positions 2 and 5MIC (µg/mL) against C. albicansReference
3l 2-((4-chlorophenyl)amino)-5-((2,4-dichlorobenzyl)thio)-5[2]
3k 2-((4-chlorophenyl)amino)-5-((2,4-difluorobenzyl)thio)-10[2]
Compound 4 2,5-bis(4-chlorobenzylthio)-1.94 (IC50)
Compound 10 2,5-bis(2-pyridylmethylthio)-19.10 (IC50)
Oxadiazole 16 Varied substitutions including thiol group16–31.28[1]
Thiadiazoles 10–12 Varied substitutions8–31.25[1]
AT2 Not specified in abstract128 (MIC100)[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives and the evaluation of their antifungal activity.

General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

A common synthetic route starts from 2,5-dimercapto-1,3,4-thiadiazole, which undergoes nucleophilic substitution reactions.[6] Another approach involves the cyclization of thiosemicarbazones.[9]

Protocol: Synthesis via Nucleophilic Substitution of 2,5-dimercapto-1,3,4-thiadiazole

  • Dissolution: Dissolve 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent such as methanol.

  • Base Addition: Add a base, for instance, potassium carbonate or metallic sodium, to the solution at room temperature.

  • Addition of Electrophile: Introduce the desired chloroheterocyclic or alkyl/aryl halide compound to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified duration.

  • Purification: The crude product can be purified by crystallization from a solvent like methanol.

  • Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1][10]

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.[1][4][11]

Protocol: Broth Microdilution Assay for Candida albicans [4][11]

  • Preparation of Inoculum:

    • Subculture Candida albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 37°C.[11]

    • Prepare a suspension of the yeast in sterile saline (0.85% NaCl) and adjust the optical density to achieve a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL in the test wells.[11]

  • Preparation of Test Compounds:

    • Dissolve the synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives in dimethyl sulfoxide (DMSO) to create stock solutions.[4]

    • Perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.[11]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 24-48 hours.[11]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[1] This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the proposed mechanism of action of certain 2,5-disubstituted-1,3,4-thiadiazole derivatives, which involves the inhibition of the 14-α-sterol demethylase enzyme in the ergosterol biosynthesis pathway of Candida albicans.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate 14-α-sterol demethylase (CYP51) Membrane Disrupted Cell Membrane Integrity Lanosterol->Membrane Leads to accumulation of toxic sterols Ergosterol Ergosterol Intermediate->Ergosterol Thiadiazole 2,5-disubstituted-1,3,4-thiadiazole derivatives Thiadiazole->Lanosterol Inhibition

Caption: Proposed mechanism of action of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of the antifungal activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

G Start Start: Selection of Starting Materials (e.g., 2,5-dimercapto-1,3,4-thiadiazole) Synthesis Chemical Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives Start->Synthesis Purification Purification and Characterization (Crystallization, NMR, MS, IR) Synthesis->Purification Antifungal_Screening In Vitro Antifungal Screening (Broth Microdilution Assay) Purification->Antifungal_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Antifungal_Screening->MIC_Determination Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies MIC_Determination->Data_Analysis End End: Identification of Lead Compounds Data_Analysis->End

Caption: Experimental workflow for antifungal drug discovery.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,5-Diaryl-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diaryl-1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols focus on modern palladium-catalyzed cross-coupling reactions, offering efficient and versatile methods for the preparation of these valuable molecules.

Introduction

2,5-Diaryl-1,3,4-thiadiazoles are a prominent structural motif found in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. Their rigid, planar structure and electron-deficient nature also make them attractive candidates for applications in organic electronics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and direct C-H arylation, have emerged as powerful tools for the construction of the C-C bonds necessary to form these diaryl architectures. These methods offer significant advantages over traditional synthetic routes, including milder reaction conditions, higher yields, and greater functional group tolerance.

Synthetic Strategies

Two primary palladium-catalyzed strategies for the synthesis of 2,5-diaryl-1,3,4-thiadiazoles are highlighted in these notes:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of a halogenated 1,3,4-thiadiazole with an arylboronic acid in the presence of a palladium catalyst and a base. This method is highly versatile due to the commercial availability of a vast library of boronic acids.

  • Direct C-H Arylation: This more atom-economical approach involves the direct coupling of a C-H bond on the 1,3,4-thiadiazole ring with an aryl halide. This strategy avoids the pre-functionalization of the thiadiazole core, thus shortening the synthetic sequence.

Data Presentation

The following table summarizes quantitative data from representative palladium-catalyzed syntheses of 2,5-diaryl-1,3,4-thiadiazoles, showcasing the efficiency of different methods.

EntryCoupling MethodAryl Halide/Thiadiazole PrecursorArylboronic Acid/Aryl HalideCatalyst SystemBaseSolventYield (%)
1Suzuki-Miyaura2,5-Bis(4-bromophenyl)-1,3,4-thiadiazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/Water/MethanolHigh Yields
2Suzuki-Miyaura2,5-Bis(4-bromophenyl)-1,3,4-thiadiazoleThiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃Two-phase systemNot Specified
3Suzuki-Miyaura2,5-Bis(4-bromophenyl)-1,3,4-thiadiazoleFuran-2-boronic acidPd(PPh₃)₄Cs₂CO₃Two-phase systemNot Specified
4Suzuki-Miyaura2,5-Bis(4-bromophenyl)-1,3,4-thiadiazolePyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃Two-phase systemNot Specified
5Direct C-H Arylation2-Phenyl-1,3,4-thiadiazole4-IodotoluenePd(OAc)₂ / CuIK₂CO₃DMFNot Specified
6Direct C-H Arylation2-Phenyl-1,3,4-thiadiazole4-BromobenzonitrilePd(OAc)₂ / CuIK₂CO₃DMFNot Specified

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

This protocol describes the synthesis of the key precursor for subsequent Suzuki-Miyaura cross-coupling reactions.

Materials:

  • 4-Bromobenzoyl chloride

  • Hydrazine hydrate

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Toluene, anhydrous

  • Pyridine, anhydrous

Procedure:

  • Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine: To a solution of 4-bromobenzoyl chloride (2.0 equiv.) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add anhydrous pyridine (2.2 equiv.). Cool the mixture to 0 °C and add hydrazine hydrate (1.0 equiv.) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the resulting precipitate and wash with water and then with a small amount of cold ethanol to obtain N,N'-bis(4-bromobenzoyl)hydrazine.

  • Cyclization to 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole: In a separate flask, suspend the N,N'-bis(4-bromobenzoyl)hydrazine (1.0 equiv.) in anhydrous toluene. Add phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equiv.) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford pure 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diaryl-1,3,4-thiadiazoles

This protocol provides a general procedure for the synthesis of 2,5-diaryl-1,3,4-thiadiazoles from 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.[1]

Materials:

  • 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

  • Arylboronic acid (2.2 - 2.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv.)

  • Cesium carbonate (Cs₂CO₃) (4.0 equiv.)

  • Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst, optional)

  • Toluene

  • Water

  • Methanol

Procedure:

  • To a Schlenk flask, add 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), cesium carbonate (4.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). If a two-phase system is used, add tetrabutylammonium bromide (0.2 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, methanol, and water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2,5-diaryl-1,3,4-thiadiazole.

Protocol 3: Palladium/Copper-Catalyzed Direct C-H Arylation of 1,3,4-Thiadiazoles

This protocol outlines a general procedure for the direct arylation of a pre-existing 1,3,4-thiadiazole core.

Materials:

  • 2-Aryl-1,3,4-thiadiazole

  • Aryl iodide or aryl bromide (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv.)

  • Copper(I) iodide (CuI) (0.1 - 0.2 equiv.)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealable reaction tube, combine the 2-aryl-1,3,4-thiadiazole (1.0 equiv.), aryl halide (1.2 equiv.), palladium(II) acetate (0.02 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 2,5-diaryl-1,3,4-thiadiazole.

Visualizations

The following diagrams illustrate the general reaction schemes and a typical experimental workflow.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Thiadiazole 2,5-Dihalo-1,3,4-thiadiazole Product 2,5-Diaryl-1,3,4-thiadiazole Thiadiazole->Product + BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent Solvent->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Direct_Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Thiadiazole 2-Aryl-1,3,4-thiadiazole Product 2,5-Diaryl-1,3,4-thiadiazole Thiadiazole->Product + ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, and base in a flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Ar/N₂. setup->inert solvent Add degassed solvent. inert->solvent reaction Heat to reflux (80-140 °C) Monitor by TLC/LC-MS. solvent->reaction workup Work-up: Cool, dilute, and perform aqueous wash. reaction->workup purification Purification: Dry, concentrate, and perform column chromatography. workup->purification product Characterize Pure Product purification->product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2,5-Dibromo-1,3,4-thiadiazole.

Troubleshooting Guide

Low or no yield is a common issue in the Suzuki coupling of electron-deficient heterocycles like this compound. This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Product Formation with Starting Material Consumed

If you observe the consumption of your starting material but little to no desired product, consider the following potential causes and solutions:

  • Protodeboronation of the Boronic Acid: Electron-deficient boronic acids can be unstable under basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom.

    • Solution:

      • Use a milder base such as K₃PO₄ or Cs₂CO₃.

      • Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable.

      • Ensure the reaction time is not excessively long.

  • Homocoupling of the Boronic Acid: The presence of oxygen can promote the self-coupling of the boronic acid.

    • Solution:

      • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

      • Use a Pd(0) catalyst source like Pd(PPh₃)₄ or an efficient Pd(II) precatalyst that is readily reduced to the active Pd(0) species.

  • Decomposition of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be susceptible to cleavage under harsh reaction conditions.

    • Solution:

      • Lower the reaction temperature.

      • Screen different bases to find one that is effective at a lower temperature.

Problem 2: Incomplete Conversion of this compound

When a significant amount of the starting dibromothiadiazole remains, the issue often lies with the catalyst's activity or the reaction conditions.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient thiadiazole ring can be challenging for the palladium catalyst to break.

    • Solution:

      • Switch to a more active catalyst system. For electron-deficient substrates, bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.

      • Increase the reaction temperature, but be mindful of potential substrate decomposition.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

    • Solution:

      • Ensure the reaction is performed under strictly anaerobic conditions.

      • Increase the catalyst loading, although this should be a last resort.

Problem 3: Formation of Mono-substituted Product Only in a Double Coupling Reaction

Achieving double Suzuki coupling on this compound can be challenging. If you are only isolating the mono-arylated product, consider these factors:

  • Insufficient Equivalents of Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (typically 2.2-2.5 equivalents for a double coupling).

  • Deactivation after First Coupling: The electronic properties of the mono-substituted intermediate may hinder the second oxidative addition.

    • Solution:

      • Increase the reaction temperature after the formation of the mono-substituted product (if monitoring the reaction).

      • A more robust catalyst system, as mentioned above, may be necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?

A1: While traditional catalysts like Pd(PPh₃)₄ can be effective, for electron-deficient substrates such as this compound, more advanced catalyst systems often provide higher yields and shorter reaction times. Consider using Pd(II) precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Pd(dppf)Cl₂ has also been shown to be effective for similar substrates.

Q2: What is the best base to use for this reaction?

A2: The choice of base is critical. Strong inorganic bases are typically required. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for challenging Suzuki couplings as they can facilitate the transmetalation step more effectively.

Q3: How can I control for mono- versus di-substitution?

A3: To favor mono-substitution, use a stoichiometric amount of the boronic acid (around 1.0-1.1 equivalents). For double substitution, a significant excess of the boronic acid (at least 2.2 equivalents) is necessary, along with potentially more forcing conditions (higher temperature, longer reaction time).

Q4: What are the ideal solvent systems?

A4: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. The choice of solvent can influence the solubility of the reagents and the reaction rate.

Q5: My reaction turns black immediately. Is this normal?

A5: The formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by the presence of oxygen, high temperatures, or an inappropriate choice of ligand. However, a color change to dark brown or black is not always indicative of reaction failure.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dihaloheterocycles

Catalyst SystemLigand TypeBaseSolventTemperature (°C)Yield (%)Reference Analogy
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane/H₂O90Moderate to Good[1]
Pd(dppf)Cl₂Ferrocenyl DiphosphineNa₂CO₃Toluene/H₂O100High[2]
Pd₂(dba)₃ / SPhosBuchwald-typeK₃PO₄Toluene/H₂O100Good to Excellent[3]
Pd(OAc)₂ / XPhosBuchwald-typeK₃PO₄1,4-Dioxane/H₂O110High[4]

Table 2: Influence of Base on Suzuki Coupling Yields (Analogous Systems)

BaseSolventTemperature (°C)Yield (%)Reference Analogy
Na₂CO₃Toluene/H₂O10075[2]
K₂CO₃1,4-Dioxane/H₂O9082[1]
K₃PO₄1,4-Dioxane/H₂O9095[1]
Cs₂CO₃Toluene/H₂O100High[5]

Experimental Protocols

Protocol 1: General Procedure for Double Suzuki Coupling of this compound

This protocol is adapted from procedures used for structurally similar dibrominated heterocycles.[1][5]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Start: Weigh Reagents setup Assemble Reaction Under Inert Atmosphere start->setup degas Degas Solvents setup->degas add_solvents Add Solvents degas->add_solvents heat_stir Heat and Stir add_solvents->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Chromatography workup->purify end End: Characterize Product purify->end

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

troubleshooting_suzuki start Low Yield? unreacted_sm Unreacted Starting Material? start->unreacted_sm Yes side_products Side Products Observed? start->side_products No catalyst_issue Potential Catalyst Issue: - Inactive Catalyst - Inefficient Oxidative Addition unreacted_sm->catalyst_issue Yes conditions_issue Suboptimal Conditions: - Low Temperature - Insufficient Time unreacted_sm->conditions_issue No protodeboronation Protodeboronation: - Boronic acid decomposition side_products->protodeboronation Yes (Arene from boronic acid) homocoupling Homocoupling: - Oxygen contamination side_products->homocoupling Yes (Dimer of boronic acid) solution_catalyst Solution: - Use more active catalyst (e.g., Buchwald ligands) - Increase temperature catalyst_issue->solution_catalyst solution_conditions Solution: - Increase temperature - Increase reaction time conditions_issue->solution_conditions solution_proto Solution: - Use milder base (K3PO4) - Use boronic ester/trifluoroborate protodeboronation->solution_proto solution_homo Solution: - Thoroughly degas solvents - Use Pd(0) source homocoupling->solution_homo

Caption: A troubleshooting decision tree for low yields in the Suzuki coupling of this compound.

References

Technical Support Center: Optimizing Sonogashira Reactions for 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving 2,5-Dibromo-1,3,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a Sonogashira coupling reaction for this compound?

A1: A typical Sonogashira reaction requires four main components: the aryl halide (this compound), a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. Additionally, a base, usually an amine like triethylamine or diisopropylamine, is essential to deprotonate the alkyne.[1][2]

Q2: My reaction is not proceeding, and I am recovering the starting material. What are the first things I should check?

A2: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions. Ensure your palladium and copper catalysts are active and not degraded. It is also crucial to maintain anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1][3][4] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[1][3]

Q3: I am observing the formation of a black precipitate in my reaction. What does this indicate?

A3: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst. This can be caused by impurities, too high a reaction temperature, or an inappropriate solvent. Using fresh, high-purity reagents and ensuring the reaction temperature is appropriate for the chosen catalyst and substrate can help prevent this. Some anecdotal evidence suggests that THF as a solvent may promote the formation of palladium black.[5]

Q4: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

A4: Glaser coupling is an oxidative side reaction promoted by the presence of oxygen.[3][4] To minimize this, it is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction. Alternatively, employing copper-free Sonogashira conditions can also suppress this side reaction.[4][6]

Q5: Can the 1,3,4-thiadiazole ring interfere with the palladium catalyst?

A5: Yes, the nitrogen atoms in the 1,3,4-thiadiazole ring possess lone pairs of electrons that can coordinate to the palladium center, potentially leading to catalyst inhibition. If catalyst poisoning is suspected, consider increasing the catalyst loading or using a more strongly binding ligand that is less likely to be displaced by the thiadiazole nitrogens.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of palladium catalyst or a more robust pre-catalyst. For electron-deficient systems, ligands that are more electron-rich and bulky may be beneficial.[3]
Degraded copper(I) co-catalyst.Use a fresh, high-purity source of CuI. Copper(I) iodide can oxidize over time.[1]
Impure starting materials.Purify the this compound and the terminal alkyne to remove any impurities that could poison the catalyst.[1]
Suboptimal reaction temperature.While many Sonogashira reactions proceed at room temperature, reactions with electron-deficient substrates may require heating. Gradually increase the temperature, for example, to 60-80 °C.[3][7]
Inappropriate solvent or base.Ensure solvents are anhydrous and degassed.[3] Triethylamine and diisopropylamine are common bases.[1] Sometimes using the amine as both the base and solvent can be effective.[3] A co-solvent like THF or DMF can improve solubility.[3][7]
Formation of Alkyne Dimer (Glaser Coupling) Presence of oxygen.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[3][4]
Consider using copper-free Sonogashira conditions.[4][6]
Decomposition of Catalyst (Formation of Palladium Black) High reaction temperature.Lower the reaction temperature.
Impurities in reagents or solvent.Use high-purity, anhydrous reagents and solvents.
Solvent choice.Consider switching from THF to a different solvent like DMF or using the amine base as the solvent.[5][7]
Mono-alkynylation Instead of Di-alkynylation Insufficient equivalents of alkyne.Use at least 2.2 - 3.0 equivalents of the terminal alkyne for the di-substitution of this compound.
Lower reactivity of the second bromine.After the first substitution, the electron-withdrawing nature of the alkynyl group can deactivate the second bromine atom towards oxidative addition. More forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) may be required for the second coupling.
Complex Mixture of Products Side reactions.Re-evaluate the reaction conditions. Lowering the temperature may improve selectivity. Ensure the purity of all starting materials.
Dehalogenation.Ensure strictly anhydrous conditions. Using a different phosphine ligand might also help reduce this side reaction.[4]

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.[2]

Materials:

  • This compound

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents per bromine)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[2]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]

Visualized Workflows

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Catalysts (Pd & Cu) solvent Add Anhydrous, Degassed Solvent reagents->solvent base_alkyne Add Base & Terminal Alkyne solvent->base_alkyne react Stir under Inert Atmosphere (Heat if needed) base_alkyne->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction & Extract monitor->quench purify Column Chromatography quench->purify product Isolate Pure Product purify->product Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Product Yield? check_catalyst Catalyst Activity Check start->check_catalyst Yes check_atmosphere Inert Atmosphere? start->check_atmosphere Yes check_purity Starting Material Purity start->check_purity Yes check_copper Copper Source Purity check_catalyst->check_copper check_ligand Ligand Choice check_copper->check_ligand check_solvent Solvent Anhydrous/Degassed? check_atmosphere->check_solvent check_temp Optimize Temperature check_solvent->check_temp check_base Base Choice & Amount check_purity->check_base

References

Technical Support Center: Synthesis of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2,5-diamino-1,3,4-thiadiazole. This process involves two main steps: the diazotization of the amino groups followed by a copper-catalyzed bromination.

Q2: What are the typical side products I might encounter in this synthesis?

During the Sandmeyer reaction for the synthesis of this compound, several side products can form. The most common include:

  • 2-Amino-5-bromo-1,3,4-thiadiazole: This results from the incomplete reaction where only one of the two amino groups is replaced by a bromine atom.

  • 2-Bromo-5-hydroxy-1,3,4-thiadiazole and 2,5-Dihydroxy-1,3,4-thiadiazole: These phenolic byproducts can form if the diazonium salt intermediate reacts with water.[1]

  • Biaryl derivatives: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two thiadiazole rings, forming a biaryl impurity.[2]

  • Azo compounds: If the diazonium salt couples with unreacted starting material or other aromatic species, colored azo compounds may be formed.

Q3: What are some general tips for purifying the final product?

For the purification of 2,5-disubstituted-1,3,4-thiadiazoles, including the dibromo derivative, column chromatography is a common and effective method. A typical starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1] Recrystallization from a suitable solvent, such as ethanol or an aqueous ethanol mixture, can also be employed to obtain a high-purity product.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC analysis of the crude product shows a complex mixture of spots with a faint spot corresponding to the desired product.

Potential Cause Recommended Solution
Incomplete Diazotization Ensure the complete conversion of the starting 2,5-diamino-1,3,4-thiadiazole to the bis-diazonium salt. This can be verified by testing for the presence of excess nitrous acid using starch-iodide paper.[1]
Premature Decomposition of the Diazonium Salt Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent bromination steps. Diazonium salts are thermally unstable and can decompose if the temperature is not strictly controlled.[1]
Suboptimal Copper Catalyst Activity Use a fresh, high-quality source of copper(I) bromide. The catalyst is crucial for the efficient conversion of the diazonium salt to the aryl bromide.
Side Reactions Dominating Minimize the presence of water to reduce the formation of phenolic byproducts. Ensure efficient stirring to promote the desired reaction over dimerization or azo coupling.
Issue 2: Product "Oils Out" During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the product separates as an oil.

Potential Cause Recommended Solution
High Impurity Level A high concentration of impurities can depress the melting point and inhibit crystal lattice formation. Purify the crude product by column chromatography before attempting recrystallization.[1]
Inappropriate Solvent System The solvent may be too effective at dissolving the compound, even at low temperatures. Experiment with different solvents or solvent mixtures. A less polar solvent system might be required.
Rapid Cooling Cooling the solution too quickly can favor the formation of an oil. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath.

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2,5-Diamino-1,3,4-thiadiazole

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-salt bath, suspend 2,5-diamino-1,3,4-thiadiazole in a solution of 48% hydrobromic acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature between 0 and 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the bis-diazonium salt.

  • Sandmeyer Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid, also cooled to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_bromination Sandmeyer Bromination cluster_purification Work-up & Purification 2,5-Diamino-1,3,4-thiadiazole 2,5-Diamino-1,3,4-thiadiazole Bis-diazonium salt Bis-diazonium salt 2,5-Diamino-1,3,4-thiadiazole->Bis-diazonium salt 1. Add NaNO2 slowly HBr HBr NaNO2 NaNO2 This compound This compound Bis-diazonium salt->this compound 2. Add to CuBr solution CuBr CuBr Extraction Extraction This compound->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Diazotization Incomplete Diazotization Low Yield->Incomplete Diazotization Possible Cause Decomposition of Diazonium Salt Decomposition of Diazonium Salt Low Yield->Decomposition of Diazonium Salt Possible Cause Side Reactions Side Reactions Low Yield->Side Reactions Possible Cause Test for excess NaNO2 Test for excess NaNO2 Incomplete Diazotization->Test for excess NaNO2 Solution Check Temp Control Check Temp Control Decomposition of Diazonium Salt->Check Temp Control Solution Use Anhydrous Solvents Use Anhydrous Solvents Side Reactions->Use Anhydrous Solvents Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2,5-disubstituted-1,3,4-thiadiazoles using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography process.

Question 1: Why is there poor separation between my target compound and impurities?

Answer:

Poor separation is a common issue that can stem from several factors. The most likely cause is an improperly selected mobile phase.

  • Sub-optimal Solvent System: If the polarity of your solvent system (eluent) is too high, both your desired compound and impurities will travel quickly down the column, resulting in co-elution. Conversely, if the eluent is not polar enough, the compounds may not move at all. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[1] A good starting point for many 2,5-disubstituted-1,3,4-thiadiazoles is a mixture of hexane and ethyl acetate.[2] Aim for an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate to achieve good separation on the column.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands that overlap, making separation impossible. If you suspect overloading, reduce the amount of sample applied to the column.

  • Improper Column Packing: The presence of air bubbles or cracks in the stationary phase creates channels that allow the sample to travel down the column unevenly, leading to poor separation. Ensure the column is packed uniformly with a well-settled slurry of silica gel.[3]

  • Flow Rate: An excessively fast flow rate reduces the time for equilibrium between the stationary and mobile phases, leading to band broadening and decreased resolution.[4] Conversely, a flow rate that is too slow can also cause band broadening due to diffusion.[4]

Question 2: My compound is not eluting from the column, or the elution is extremely slow (tailing). What should I do?

Answer:

This issue typically indicates that the mobile phase is not polar enough to move the compound through the stationary phase, or that there are specific interactions occurring between your compound and the silica gel.

  • Increase Mobile Phase Polarity: If your compound is stuck at the top of the column, you need to increase the polarity of your eluent. This can be done by gradually increasing the proportion of the more polar solvent in your mixture (gradient elution).[5] For example, you can increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

  • Address Tailing: Tailing, where the compound slowly bleeds from the column over many fractions, can be caused by acidic protons on the silica gel interacting with basic sites on your molecule.[5] To mitigate this, you can:

    • Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites.

    • Increase the polarity of the eluent once the compound starts to elute to push it off the column faster.[5]

Question 3: I suspect my 2,5-disubstituted-1,3,4-thiadiazole is decomposing on the silica gel column. How can I confirm this and what can be done?

Answer:

Some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[1]

  • Stability Test: To check for decomposition, dissolve a small amount of your crude product in a suitable solvent, spot it on a silica gel TLC plate, and let it sit for a few hours. Then, elute the plate as usual. If new spots appear or the original spot diminishes, your compound is likely degrading on the silica.[5]

  • Solutions for Acid-Sensitive Compounds:

    • Use Deactivated Silica: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or florisil.[5][6]

Question 4: My crude sample is not soluble in the mobile phase. How can I load it onto the column?

Answer:

When a sample has poor solubility in the starting eluent, "dry loading" is the recommended technique.[4][7]

  • Dry Loading Procedure:

    • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[4]

    • Remove the solvent completely under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.[4]

    • Carefully add this powder to the top of your packed column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 2,5-disubstituted-1,3,4-thiadiazoles?

For most applications, silica gel with a mesh size of 60-120 is a suitable stationary phase.[8] If your compound is found to be acid-sensitive, neutral alumina is a good alternative.[5]

Q2: How do I select the optimal mobile phase?

The best method is to use Thin Layer Chromatography (TLC). Test various solvent systems, typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or chloroform).[2][9] The ideal system will show good separation between your desired compound and impurities, with the Rf value of your product being around 0.2-0.3.

Q3: How can I visualize the separated compounds on a TLC plate?

Most 2,5-disubstituted-1,3,4-thiadiazoles contain aromatic rings and are UV-active, so they can be visualized under a UV lamp (254 nm). If your compounds are not UV-active, you can place the TLC plate in a chamber containing iodine crystals; the iodine vapor will stain the organic compounds, making them visible as brown spots.[8]

Q4: What is the difference between isocratic and gradient elution?

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification process. This method is simpler but may not be effective for separating compounds with very different polarities.

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation by changing the ratio of the solvents. This is useful for eluting compounds that are strongly retained on the column after the less polar compounds have been washed out.[5]

Data Summary Table

The following table provides examples of solvent systems used for the purification of various 2,5-disubstituted-1,3,4-thiadiazoles.

Compound TypeStationary PhaseMobile Phase (Eluent)Rf Value (if reported)Reference
2,5-Disubstituted-1,3,4-thiadiazolesSilica GelHexane / Ethyl AcetateNot specified[2]
2-(4-Hydroxyphenylazo)-5-phenyl-1,3,4-thiadiazoleSilica GelChloroform / Ethyl Acetate (5:1 v/v)0.25[9]
2-(4-Hydroxyphenylazo)-5-(4-methoxyphenyl)-1,3,4-thiadiazoleSilica GelChloroform / Ethyl Acetate (5:1 v/v)0.23[9]
2-Amino-disubstituted-1,3,4-thiadiazole derivativesSilica Gel G (60-120 mesh)Ethyl Acetate / Chloroform (3:8)Not specified[8]

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol outlines the standard procedure for purifying a 2,5-disubstituted-1,3,4-thiadiazole using silica gel column chromatography.

1. Preparation of the Column (Wet Packing Method)

  • Select a glass column of an appropriate size for the amount of crude material you need to purify.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.[10]

  • In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., hexane or a hexane-rich mixture).[3][6]

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[3]

  • Open the stopcock to allow some solvent to drain, which will help compact the silica bed. Continuously add more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once packed, add a final layer of sand on top of the silica gel to prevent the surface from being disturbed during sample loading.[6] Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent.[4] Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica bed.[4][6] Rinse the flask with a small amount of eluent and add this to the column to ensure all the product is transferred.

  • Dry Loading (for samples with poor solubility): Follow the "Dry Loading Procedure" described in the Troubleshooting Guide.

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, filling the space above the sand.

  • Begin eluting the column by opening the stopcock. You can use gravity or apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

  • Collect the eluate in a series of numbered test tubes or flasks.[4][6]

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding progressively more of the polar solvent to your eluent reservoir.

4. Analysis of Fractions

  • Monitor the separation by spotting samples from each collected fraction onto a TLC plate.[4]

  • Develop the TLC plate using the appropriate solvent system and visualize the spots (e.g., under a UV lamp).

  • Identify the fractions containing your pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified 2,5-disubstituted-1,3,4-thiadiazole.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Product (2,5-disubstituted-1,3,4-thiadiazole + Impurities) TLC TLC Analysis to Determine Solvent System Crude->TLC ColumnPrep Prepare Silica Gel Column TLC->ColumnPrep Load Load Sample (Wet or Dry Loading) ColumnPrep->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purity OK Impure Impure Fractions (Discard or Reprocess) Analyze->Impure Purity Not OK Evaporate Solvent Evaporation Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: General experimental workflow for the purification of 2,5-disubstituted-1,3,4-thiadiazoles.

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution No Elution / Tailing? Start->NoElution Decomposition Decomposition? Start->Decomposition OptTLC Optimize Eluent with TLC (Aim for Rf 0.2-0.3) PoorSep->OptTLC Yes CheckLoad Reduce Sample Load Repack Column PoorSep->CheckLoad Yes IncPolarity Increase Eluent Polarity (Gradient Elution) NoElution->IncPolarity Yes AddModifier Add Modifier to Eluent (e.g., Triethylamine) NoElution->AddModifier Tailing TestStability Perform TLC Stability Test Decomposition->TestStability Suspected UseAlumina Use Alternative Stationary Phase (e.g., Neutral Alumina) TestStability->UseAlumina Confirmed

Caption: A logical guide for troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of Mono-substituted 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mono-substituted 1,3,4-thiadiazoles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of mono-substituted 1,3,4-thiadiazoles, offering potential causes and solutions to overcome them.

Issue 1: Low or No Yield of the Desired 1,3,4-Thiadiazole Product

Symptoms:

  • Minimal or no solid product is obtained after the reaction and work-up.

  • TLC analysis of the crude reaction mixture primarily shows starting materials or multiple unidentified spots, with a faint or absent spot for the expected product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for the recommended duration. Monitor progress using TLC.[1] - Temperature: Verify the reaction is at the optimal temperature. Many cyclization reactions require heating or reflux.[1] - Reagent Stoichiometry: Double-check the molar ratios of reactants and catalysts. An excess of one reactant or insufficient catalyst can lead to incomplete conversion.[1]
Inefficient Cyclizing/Dehydrating Agent The choice and amount of the cyclizing agent are critical. Strong acids like concentrated H₂SO₄, POCl₃, or polyphosphoric acid (PPA) are commonly used for the cyclization of thiosemicarbazides.[2][3] An insufficient amount of the dehydrating agent can lead to reaction failure.[3] Consider switching to a different agent if yields remain low. For instance, a solid-phase reaction using phosphorus pentachloride as a catalyst has been reported to produce high yields.[4]
Poor Quality Starting Materials Impurities in the starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction.[3] Ensure the purity of reagents before beginning the synthesis.
Solubility Issues Poor solubility of starting materials in the chosen solvent can hinder the reaction.[3] If a reactant, like an acyl hydrazide derivative, does not dissolve, explore alternative solvents such as THF, dioxane, or isopropanol.[3]
Side Product Formation The formation of alternative products, such as 1,3,4-oxadiazoles, can reduce the yield of the desired thiadiazole. This is particularly relevant when using certain cyclizing agents.[2] The choice of cyclizing agent can influence the regioselectivity of the reaction. For example, using p-TsCl can favor the formation of 1,3,4-thiadiazoles over 1,3,4-oxadiazoles.[2]
Issue 2: Formation of 1,3,4-Oxadiazole as a Major Side Product

Symptoms:

  • NMR and Mass Spectrometry data indicate the presence of a significant amount of the corresponding 1,3,4-oxadiazole, which has a similar molecular weight to the desired thiadiazole.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Choice of Cyclizing Reagent Certain reagents can promote the formation of the oxadiazole ring. For example, EDC·HCl is known as a desulfurizing agent and can lead to 1,3,4-oxadiazole as the major product.[2]
Reaction Conditions The reaction conditions can influence the selectivity. To favor the formation of the 1,3,4-thiadiazole, consider using reagents like p-toluenesulfonyl chloride (p-TsCl) with triethylamine (TEA) in N-methyl-2-pyrrolidone (NMP).[2]

The following diagram illustrates a decision-making process for troubleshooting low product yield.

Fig. 1: Troubleshooting decision workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of mono-substituted 1,3,4-thiadiazoles?

A1: The most common and versatile starting materials are thiosemicarbazides and their derivatives.[2] These are typically reacted with carboxylic acids or their derivatives in the presence of a cyclizing/dehydrating agent.[2][5] Other starting materials include acylhydrazines, which can be reacted with reagents like carbon disulfide or isothiocyanates.[2]

Q2: What are the typical cyclizing agents used, and are there any safety concerns?

A2: Commonly used cyclizing agents include strong acids such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[2][3] While effective, these reagents are corrosive and require careful handling in a fume hood with appropriate personal protective equipment. A significant drawback of using strong acids like H₂SO₄ is the generation of a large amount of inorganic salts during neutralization, which can complicate product isolation and have negative environmental impacts.[2] Milder and more environmentally friendly methods are being developed, such as using polyphosphate ester (PPE) or iodine-mediated cyclization.[6][7]

Q3: Can 2-amino-5-substituted-1,3,4-thiadiazoles be synthesized in a one-pot reaction?

A3: Yes, one-pot syntheses are available and offer an efficient route. For instance, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized in a one-pot, two-step process from aryl hydrazides and aryl aldehydes using Lawesson's reagent.[1] Another one-pot approach involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE).[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a highly effective and recommended method for monitoring the progress of the reaction.[1][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.

Q5: What are some common purification techniques for 1,3,4-thiadiazoles?

A5: Purification is often achieved through recrystallization from a suitable solvent, such as ethanol.[8] Column chromatography can also be employed for more difficult separations. The choice of purification method will depend on the physical properties of the synthesized compound and the impurities present.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from Carboxylic Acid and Thiosemicarbazide using POCl₃

This protocol is adapted from a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[9]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • 50% Sodium hydroxide solution

  • Ice

Procedure:

  • To a stirred mixture of the aromatic carboxylic acid (1.0 eq) in POCl₃ (used as both reagent and solvent), add thiosemicarbazide (1.0 eq) portion-wise at room temperature.

  • Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 40 mL of water to the cooled mixture.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

The following diagram outlines the general workflow for this synthesis.

SynthesisWorkflow start Start mix_reagents Mix Aromatic Carboxylic Acid and Thiosemicarbazide in POCl₃ start->mix_reagents heat Heat at 80-90°C for 1h mix_reagents->heat cool_quench Cool in Ice Bath and Add Water heat->cool_quench reflux Reflux for 4h cool_quench->reflux basify Cool and Basify to pH 8 with NaOH solution reflux->basify filter_dry Filter, Wash with Water, and Dry basify->filter_dry purify Purify by Recrystallization filter_dry->purify end End Product purify->end

Fig. 2: General workflow for thiadiazole synthesis.

Quantitative Data Summary

The yield of 2-amino-5-substituted-1,3,4-thiadiazoles can vary significantly depending on the substituent on the carboxylic acid and the reaction conditions.

Table 1: Examples of Reported Yields for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

Substituent (Aryl Group)Yield (%)Reference
Phenyl91[9]
4-Chlorophenyl85[9]
4-Methoxyphenyl88[9]
2-Thienyl75[9]

Table 2: Regioselectivity of Cyclization of Thiosemicarbazides with p-TsCl/TEA

This table demonstrates the preference for 1,3,4-thiadiazole formation over 1,3,4-oxadiazole when using p-TsCl as the cyclizing agent.[2]

Ratio (Thiadiazole:Oxadiazole)Yield (%)
BenzylPh96:492
Benzyl4-F-Ph99:187
Benzyl4-NO₂-Ph99:163
EthylPh97:394

References

troubleshooting low reactivity of 2,5-Dibromo-1,3,4-thiadiazole in Stille coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Stille cross-coupling of 2,5-Dibromo-1,3,4-thiadiazole. Below are frequently asked questions (FAQs), detailed troubleshooting advice, and optimized experimental protocols to help you overcome low reactivity and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Stille coupling reaction with this compound is resulting in very low or no yield. What are the primary causes?

Low yields are a common issue with this substrate and can be attributed to several factors:

  • Catalyst Poisoning: The sulfur atom in the 1,3,4-thiadiazole ring can coordinate strongly to the palladium catalyst, blocking active sites and leading to deactivation.[1] This is a well-known issue for sulfur-containing heterocycles.

  • Substrate Reactivity: this compound is an electron-deficient heterocyclic compound. While the bromine atoms enhance its utility as a building block, the electronic nature of the ring can impact the efficiency of key steps in the catalytic cycle, such as oxidative addition.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature is critical. A standard set of conditions, such as Pd(PPh3)4 in toluene, may not be optimal for this specific substrate.

  • Homocoupling Side Reaction: A frequent side reaction in Stille couplings is the homocoupling of the organostannane reagent, which consumes the nucleophilic partner and reduces the yield of the desired product.[3]

Q2: How can I mitigate palladium catalyst poisoning by the thiadiazole ring?

Addressing catalyst poisoning is crucial for improving reaction efficiency.

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can sometimes compensate for gradual deactivation.

  • Select Robust Ligands: Employing bulky, electron-rich phosphine ligands can sometimes protect the palladium center and favor the desired catalytic cycle over deactivating pathways.

  • Use Additives: As detailed in Q4, certain additives can accelerate the rate-limiting transmetalation step, potentially outcompeting the rate of catalyst deactivation.

Q3: My reaction starts but appears to stall, leaving significant amounts of starting material. What's happening?

This is a classic sign of progressive catalyst deactivation.[1] The catalyst is initially active, allowing the reaction to begin, but is gradually poisoned by the sulfur-containing substrate over time. The solution is to adopt strategies that either protect the catalyst or accelerate the reaction rate so that the coupling is completed before the catalyst is fully deactivated.

Q4: Are there any additives that can improve the reaction rate and yield?

Yes, the use of copper(I) iodide (CuI) as a co-catalyst is a highly effective strategy for accelerating Stille couplings, especially with challenging substrates.

  • Mechanism of Action: In polar solvents like DMF or NMP, Cu(I) salts are believed to facilitate a rapid tin-copper transmetalation, generating a more reactive organocopper intermediate that then transmetalates with the palladium center.[2] In less polar solvents, CuI can act as a scavenger for free phosphine ligands, which are known to inhibit the transmetalation step.

  • Synergistic Effect with Fluoride: A combination of CuI and a fluoride source like cesium fluoride (CsF) has been shown to have a powerful synergistic effect, significantly enhancing reaction rates and providing high yields even for sterically hindered and electronically challenging substrates.[4][5]

Q5: I am still struggling with the Stille coupling. Are there alternative cross-coupling reactions that might work better for this substrate?

Yes. For some electron-deficient dibrominated heterocycles, the Suzuki-Miyaura coupling has been shown to provide significantly higher yields compared to the Stille reaction .[6][7] If you continue to face insurmountable issues with the Stille coupling, exploring the Suzuki reaction with the corresponding arylboronic acid or ester is a highly recommended alternative.

Data Presentation: Optimizing Reaction Conditions

While a direct comparative study for this compound is not extensively documented, data from analogous brominated sulfur-heterocycles provide a strong framework for optimization.

Table 1: Comparison of Cross-Coupling Methods for Analogous Dibromo-Heterocycles This table illustrates the potential for higher yields with Suzuki coupling compared to Stille for similar substrates.

Coupling ReactionSubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Stille4,7-dibromo[1][4][5]chalcogenadiazolo[3,4-c]pyridinePd(PPh3)4-Toluene11027[6]
Suzuki4,7-dibromo[1][4][5]chalcogenadiazolo[3,4-c]pyridinePd(PPh3)4K2CO3Toluene11072[6]
Stille4-bromobenzo[1,2-d:4,5-d′]bis([4][5][8]thiadiazole)PdCl2(PPh3)2-Toluene11075[8]
Suzuki4-bromobenzo[1,2-d:4,5-d′]bis([4][5][8]thiadiazole)Pd(PPh3)4K2CO3Toluene11060[9]

Table 2: Recommended Starting Conditions for Stille Coupling of this compound Use these conditions as a starting point for your optimization efforts.

ParameterRecommended ConditionNotes
Catalyst Pd(PPh3)4 or Pd2(dba)3/LigandPd(PPh3)4 is a common starting point. For difficult couplings, a Pd(0) source like Pd2(dba)3 with a phosphine ligand can be more effective.[3]
Ligand P(o-tol)3, P(t-Bu)3, AsPh3If using a ligand system, select one appropriate for cross-coupling. Triphenylarsine has been used with CuI.[10]
Additive CuI (10-20 mol%) Highly recommended. Can significantly accelerate the reaction.[11]
Co-Additive CsF (2.0 eq)Use in combination with CuI for a potential synergistic rate enhancement.[4][5]
Solvent Toluene, DMF, DioxaneToluene is standard. DMF is a good choice when using CuI/CsF additives.[3][4] Ensure anhydrous and degassed.
Temperature 90 - 110 °CTypical range for Stille couplings.[3][11]
Stoichiometry Organostannane (1.1 - 1.2 eq per Br)A slight excess of the organostannane is typically used for mono-substitution. For di-substitution, use 2.2-2.5 eq.

Visualized Workflows & Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Stille coupling of this compound.

G start Low Yield or No Reaction check_catalyst Issue: Catalyst System start->check_catalyst check_conditions Issue: Reaction Conditions start->check_conditions sol_poison Cause: Catalyst Poisoning by Sulfur Solution: • Increase catalyst loading (5-10%) • Use more robust ligand (e.g., Buchwald type) check_catalyst->sol_poison Evaluate Catalyst sol_inactive Cause: Catalyst Inactivity Solution: • Use fresh Pd(PPh3)4 • Try Pd2(dba)3 + phosphine ligand check_catalyst->sol_inactive Evaluate Catalyst sol_additives Cause: Slow Transmetalation Solution: • Add CuI (10-20 mol%) • Add CuI + CsF (2 eq) check_conditions->sol_additives Optimize Conditions sol_params Cause: Suboptimal Parameters Solution: • Increase temperature (e.g., to 110°C) • Switch solvent (e.g., Toluene -> DMF) • Ensure anhydrous/degassed conditions check_conditions->sol_params Optimize Conditions check_alt Persistent Failure sol_suzuki Alternative Strategy: Switch to Suzuki Coupling (Often higher yields for this class of heterocycle) check_alt->sol_suzuki If yield is still poor sol_poison->check_alt sol_inactive->check_alt sol_additives->check_alt sol_params->check_alt

Troubleshooting workflow for the Stille coupling reaction.
Stille Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Stille coupling mechanism. Understanding the cycle can help diagnose which step may be failing.

Stille_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Trans Transmetalation (Often Rate-Limiting) PdII->Trans PdII_R2 R1-Pd(II)L2-R2 Trans->PdII_R2 SnX X-SnBu3 Trans->SnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R1-R2 (Product) RedElim->R1R2 R1X R1-X (Dibromothiadiazole) R1X->OxAdd R2Sn R2-SnBu3 (Organostannane) R2Sn->Trans

The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Stille coupling of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Mono-Arylation using Pd(PPh₃)₄ with CuI

This protocol is optimized for the selective coupling at one of the bromine positions.

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide, CuI (10 mol%)

  • Anhydrous, degassed Toluene or DMF

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Degassing: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration) via syringe. Stir the mixture for 5 minutes.

  • Stannane Addition: Add the organostannane reagent dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 1-2 hours to precipitate tin byproducts.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 2-Aryl-5-bromo-1,3,4-thiadiazole product.

Protocol 2: Procedure for Di-Arylation using a Pd₂(dba)₃ / Ligand System

This protocol is designed to substitute both bromine atoms.

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (2.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (2.5 mol%)

  • Tri(o-tolyl)phosphine, P(o-tol)₃ (10 mol%)

  • Anhydrous, degassed Toluene

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, and P(o-tol)₃.

  • Degassing: Seal the flask and subject it to three cycles of evacuation and backfilling with inert gas.

  • Reagent Addition: Add anhydrous, degassed Toluene (0.1 M) via syringe, followed by the organostannane reagent.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of both the starting material and the mono-substituted intermediate (typically 24-48 hours).

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1 to work up and purify the 2,5-Diaryl-1,3,4-thiadiazole product.

References

effect of base and solvent on 2,5-Dibromo-1,3,4-thiadiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromo-1,3,4-thiadiazole. The content is designed to address specific issues encountered during nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the selective functionalization at the 2- and 5-positions of the thiadiazole ring, making it a versatile building block in medicinal chemistry and materials science.

Q2: How can I achieve monosubstitution of this compound?

A2: Achieving monosubstitution requires careful control of reaction conditions. Generally, using a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the nucleophile or coupling partner is a good starting point. Lowering the reaction temperature and using a less reactive base can also favor monosubstitution. Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction once the desired monosubstituted product is predominantly formed.

Q3: Is the 1,3,4-thiadiazole ring stable under typical reaction conditions?

A3: The 1,3,4-thiadiazole ring is generally stable under a variety of reaction conditions, including those used for SNAr and palladium-catalyzed cross-coupling. However, it can be sensitive to strong bases at elevated temperatures, which may lead to ring-opening or decomposition. It is advisable to screen bases and temperatures to find a balance between reactivity and stability.

Q4: Can the nitrogen atoms of the thiadiazole ring interfere with palladium-catalyzed reactions?

A4: Yes, the lone pairs of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This can sometimes be mitigated by using bulky, electron-rich phosphine ligands that coordinate more strongly to the palladium center and prevent catalyst deactivation.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or no conversion of this compound.

Potential Cause Troubleshooting Step
Insufficiently reactive nucleophile Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile.
Poor solvent choice Use a polar apathetic solvent such as DMF, DMSO, or NMP to facilitate the reaction. Ensure the solvent is anhydrous.
Base is not strong enough Switch to a stronger base. For example, if using K₂CO₃, consider trying Cs₂CO₃ or NaH (with appropriate caution).
Low reaction temperature Gradually increase the temperature in increments of 10-20 °C. Reactions with less reactive nucleophiles may require temperatures up to 150 °C.[1]

Problem: Formation of disubstituted product when monosubstitution is desired.

Potential Cause Troubleshooting Step
Excess nucleophile Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile.
High reaction temperature or long reaction time Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the monosubstituted product is maximized.
Highly reactive nucleophile Consider a less reactive nucleophile if possible, or perform the reaction at a lower temperature.
Suzuki Cross-Coupling

Problem: Low yield of the coupled product.

Potential Cause Troubleshooting Step
Inactive catalyst Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more stable. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often effective.
Ineffective base The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The effectiveness can be solvent-dependent. A comparative study of bases is recommended.[2][3]
Poor solvent choice A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio can be critical for dissolving both the organic and inorganic reagents.[4]
Decomposition of boronic acid Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form less reactive boroxines.
Sonogashira Cross-Coupling

Problem: Complex mixture of products, including alkyne homocoupling (Glaser coupling).

Potential Cause Troubleshooting Step
Presence of oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Copper co-catalyst promoting homocoupling Consider using a copper-free Sonogashira protocol.
Inappropriate base Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The choice and amount can influence the reaction outcome.[5]

Problem: Reaction is sluggish or does not go to completion.

Potential Cause Troubleshooting Step
Low reaction temperature While some Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.[6][7]
Poor solubility of reagents A co-solvent like THF or DMF can be added to improve the solubility of the starting materials.[6]
Inactive catalyst or copper co-catalyst Ensure the palladium catalyst is active and the copper(I) source is not oxidized.

Data Presentation

Table 1: Effect of Base and Solvent on the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles (Illustrative Example)

This table is based on a study of a base-mediated synthesis of 2,5-diphenyl-1,3,4-thiadiazoles and provides insight into how different bases and solvents can affect the reaction yield.[8]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1-DMSOrt24-
2Na₂CO₃ (1)DMSOrt24-
3K₂CO₃ (1)DMSOrt24-
4NaOH (1)DMSOrt24-
5KOH (1)DMSOrt24-
6Et₃N (1)DMSOrt2420
7Et₃N (1.5)DMSOrt2465
8Et₃N (2)DMSOrt2491
9Et₃N (2.5)DMSOrt2479
10Et₃N (2)DMFrt1210
11Et₃N (2)THFrt125
12Et₃N (2)MeCNrt12-
13Et₃N (2)Toluenert12-
14Et₃N (2)EtOHrt12-
15Pyridine (2)DMSOrt125

Data adapted from a study on a related synthesis.[8] Conditions may need to be optimized for this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the monosubstitution of this compound with an amine nucleophile.

  • To a dry reaction vessel, add this compound (1.0 eq.).

  • Add the amine nucleophile (1.0-1.2 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).[1]

  • Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO).[1]

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol provides a general method for the Suzuki cross-coupling of this compound with an arylboronic acid.

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq. for monosubstitution, >2.2 eq. for disubstitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 eq.).[4]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[4]

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Cross-Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[7]

  • Add an anhydrous, degassed solvent (e.g., THF, DMF, or an amine solvent like Et₃N).[7]

  • Add the amine base (e.g., Et₃N, DIPEA, 2-3 eq.) followed by the terminal alkyne (1.1-1.5 eq.).[7]

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C) under an inert atmosphere.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

troubleshooting_workflow start Reaction Issue (Low Yield / Side Products) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions check_catalyst Evaluate Catalyst System (Pd Catalyst, Ligand, Base) check_conditions->check_catalyst check_solvent Assess Solvent Choice (Polarity, Anhydrous) check_catalyst->check_solvent optimize Systematic Optimization check_solvent->optimize

Caption: Troubleshooting workflow for this compound reactions.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R'B(OH)₂ + Base boronic->transmetalation

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

reaction_pathways start This compound snar Nucleophilic Aromatic Substitution (e.g., Amines, Thiols) start->snar suzuki Suzuki Coupling (Arylboronic acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira mono Monosubstituted Product snar->mono suzuki->mono sonogashira->mono di Disubstituted Product mono->di Further Reaction

Caption: Reaction pathways for the functionalization of this compound.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2,5-Dibromo-1,3,4-thiadiazole. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Suzuki/Stille/Sonogashira coupling reaction with this compound is giving low to no yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in palladium-catalyzed cross-coupling reactions of this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or substrate-specific issues. The electron-deficient nature of the thiadiazole ring and the presence of sulfur and nitrogen atoms can present unique challenges.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Inactive Catalyst: Ensure your palladium catalyst is active. Older catalysts can lose activity. Consider using a fresh batch or a more robust pre-catalyst. For electron-deficient systems like this compound, electron-rich and bulky phosphine ligands can be beneficial.[3]

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways. Ensure they are handled under an inert atmosphere.

    • Catalyst Screening: If the initial catalyst choice is ineffective, a catalyst and ligand screen is recommended. Common catalysts for these reactions include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂.[4][5][6]

  • Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and, in the case of Sonogashira coupling, the undesirable homocoupling of the alkyne (Glaser-Hay coupling).[3]

    • Solvent Choice and Purity: Ensure solvents are anhydrous and degassed. The choice of solvent is critical for solubility of reactants and catalyst.[3] For Suzuki reactions, ethereal solvents like dioxane or THF, often with water as a co-solvent, are common. For Stille and Sonogashira reactions, aprotic polar solvents like DMF or THF are frequently used.

    • Temperature: While many coupling reactions proceed at room temperature, sluggish reactions with electron-deficient substrates may require heating.[3] Gradually increase the temperature, for example, to 60-80 °C, while monitoring for decomposition.

    • Base Selection: The choice of base is crucial, particularly in Suzuki and Sonogashira couplings. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[5][7][8] For Sonogashira reactions, an amine base like triethylamine or diisopropylamine is typically used and can often serve as the solvent.[3] If base-labile functional groups are present, a milder base like KF may be considered.[7][9]

  • Substrate-Related Issues:

    • Poor Solubility: this compound and its derivatives can have poor solubility in common organic solvents.[7] This can be a significant hurdle. Trying different solvent systems or heating the reaction mixture can help.

    • Dehalogenation: A common side reaction is the reduction of the C-Br bond, leading to the formation of mono-brominated or unsubstituted thiadiazole. This can be caused by impurities or side reactions with the solvent or base.

    • Competitive Coordination (Catalyst Poisoning): The nitrogen and sulfur atoms in the thiadiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] Using a higher catalyst loading or ligands that form more stable complexes with palladium can sometimes mitigate this issue.

Quantitative Data Summary: Typical Reaction Parameters

ParameterSuzuki CouplingStille CouplingSonogashira Coupling
Catalyst Pd(dppf)Cl₂[4][6]Pd(PPh₃)₄Pd(PPh₃)₄, PdCl₂(PPh₃)₂[3]
Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%
Ligand dppf (part of precatalyst)PPh₃ (part of precatalyst)PPh₃ (part of precatalyst)
Base Na₂CO₃, K₂CO₃, CsF[4][6][8]N/AEt₃N, DIPEA[3]
Solvent Dioxane, Toluene, THF/H₂O[4][5][8]Toluene, DMFTHF, DMF, Et₃N[3]
Temperature 80-110 °C80-110 °CRoom Temp to 80 °C[3]

Issue 2: Formation of Palladium Black

Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

Answer:

The formation of palladium black is a common visual indicator of catalyst decomposition and deactivation. It consists of agglomerated palladium(0) particles that have precipitated out of the solution. This reduces the concentration of the active, soluble catalyst, leading to a stalled or sluggish reaction.

Causes and Prevention:

CausePrevention Strategy
High Temperature Reduce the reaction temperature. While heating can increase the reaction rate, excessive heat can accelerate catalyst decomposition.
Low Ligand Concentration The phosphine ligand stabilizes the palladium(0) center. Ensure a sufficient ligand-to-palladium ratio. Adding a slight excess of the ligand can sometimes help.
Inappropriate Ligand Use bulkier, more electron-donating ligands that form more stable complexes with palladium, preventing aggregation.
High Reactant Concentration Running the reaction at a lower concentration may help to keep the catalyst in solution.
Slow Oxidative Addition If the oxidative addition of the dibromothiadiazole to the Pd(0) center is slow, the concentration of unstable, "ligand-free" Pd(0) can build up and agglomerate. Using a more reactive halide (e.g., 2,5-diiodo-1,3,4-thiadiazole) if synthetically feasible, can help.

Issue 3: Incomplete Conversion or Formation of Mono-substituted Product

Question: My reaction stops after forming the mono-substituted product, and I cannot achieve the desired di-substitution on the this compound core. How can I drive the reaction to completion?

Answer:

Achieving di-substitution can be challenging due to the deactivating effect of the first coupled group on the reactivity of the second bromine atom.

Strategies to Promote Di-substitution:

  • Increase Reaction Time and/or Temperature: The second coupling step is often slower than the first. Prolonging the reaction time or carefully increasing the temperature can help drive the reaction to completion.

  • Increase Equivalents of Coupling Partner: Using a larger excess of the boronic acid/ester (Suzuki), organostannane (Stille), or alkyne (Sonogashira) for the second coupling can be effective.

  • Stepwise Approach: In some cases, a stepwise approach where the mono-substituted product is isolated first and then subjected to a second coupling reaction under optimized conditions may provide a cleaner product and higher overall yield.

  • More Active Catalyst System: Employing a more active catalyst system, potentially with a different ligand, for the second coupling step might be necessary.

  • Change the Order of Substitution: If synthesizing an unsymmetrical product, consider if reversing the order of the coupling reactions could be beneficial.

Frequently Asked Questions (FAQs)

Q1: Can the sulfur atom in the 1,3,4-thiadiazole ring poison the palladium catalyst?

A1: Yes, sulfur-containing heterocycles are known to coordinate to palladium and can act as catalyst poisons.[2] This can lead to lower catalyst turnover numbers and require higher catalyst loadings. The extent of poisoning can depend on the specific reaction conditions and the ligand used. Using bulky ligands can sometimes shield the palladium center and mitigate this effect.

Q2: Which cross-coupling reaction is generally best for this compound?

A2: The "best" reaction depends on the desired product and the available coupling partners.

  • Suzuki coupling is often preferred due to the commercial availability and relatively low toxicity of boronic acids and their esters.[9]

  • Stille coupling is very versatile and tolerant of many functional groups, but a major drawback is the high toxicity of the organotin reagents.[10][11]

  • Sonogashira coupling is the method of choice for introducing alkyne moieties.[12][13] It can often be performed under mild conditions.[12]

Q3: Is it possible to regenerate the deactivated palladium catalyst?

A3: While challenging in a standard research lab setting, regeneration of palladium catalysts is possible, particularly for heterogeneous catalysts (e.g., Pd on carbon). Regeneration typically involves washing with solvents to remove adsorbed organic material, followed by treatments to redisperse the palladium particles.[14][15][16] For homogeneous catalysts that have formed palladium black, redissolving and converting the palladium back to an active pre-catalyst form is a complex chemical process not typically performed on a lab scale. The most practical approach is to prevent deactivation in the first place.

Q4: What is the order of reactivity for halogens in these coupling reactions?

A4: The reactivity of the carbon-halogen bond towards oxidative addition to palladium(0) generally follows the order: I > Br > OTf >> Cl.[3] This means that a C-Br bond will be more reactive than a C-Cl bond, and a C-I bond will be the most reactive. This differential reactivity can be exploited for selective mono-functionalization if the starting material contains different halogens.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling of this compound:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (2.2-3.0 eq.), and the base (e.g., Na₂CO₃, 3.0-4.0 eq.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligands if required.

  • Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Deactivated_Catalyst Deactivated Species (e.g., Pd Black) Active_Catalyst->Deactivated_Catalyst Aggregation/ Decomposition Poisoning Thiadiazole Coordination (Poisoning) Active_Catalyst->Poisoning Pd_II_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Poisoning->Deactivated_Catalyst

Caption: Potential deactivation pathways for a palladium catalyst.

Caption: A logical workflow for troubleshooting low-yield reactions.

References

minimizing the formation of 1,3,4-oxadiazole byproducts in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 1,3,4-oxadiazole byproducts during 1,3,4-thiadiazole synthesis.

Troubleshooting Guide

Problem: Significant formation of 1,3,4-oxadiazole byproduct detected.

The formation of the 1,3,4-oxadiazole ring is a common side reaction in the synthesis of 1,3,4-thiadiazoles, particularly when starting from acyl/aroyl thiosemicarbazides. This typically occurs through a competitive cyclization pathway involving desulfurization rather than dehydration.

dot

Caption: Competing pathways in thiadiazole synthesis.

Solutions:

The choice of cyclizing reagent and reaction conditions is critical in directing the reaction towards the desired thiadiazole product.

Parameter Recommendation to Favor 1,3,4-Thiadiazole Rationale
Cyclizing Agent Utilize strong dehydrating agents.These agents promote the removal of a water molecule, favoring the thiadiazole ring closure.
Examples: Concentrated Sulfuric Acid (H₂SO₄), Phosphorus Oxychloride (POCl₃), Polyphosphoric Acid (PPA), p-Toluenesulfonyl Chloride (p-TsCl).[1]
Avoid Avoid reagents known to promote desulfurization.These reagents facilitate the removal of sulfur, leading to the oxadiazole byproduct.
Examples: Iodine in basic media (I₂/NaOH), Mercuric Oxide (HgO), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).
Reaction pH Maintain acidic conditions.Acidic media generally favor the formation of 1,3,4-thiadiazoles.[1]
Temperature Optimize the reaction temperature.While heat is often required, excessive temperatures can lead to decomposition. Monitor the reaction progress by TLC.
Solvent Choose a suitable solvent.Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be effective, especially with reagents like p-TsCl.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2-amino-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid is yielding the corresponding 2-amino-1,3,4-oxadiazole. How can I prevent this?

This is a classic case of competitive cyclization. To favor the thiadiazole, you should employ a strong dehydrating agent under acidic conditions. Using concentrated sulfuric acid or phosphorus oxychloride as the cyclizing agent is a common and effective strategy. Conversely, using reagents like iodine in a basic solution will preferentially yield the oxadiazole.

Q2: What is the mechanistic difference between the formation of the thiadiazole and the oxadiazole ring from a thiosemicarbazide precursor?

The formation of the 1,3,4-thiadiazole proceeds through an intramolecular dehydrative cyclization, where a molecule of water is eliminated. In contrast, the 1,3,4-oxadiazole is formed via a desulfurative cyclization, which involves the removal of the sulfur atom, often facilitated by an oxidizing agent or a carbodiimide.

dot

G cluster_thiadiazole Thiadiazole Formation (Dehydration) cluster_oxadiazole Oxadiazole Formation (Desulfurization) A Thiosemicarbazide Intermediate B Intramolecular Attack of Sulfur A->B + H⁺ C Dehydration (-H₂O) B->C D 2-Amino-1,3,4-thiadiazole C->D E Thiosemicarbazide Intermediate G Intramolecular Attack of Oxygen E->G Activation F Desulfurizing Agent (e.g., I₂, EDC·HCl) F->G H 2-Amino-1,3,4-oxadiazole G->H Cyclization

Caption: Mechanistic pathways for thiadiazole and oxadiazole formation.

Q3: Can you provide a quantitative comparison of different cyclizing agents on the product distribution?

The choice of reagent can dramatically shift the product ratio. Below is a summary of reported selectivities for the cyclization of thiosemicarbazide intermediates.

Starting Material Reagent and Conditions 1,3,4-Thiadiazole Yield 1,3,4-Oxadiazole Yield Reference
Acyl Thiosemicarbazidep-TsCl, Et₃N in NMPMajor Product (Regioselectivity up to 96:4)Minor Product[2]
Acyl ThiosemicarbazideEDC·HCl in DMSO-Quantitative Yield (Regioselectivity 100:0)[2]
Acyl ThiosemicarbazideConcentrated H₂SO₄Good to Excellent Yields-[3][4]
Acyl ThiosemicarbazidePOCl₃Higher Yields than OxadiazolesModerate Yields with HgO
Acyl ThiosemicarbazideI₂/KI in 4N NaOH-Good Yields

Q4: Are there any specific experimental protocols you can provide for the selective synthesis of 1,3,4-thiadiazoles?

Yes, here are two detailed protocols that favor the formation of 1,3,4-thiadiazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Concentrated Sulfuric Acid

This method is a classic and effective way to promote dehydrative cyclization.

dot

G start Start step1 Add substituted thiosemicarbazide to concentrated H₂SO₄ at 0°C start->step1 step2 Stir at room temperature (or heat gently, e.g., 90°C water bath) for 2-4 hours step1->step2 step3 Pour mixture onto crushed ice step2->step3 step4 Neutralize with concentrated ammonia solution with cooling step3->step4 step5 Filter the precipitate step4->step5 step6 Wash with water and ether step5->step6 step7 Recrystallize from ethanol step6->step7 end End step7->end

Caption: Workflow for H₂SO₄-mediated thiadiazole synthesis.

Methodology:

  • To a round-bottom flask, add the substituted thiosemicarbazide (0.05 mol).

  • Carefully add concentrated sulfuric acid (10 mL) while cooling the flask in an ice bath.

  • The reaction mixture is then stirred at room temperature or heated on a water bath at 90°C for 2 hours.[3][4]

  • After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

  • The acidic solution is carefully neutralized with a concentrated ammonia solution while keeping the mixture cool.

  • The resulting precipitate is filtered, washed with water and then with ether.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[3]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent

Lawesson's reagent is a powerful thionating agent that can be used in a one-pot synthesis from an aldehyde and a hydrazide.

Methodology:

  • In a round-bottom flask, reflux the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol for 2 hours to form the N-aroylhydrazone.

  • Evaporate the ethanol under reduced pressure.

  • To the crude N-aroylhydrazone, add toluene, Lawesson's reagent (0.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reflux the mixture for 10 hours.

  • After cooling, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the 2,5-disubstituted-1,3,4-thiadiazole.

References

Technical Support Center: Large-Scale Synthesis of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the large-scale synthesis of 2,5-Dibromo-1,3,4-thiadiazole, targeting researchers and professionals in drug development. The most common and scalable synthetic approach involves a two-step process: the initial synthesis of the precursor, 2,5-diamino-1,3,4-thiadiazole, followed by a double Sandmeyer-type reaction to introduce the bromo-substituents.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for this compound?

A1: The most prevalent and scalable route is a two-step synthesis. First, 2,5-diamino-1,3,4-thiadiazole is synthesized via the oxidative cyclization of bithiourea, which can be prepared from semicarbazide hydrochloride or thiosemicarbazide.[1] The second step involves a double diazotization of the diamino-thiadiazole followed by a Sandmeyer reaction using a copper(I) bromide catalyst to replace both diazonium groups with bromine.[2][3]

Q2: What are the critical safety considerations for this synthesis?

A2: Several critical safety measures must be observed. The diazotization step uses sodium nitrite in strong acid, which generates nitrous acid in situ; this process should be well-ventilated to avoid inhalation of toxic nitrogen oxides. Diazonium salts are thermally unstable and potentially explosive when isolated and dried; they must be kept in a cold solution (0-5 °C) and used immediately.[4] Handling of strong acids like hydrobromic acid (HBr) and reagents like copper(I) bromide requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q3: How can the progress of the reactions be monitored effectively?

A3: For both steps, Thin Layer Chromatography (TLC) is the primary method for monitoring reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediates, and the final product.[5] For the diazotization step, the consumption of the starting amine is monitored. The presence of the diazonium salt can be qualitatively confirmed by adding a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol, which will produce a brightly colored azo dye upon successful diazotization.[4]

Q4: What are the common impurities and byproducts in this synthesis?

A4: In the first step (synthesis of 2,5-diamino-1,3,4-thiadiazole), incomplete cyclization may leave residual bithiourea or other intermediates. In the second step (Sandmeyer reaction), the most common byproduct is the mono-brominated species (2-amino-5-bromo-1,3,4-thiadiazole). Other potential impurities include phenolic byproducts (from the reaction of the diazonium salt with water if the temperature is not controlled) and residual starting material if the diazotization is incomplete.[4]

Q5: What are the typical yields for each step on a large scale?

A5: The synthesis of the 2,5-diamino-1,3,4-thiadiazole precursor can achieve high yields, often exceeding 90%.[1] The yield of the subsequent double Sandmeyer reaction is typically more moderate, often ranging from 50-70%, as managing the stability and reactivity of the bis-diazonium intermediate on a large scale can be challenging.

Troubleshooting Guides
Part 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole

Q: The yield of 2,5-diamino-1,3,4-thiadiazole is low. What are the potential causes and solutions?

A: Low yield in this step is often related to the oxidative cyclization process.

Potential Cause Solution
Incomplete Reaction Ensure the reaction is stirred vigorously and for a sufficient duration. Use TLC to monitor the consumption of the bithiourea starting material.
Improper Temperature The reaction is typically run at a slightly elevated temperature (e.g., 50-60 °C).[1] Ensure the temperature is maintained consistently, as too low a temperature will slow the reaction, and too high may cause degradation.
Oxidizing Agent Quality If using hydrogen peroxide, ensure it has not degraded. Use a fresh, properly stored bottle. The concentration of the oxidizing agent is critical for driving the reaction to completion.
Incorrect pH The pH of the reaction medium can influence the cyclization. Ensure the conditions match the established protocol.
Part 2: Sandmeyer Reaction for this compound

Q: The final product yield is low, and significant starting material (2,5-diamino-1,3,4-thiadiazole) remains. What went wrong?

A: This issue points to incomplete diazotization. Heterocyclic amines can be weakly basic, making this step challenging.[6]

Potential Cause Solution
Insufficient Acidity Ensure a sufficient excess of strong acid (e.g., HBr) is used. The acid protonates the amine, making it soluble, and is required to generate the nitrosonium ion (NO+) from sodium nitrite.[4]
Temperature Too High The temperature must be strictly maintained between 0-5 °C. Higher temperatures cause the diazonium salt to decompose rapidly. Use an ice-salt bath for better temperature control.[4]
Nitrite Addition Too Fast Add the sodium nitrite solution very slowly (dropwise). Rapid addition can cause localized heating, leading to decomposition and the formation of unwanted byproducts.[4]
Poor Reagent Quality Use freshly prepared sodium nitrite solution and high-purity starting amine.

Q: The main impurity is the mono-brominated product. How can I increase the yield of the desired di-bromo product?

A: Formation of the mono-bromo species indicates that one of the two diazonium groups failed to be substituted.

Potential Cause Solution
Insufficient Reagents Ensure at least two full equivalents of sodium nitrite and copper(I) bromide are used to account for both amino groups. A slight excess of the Sandmeyer catalyst (CuBr) may be beneficial.
Diazonium Salt Instability The mono-substituted diazonium intermediate may be less stable than the initial bis-diazonium salt. Ensure the reaction is not warmed prematurely and that the catalyst is added promptly after diazotization is complete.
Mixing Issues On a large scale, inefficient mixing can lead to localized reagent depletion. Ensure the reaction mixture is stirred vigorously throughout the nitrite and catalyst addition steps.

Q: The reaction mixture turns dark brown/black, and the isolated product is an impure oil.

A: A dark color often indicates decomposition and the formation of side products, particularly azo-coupling products.[4]

Potential Cause Solution
Temperature Excursion The most likely cause is the reaction temperature rising above 5 °C, leading to diazonium salt decomposition. Improve cooling efficiency.
Insufficient Acid If the amine is not fully protonated due to low acidity, it can react with the formed diazonium salt to create colored azo compounds. Increase the acid concentration.[4]
Impure Starting Material Impurities in the 2,5-diamino-1,3,4-thiadiazole can lead to side reactions. Ensure the precursor is purified before use.
Data Presentation

Table 1: Summary of Typical Large-Scale Reaction Parameters

ParameterStep 1: Synthesis of PrecursorStep 2: Dibromination (Sandmeyer)
Key Reagents Bithiourea, 3% Hydrogen Peroxide2,5-Diamino-1,3,4-thiadiazole, NaNO₂, CuBr, 48% HBr
Solvent WaterWater / 48% HBr
Temperature 50–60 °C0–5 °C (diazotization), then warm to RT or slightly above
Reaction Time ~1 hour[1]2–4 hours
Typical Yield >90%[1]50–70%
Workup Cooling, filtration, washing with waterExtraction with organic solvent (e.g., Ethyl Acetate), washing, drying
Purification Recrystallization from water or ethanolColumn chromatography (Hexane/EtOAc) or recrystallization
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole

This protocol is adapted from the oxidative cyclization of bithiourea.[1]

  • Preparation: In a suitable large-scale reactor, suspend bithiourea (1.0 eq) in water.

  • Reaction: While stirring vigorously, slowly add 3% hydrogen peroxide (approx. 2.0 eq).

  • Heating: Heat the mixture to 50-60 °C and maintain for 1 hour. Monitor the reaction via TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The product is often of high purity, but can be recrystallized from hot water or ethanol if needed.

Protocol 2: Synthesis of this compound

This protocol is based on a standard Sandmeyer reaction procedure.[2]

  • Acidic Solution: In a reactor equipped for low-temperature reactions, add 48% hydrobromic acid (HBr, approx. 10-12 eq) and cool to 0 °C using an ice-salt bath.

  • Amine Addition: Slowly add solid 2,5-diamino-1,3,4-thiadiazole (1.0 eq) to the cold acid with vigorous stirring. Maintain the temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 2.1 eq) in cold water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate vessel, dissolve copper(I) bromide (CuBr, 2.2 eq) in additional 48% HBr. Add this catalyst solution slowly to the cold diazonium salt solution.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50 °C) for 1-2 hours until gas evolution (N₂) ceases.

  • Workup: Cool the mixture and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Mandatory Visualization

G start Low Yield or Impure Product in Sandmeyer Step check_purity Check Purity of Starting Material (2,5-Diamino-1,3,4-thiadiazole) start->check_purity purity_ok Purity OK? check_purity->purity_ok repurify_sm Action: Repurify Starting Material (Recrystallize) purity_ok->repurify_sm No check_temp Review Diazotization Temperature Logs purity_ok->check_temp Yes repurify_sm->check_temp temp_ok Temp Held at 0-5°C? check_temp->temp_ok improve_cooling Action: Improve Cooling System (e.g., Ice-Salt Bath) Add Nitrite Slower temp_ok->improve_cooling No check_acid Review Stoichiometry and Acidity temp_ok->check_acid Yes improve_cooling->check_acid acid_ok Sufficient Acid Used? (>2 eq per NH2) check_acid->acid_ok increase_acid Action: Increase Acid Concentration to Prevent Azo Coupling acid_ok->increase_acid No check_reagents Check Reagent Stoichiometry (NaNO2, CuBr) acid_ok->check_reagents Yes increase_acid->check_reagents reagents_ok >2 eq NaNO2 & CuBr Used? check_reagents->reagents_ok increase_reagents Action: Increase Reagent Equivalents to Target Dibromination reagents_ok->increase_reagents No success Problem Resolved reagents_ok->success Yes increase_reagents->success

Caption: Troubleshooting workflow for the Sandmeyer reaction step.

References

Technical Support Center: Regioselective Synthesis of Unsymmetrical 2,5-Disubstituted 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles?

A1: The main challenges include controlling regioselectivity to obtain the desired 1,3,4-thiadiazole isomer, achieving high yields, and purifying the target compound from starting materials, reagents, and potential side products, such as the isomeric 1,2,4-triazoles.[1][2]

Q2: How do reaction conditions influence the regioselectivity between 1,3,4-thiadiazole and 1,2,4-triazole formation?

A2: The pH of the reaction medium is a critical factor. Acidic conditions, often employing reagents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), favor the cyclization of acylthiosemicarbazide precursors to yield 1,3,4-thiadiazoles.[1][3][4] Conversely, alkaline (basic) conditions tend to promote the formation of 1,2,4-triazole derivatives.[2][3]

Q3: What are some common synthetic strategies for achieving regioselective synthesis of unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles?

A3: Several methods are employed, including:

  • Acid-catalyzed cyclization of N-acylthiosemicarbazides: This is a widely used and effective method.[2][5]

  • Hantzsch-type synthesis: This approach can also be tailored to favor the desired regioisomer.[6]

  • Reaction of acyl hydrazides with alkyl 2-(methylthio)-2-thioxoacetates: This method has shown good results in regioselective synthesis.[7]

Q4: How can I purify my target unsymmetrical 2,5-disubstituted 1,3,4-thiadiazole from reaction byproducts?

A4: Purification typically involves a combination of techniques. After the reaction workup, which often includes neutralization and extraction, column chromatography on silica gel is a common first step.[8][9] The choice of eluent (mobile phase) is crucial and should be optimized using thin-layer chromatography (TLC).[8] Recrystallization from a suitable solvent system can be used for further purification.[8] For separating regioisomeric mixtures of 1,3,4-thiadiazoles and 1,2,4-triazoles, High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can be effective.[3][10]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 1,3,4-Thiadiazole

Symptoms:

  • Little to no solid product is obtained after workup.

  • TLC analysis shows mainly starting materials or a complex mixture of unidentified spots.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Dehydrating Agent The cyclization step requires a potent dehydrating agent. Ensure the use of an adequate amount of a strong acid like concentrated H₂SO₄, PPA, or POCl₃.[4]
Suboptimal Reaction Temperature Many cyclization reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the heat while monitoring the reaction progress by TLC. Excessive heat can lead to degradation, so careful optimization is key.[4]
Incorrect Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC to determine the optimal duration.[1]
Poor Quality Starting Materials Impurities in the starting materials can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.[4]
Solubility Issues Poor solubility of starting materials in the chosen solvent can impede the reaction. If you observe poor solubility, consider switching to a different solvent such as THF, dioxane, or isopropanol.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK end_product Improved Yield check_reagents->end_product Impure Reagents/ Incorrect Stoichiometry (Rectify and Repeat) optimize_dehydrating_agent Optimize Dehydrating Agent (Type and Amount) check_conditions->optimize_dehydrating_agent Conditions Correct check_conditions->end_product Suboptimal Conditions (Optimize and Repeat) monitor_reaction Monitor Reaction Progress by TLC optimize_dehydrating_agent->monitor_reaction Agent Optimized optimize_dehydrating_agent->end_product Inefficient Dehydration (Adjust and Repeat) workup_issue Investigate Workup Procedure for Product Loss monitor_reaction->workup_issue Reaction Complete monitor_reaction->end_product Incomplete Reaction (Extend Time/Increase Temp) workup_issue->end_product Workup Optimized workup_issue->end_product Product Lost During Workup (Modify Procedure) Regioselectivity start N-Acylthiosemicarbazide Precursor acidic Acidic Conditions (e.g., H₂SO₄, PPA, POCl₃) start->acidic basic Basic Conditions (e.g., NaOH) start->basic thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole (Desired Product) acidic->thiadiazole triazole 1,2,4-Triazole Derivative (Byproduct) basic->triazole ExperimentalWorkflow start Start: Mix Starting Materials and Solvent add_catalyst Add Catalyst (e.g., p-TSA) start->add_catalyst heat_reaction Heat Reaction Mixture (e.g., 80°C) add_catalyst->heat_reaction monitor_tlc Monitor Progress with TLC heat_reaction->monitor_tlc workup Reaction Workup (Extraction, Washing) monitor_tlc->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_product Final Product: Unsymmetrical 2,5-Disubstituted-1,3,4-Thiadiazole characterization->end_product

References

Validation & Comparative

A Comparative Guide to 1H and 13C NMR Characterization of 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a range of 2,5-disubstituted-1,3,4-thiadiazoles. The 1,3,4-thiadiazole scaffold is a prominent feature in many medicinally important compounds, exhibiting a wide array of biological activities. A thorough understanding of their NMR characteristics is crucial for the unambiguous identification and structural elucidation of novel derivatives in drug discovery and development. This guide presents key experimental data in a comparative format, details experimental protocols, and illustrates the general workflow for synthesis and characterization.

Influence of Substituents on NMR Spectra: A Comparative Analysis

The chemical shifts of the carbon atoms in the 1,3,4-thiadiazole ring are particularly sensitive to the electronic nature of the substituents at the C2 and C5 positions. Generally, the C2 and C5 carbons of the 1,3,4-thiadiazole ring resonate in the downfield region of the ¹³C NMR spectrum, typically between δ 155 and 185 ppm.[1][2] The exact chemical shift is influenced by the electron-donating or electron-withdrawing nature of the attached groups.

Electron-withdrawing groups tend to deshield the adjacent carbon atoms, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups will cause an upfield shift. This trend allows for a degree of predictability in the spectral analysis of new derivatives.

For instance, in 2,5-diaryl-1,3,4-thiadiazoles, the introduction of electron-withdrawing substituents on the aryl rings leads to a downfield shift of the C2 and C5 signals of the thiadiazole ring. The specific position of these carbons can be confirmed through advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC).

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of 2,5-disubstituted-1,3,4-thiadiazoles, showcasing the impact of different substituents.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of the 1,3,4-Thiadiazole Ring in Symmetrically 2,5-Disubstituted Derivatives

C2/C5 (ppm)SolventReference
4-t-butylphenyl4-t-butylphenyl168.1DMSO-d₆[2]
4-bromophenyl4-bromophenyl--[2]
4-methoxyphenyl4-methoxyphenyl164.8, 179.4DMSO-d₆[2]
PhenylPhenyl165.7DMSO-d₆
4-nitrophenyl4-nitrophenyl164.1, 178.4DMSO-d₆

Table 2: ¹H and ¹³C NMR Data for Representative 2,5-Disubstituted-1,3,4-Thiadiazoles

CompoundKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)SolventReference
2-(4-Aminophenylazo)-5-(4-methoxyphenyl)-1,3,4-thiadiazole-N=N-C₆H₄-NH₂-C₆H₄-OCH₃7.98 (d, 2H), 7.75 (d, 2H), 7.11 (d, 2H), 7.06 (s, 2H, NH₂), 6.74 (d, 2H), 3.86 (s, 3H, OCH₃)179.5 (C5) , 165.6 (C2) , 161.8, 156.3, 142.3, 129.2, 127.6, 122.6, 114.8, 114.1, 55.5 (OCH₃)DMSO-d₆[2]
2-(4-Aminophenylazo)-5-(4-t-butylphenyl)-1,3,4-thiadiazole-N=N-C₆H₄-NH₂-C₆H₄-C(CH₃)₃7.96 (d, 2H), 7.76 (d, 2H), 7.58 (d, 2H), 7.10 (s, 2H, NH₂), 6.74 (d, 2H), 1.33 (s, 9H, t-Bu)179.9 (C5) , 165.7 (C2) , 156.5, 154.5, 142.3, 130.2, 127.4, 127.3, 126.2, 114.1, 34.8 (Cq), 30.8 (CH₃)DMSO-d₆[2]
2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole-NH₂-C₆H₄-C(CH₃)₃7.67 (d, 2H), 7.48 (d, 2H), 7.35 (s, 2H, NH₂)168.1 (C5) , 156.3 (C2) , 152.2, 128.3, 126.0, 125.8, 34.5 (Cq), 30.8 (CH₃)DMSO-d₆[2]
5-(thiophen-2-yl)-3-(4-nitrophenyl)-2-(benzylidenehydrazono)-2,3-dihydro-1,3,4-thiadiazole-C₄H₃S-N(C₆H₄NO₂)N=CHC₆H₅8.57 (s, 1H, CH=N), 7.05-7.35 (m, 11H, Ar-H)-DMSO-d₆
2-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)-N-(4-ethoxyphenyl)acetamide-NH-CO-CH₂-NH-C₆H₄-OC₂H₅-C₆H₄-Cl12.70 (s, 1H, NH), 7.97 (d, 2H), 7.59 (d, 2H), 6.77-7.21 (m, 5H), 3.46 (s, 2H, CH₂), 3.05-3.10 (q, 2H, OCH₂), 1.19 (t, 3H, CH₃)169.18 (CO), 161.29 (C2 or C5) , 158.79 (C2 or C5) , 154.32, 148.32, 135.67, 129.47, 128.78, 118.60, 117.65, 115.83, 115.61, 60.26 (CH₂), 48.39, 45.92, 8.93 (CH₃)DMSO-d₆

Experimental Protocols

General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[3][4]

Materials:

  • Appropriate thiosemicarbazide derivative (1 mmol)

  • Concentrated sulfuric acid (15 mL)

  • Ammonium hydroxide

  • Ethanol

  • Ice

Procedure:

  • To a flask containing cold concentrated sulfuric acid (15 mL), add the appropriate thiosemicarbazide derivative (1 mmol) and stir for 30 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 16 hours.

  • Pour the resulting solution into ice-cold water.

  • Neutralize the solution to a pH of 8 using ammonium hydroxide.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Recrystallize the crude product from ethanol to obtain the purified 2,5-disubstituted-1,3,4-thiadiazole.

NMR Sample Preparation and Analysis

Materials:

  • 2,5-disubstituted-1,3,4-thiadiazole sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[5]

  • NMR tube (5 mm diameter)[6]

  • Pasteur pipette and glass wool

  • Internal standard (e.g., Tetramethylsilane - TMS)[5]

Procedure:

  • Weigh the appropriate amount of the synthesized 2,5-disubstituted-1,3,4-thiadiazole.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[5]

  • If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as TMS, to the NMR tube for chemical shift referencing.

  • Cap the NMR tube securely.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR.[7]

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Workflow for Synthesis and NMR Characterization

The following diagram illustrates the general workflow from the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles to their structural characterization using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Characterization start Starting Materials (Thiosemicarbazide Derivative) reaction Cyclization Reaction (e.g., with H₂SO₄) start->reaction workup Work-up and Purification (Precipitation, Filtration, Recrystallization) reaction->workup product 2,5-Disubstituted-1,3,4-thiadiazole workup->product sample_prep NMR Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep Characterization nmr_acq ¹H and ¹³C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure Structural Elucidation data_proc->structure

Caption: General workflow for the synthesis and NMR characterization of 2,5-disubstituted-1,3,4-thiadiazoles.

References

Unveiling the Solid-State Architecture of 1,3,4-Thiadiazole Scaffolds: A Comparative Guide to Structural Validation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a compound in the solid state. This guide provides a comparative overview of the structural validation of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, with a focus on the methodologies and data derived from X-ray diffraction analysis.

While a specific crystal structure for 2,5-Dibromo-1,3,4-thiadiazole is not publicly available in the Cambridge Structural Database (CSD) or reported in the reviewed literature, the structural parameters of related derivatives offer valuable insights into the geometry and electronic properties of the 1,3,4-thiadiazole ring. This guide will leverage data from published crystal structures of other substituted 1,3,4-thiadiazoles to provide a comparative framework.

Comparative Crystallographic Data of 1,3,4-Thiadiazole Derivatives

The following table summarizes key crystallographic data for a selection of 1,3,4-thiadiazole derivatives, offering a glimpse into the impact of different substituents on the core heterocyclic structure.

Compound NameC-S Bond Lengths (Å)C-N Bond Lengths (Å)N-N Bond Length (Å)C-S-C Angle (°)C-N-N Angle (°)N-C-S Angle (°)Crystal SystemSpace GroupRef.
(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneS(10)-C(9) = 1.75S(10)-C(11) = 1.76N(7)-C(11) = 1.409N(8)-C(9) = 1.29N(7)-N(8) = 1.40-116.3 (N8-C9-S10)125.2 (N12-C11-N7)107.8 (N7-C11-S10)--[1]
2,5-bis(4-methylbenzylthio)-1,3,4-thiadiazole------TriclinicP-1
2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives (general range)1.72 - 1.741.30 - 1.381.38 - 1.4086.5 - 87.5111.5 - 112.5114.0 - 115.0--[2]

Note: The atom numbering in the table corresponds to the numbering in the cited literature and may vary between structures. The data for the first compound is for a dihydro-thiadiazole derivative, which will have different bond lengths and angles compared to an aromatic thiadiazole.

Experimental Protocols: A Generalized Approach

The structural determination of 1,3,4-thiadiazole derivatives by X-ray crystallography follows a well-established workflow, from synthesis to data analysis.

1. Synthesis and Crystal Growth:

The initial step involves the synthesis of the desired 1,3,4-thiadiazole derivative. A common synthetic route is the cyclization of thiosemicarbazides with various reagents.[3] Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is a critical step and often involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents may be screened to find the optimal conditions for crystal growth.

2. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) that is diffracted by the crystal lattice. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement:

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.[2]

Visualizing the Workflow

The general process of structural validation by X-ray crystallography can be visualized as a sequential workflow.

XRay_Crystallography_Workflow General Workflow for X-ray Crystallography Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation & Analysis Structure_Refinement->Validation

Caption: A simplified workflow of X-ray crystallography.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a structurally validated molecule interacts with biological targets is crucial. While the crystal structure provides a static picture, it forms the basis for computational studies, such as molecular docking, to predict binding modes and interactions within a protein's active site.

Drug_Development_Logic From Structure to Biological Activity Compound Synthesized Compound XRay X-ray Crystallography Compound->XRay Structure 3D Molecular Structure XRay->Structure Docking Molecular Docking / Simulation Structure->Docking Binding Predicted Binding Mode Docking->Binding Target Biological Target (e.g., Enzyme) Target->Docking SAR Structure-Activity Relationship (SAR) Binding->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Reactivity Face-Off: 2,5-Dibromo- vs. 2,5-Dichloro-1,3,4-Thiadiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of heterocyclic chemistry, 2,5-dihalo-1,3,4-thiadiazoles serve as pivotal building blocks for the synthesis of a diverse array of biologically active compounds. The choice between a dibromo or dichloro derivative can significantly impact reaction efficiency and synthetic strategy. This guide provides an objective comparison of the reactivity of 2,5-dibromo-1,3,4-thiadiazole and 2,5-dichloro-1,3,4-thiadiazole, supported by established chemical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary of Reactivity

Based on fundamental principles of organic chemistry, this compound is generally the more reactive of the two congeners in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a superior leaving group. Consequently, reactions involving the dibromo derivative often proceed under milder conditions, with shorter reaction times and potentially higher yields.

While direct comparative studies on these specific molecules are not extensively documented, data from analogous heterocyclic systems consistently support this reactivity trend.

Comparative Reactivity Data

The following tables summarize representative data from closely related systems to illustrate the expected differences in reactivity.

Table 1: Nucleophilic Aromatic Substitution (Amination with Morpholine)

Starting MaterialReagentConditionsProductYieldReference
4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazineMorpholineMeCN, 25°C, 3hMono-aminated product79%[1]
4-Bromobenzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole)MorpholineMeCN, reflux, 24hMono-aminated product85%[2]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Starting MaterialCoupling PartnerCatalyst SystemConditionsProductYieldReference
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O, 90°C, 12h2,5-Diaryl-3-hexylthiopheneModerate to good[5]
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O/MeOH, reflux3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole55%[6]

Note: The data for the dichloro-thiadiazole is for a different isomer (1,2,4-thiadiazole). Generally, C-Cl bonds are less reactive in Suzuki couplings, often requiring more specialized catalysts and harsher conditions compared to C-Br bonds.

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted from literature for analogous systems, which can serve as a starting point for the functionalization of 2,5-dihalo-1,3,4-thiadiazoles.

Protocol 1: Nucleophilic Aromatic Substitution (Amination) of a Dibromo-Thiadiazole Derivative

This protocol is adapted from the amination of a related dibromo-thiadiazolo-pyridazine.[1]

Materials:

  • 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine

  • Morpholine

  • Acetonitrile (MeCN)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine (1.0 eq) in acetonitrile, add morpholine (2.0 eq).

  • Stir the reaction mixture at room temperature (25°C) for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-aminated product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Dichloro-Thiadiazole Isomer

This protocol is based on the Suzuki coupling of 3,5-dichloro-1,2,4-thiadiazole.[6]

Materials:

  • 3,5-Dichloro-1,2,4-thiadiazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Methanol (MeOH), and Water (deaerated)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3,5-dichloro-1,2,4-thiadiazole (1.0 eq), the arylboronic acid (2.2 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Add deaerated toluene, followed by a solution of K₂CO₃ (4.0 eq) in deaerated water and deaerated methanol.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Reaction Pathways and Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step mechanism: nucleophilic attack to form a Meisenheimer complex, followed by the elimination of the leaving group. The electron-withdrawing nature of the 1,3,4-thiadiazole ring facilitates this reaction by stabilizing the negatively charged intermediate.

SNAr_Mechanism Thiadiazole 2,5-Dihalo-1,3,4-thiadiazole Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Thiadiazole->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product 2-Substituted-5-halo- 1,3,4-thiadiazole Meisenheimer->Product - Leaving Group LeavingGroup Halide Ion (X-) Meisenheimer->LeavingGroup

SNAr reaction pathway on a dihalothiadiazole.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-X bond is crucial for the initial oxidative addition step.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Oxidative Addition OxAdd->PdII_complex Transmetalation Transmetalation Diaryl_Pd Ar-Pd(II)(Ar')L₂ PdII_complex->Diaryl_Pd Transmetalation Transmetalation->Diaryl_Pd Diaryl_Pd->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' Diaryl_Pd->Product RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendation

For researchers and drug development professionals working with 1,3,4-thiadiazole scaffolds, the choice between 2,5-dibromo- and 2,5-dichloro-1,3,4-thiadiazole has significant practical implications.

  • This compound is the preferred substrate for achieving higher reactivity, allowing for milder reaction conditions and often leading to better yields and shorter reaction times in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This makes it an ideal choice for sensitive substrates or when aiming for high-throughput synthesis.

  • 2,5-Dichloro-1,3,4-thiadiazole , while less reactive, can offer advantages in terms of cost and availability. Its lower reactivity can also be exploited for selective mono-functionalization, where one chloro substituent reacts preferentially under forcing conditions, leaving the second available for subsequent transformations. However, successful reactions may necessitate the use of more active catalyst systems, higher temperatures, and longer reaction times.

Ultimately, the selection of the dihalo-1,3,4-thiadiazole precursor should be guided by a careful consideration of the desired reactivity, the nature of the coupling partners, and the overall synthetic strategy.

References

A Comparative Guide: Palladium vs. Nickel Catalysts for Cross-Coupling of 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the 1,3,4-thiadiazole core is of significant interest due to its prevalence in a wide range of biologically active compounds. The versatile building block, 2,5-Dibromo-1,3,4-thiadiazole, offers two reactive sites for the introduction of molecular complexity via cross-coupling reactions. The choice of catalyst for these transformations is paramount, with palladium and nickel complexes being the most prominent options. This guide provides an objective comparison of palladium and nickel catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound and its analogues, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

While direct head-to-head comparative studies on this compound are limited, a wealth of data on analogous dihalogenated five-membered heterocycles allows for a comprehensive evaluation of the relative merits of palladium and nickel catalysts. Palladium catalysts are well-established and offer broad substrate scope and high yields, though they can be costly. Nickel catalysts, being more earth-abundant and economical, have emerged as powerful alternatives, in some cases offering unique reactivity and advantages, particularly with challenging substrates.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The following table summarizes the performance of various palladium and nickel catalysts in the Suzuki-Miyaura coupling of dihalogenated heterocycles.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012855-Bromo-2-chlorobenzothiazole
Suzuki-MiyauraPd(OAc)₂ / SPhos3-Fluorophenylboronic acidK₃PO₄DMF1106785-Bromo-2-chlorobenzothiazole
Suzuki-MiyauraNiCl₂(PPh₃)₂Phenylboronic acidK₃PO₄Dioxane8024952,5-Dibromopyridine
Suzuki-MiyauraNiCl₂(PCy₃)₂Phenylboronic acidK₃PO₄t-Amyl alcohol10012922-Chloropyridine
Sonogashira Coupling

The Sonogashira coupling is a key reaction for the synthesis of aryl-alkyne structures. Below is a comparison of palladium and nickel catalysts for this transformation.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
SonogashiraPd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFRT4922,5-Diiodopyrazine
SonogashiraPd(PPh₃)₄ / CuI1-OctyneDIPAToluene6012882,5-Dibromothiophene
SonogashiraNiCl₂(dppe) / CuIPhenylacetyleneK₂CO₃Toluene8012854-Bromotoluene
SonogashiraNiCl₂·6H₂O / L4PhenylacetyleneK₃PO₄THF602483Phenethylpyridinium salt
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The performance of palladium and nickel catalysts in this reaction is summarized below.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Buchwald-HartwigPd₂(dba)₃ / XantphosMorpholineNaOt-BuToluene1003982-Bromopyridine
Buchwald-HartwigPd(OAc)₂ / X-PhosAnilineKOt-BuToluene1000.17952-Bromo-13α-estrone
Buchwald-HartwigNiCl₂(dppf)AnilineNaOt-BuDioxane10024914-Chloroanisole
Buchwald-HartwigNiBr₂ / dcyptDi-n-butylamineK₃PO₄Dioxane10024894-Chlorotoluene

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on procedures for analogous substrates and may require optimization for this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • Toluene (10 mL)

  • Water (2.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • NiCl₂(dppf) (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with NiCl₂(dppf), K₃PO₄, this compound, and the arylboronic acid.

  • Add 1,4-dioxane to the tube, seal it, and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Palladium-Catalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (2.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • THF (10 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and Et₃N.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Nickel-Catalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (2.2 mmol)

  • NiCl₂ (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.15 mmol, 15 mol%)

  • K₂CO₃ (2.5 mmol)

  • DMAc (5 mL)

Procedure:

  • In a glovebox, add NiCl₂ to a solution of 1,10-phenanthroline in degassed DMAc in a Schlenk tube and stir for 30 minutes.

  • Add K₂CO₃, this compound, and the terminal alkyne.

  • Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (2.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOt-Bu (3.0 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.

  • Add toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Cool the reaction, dilute with ether, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

Nickel-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (2.5 mmol)

  • Ni(cod)₂ (0.1 mmol, 10 mol%)

  • t-Bu-Xantphos (0.12 mmol, 12 mol%)

  • NaOt-Bu (3.0 mmol)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In a glovebox, combine Ni(cod)₂, t-Bu-Xantphos, NaOt-Bu, this compound, and the amine in a Schlenk tube.

  • Add 1,4-dioxane, seal the tube, and heat to 100 °C for 12-24 hours.

  • After cooling, dilute with an organic solvent and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process: Workflows and Mechanisms

To further aid in the understanding of these cross-coupling reactions, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and the catalytic cycles for both palladium and nickel-catalyzed reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Coupling Partner, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS, LC-MS) C->D E Quench Reaction and Extract D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G H H G->H Characterized Product

General Experimental Workflow for Cross-Coupling Reactions

G Generalized Catalytic Cycle (M = Pd, Ni) M0 M(0)L_n M_OA Ar-M(II)(X)L_n M0->M_OA Oxidative Addition M_TM Ar-M(II)(R')L_n M_OA->M_TM Transmetalation M_TM->M0 Reductive Elimination ArR Ar-R' M_TM->ArR ArX Ar-X ArX->M_OA R_M R'-[M'] R_M->M_TM

Generalized Catalytic Cycle for Cross-Coupling

Conclusion

Both palladium and nickel catalysts are highly effective for the cross-coupling of this compound and its analogues. Palladium catalysts are well-established, offering a high degree of reliability and broad functional group tolerance. Nickel catalysts, on the other hand, are a more cost-effective and sustainable alternative, and in certain cases, can provide superior reactivity, especially for challenging substrates such as heteroaryl chlorides.[1] The choice between palladium and nickel will ultimately depend on the specific requirements of the synthesis, including cost, substrate scope, and desired reaction conditions. The data and protocols presented in this guide serve as a valuable starting point for the development of efficient and robust cross-coupling strategies for the functionalization of the 1,3,4-thiadiazole scaffold.

References

Efficacy of Phosphine Ligands in Suzuki Reactions of 2,5-Dibromo-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. In the burgeoning field of medicinal chemistry and materials science, 2,5-disubstituted-1,3,4-thiadiazoles are significant pharmacophores and key building blocks. The efficiency of Suzuki reactions involving the 2,5-Dibromo-1,3,4-thiadiazole scaffold is critically dependent on the choice of phosphine ligand complexed to the palladium catalyst. This guide provides a comparative analysis of the efficacy of different phosphine ligands in this specific context, supported by available experimental data from related substrates to inform ligand selection and reaction optimization.

Influence of Phosphine Ligands on Catalytic Activity

The electronic and steric properties of phosphine ligands play a pivotal role in the catalytic cycle of the Suzuki reaction. Electron-rich and sterically bulky phosphine ligands are known to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. This often leads to higher yields and faster reaction times, particularly with challenging substrates like heteroaryl halides.

Comparative Performance Data

The following table summarizes the performance of various phosphine ligands in Suzuki-Miyaura coupling reactions of dibrominated thiophenes and thiadiazoles with arylboronic acids. It is important to note that direct comparisons should be made with caution due to variations in substrates and reaction conditions.

Ligand/CatalystSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsK₃PO₄1,4-Dioxane/H₂O901270-85[1]
Pd(dppf)Cl₂2,5-bis(4-bromophenyl)-1,3,4-thiadiazoleBoronic acid pinacol ester of 2,5-diphenyl-1,3,4-thiadiazoleNa₂CO₃Not SpecifiedNot SpecifiedNot SpecifiedHigh[2]
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)3-Bromo-5-chloro-1,2,4-thiadiazoleArylboronic acidsNot SpecifiedDioxane80Not SpecifiedNot Specified[3]
Tetrakis(triphenylphosphine)palladium(0)2,5-bis(4-bromophenyl)-1,3,4-thiadiazoleCommercially available boronic acidsCs₂CO₃Two-phase systemNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving substrates similar to this compound. These can serve as a starting point for reaction optimization.

General Procedure for Double Suzuki Cross-Coupling of 2,5-Dibromo-3-hexylthiophene[1]
  • To a solution of 2,5-dibromo-3-hexylthiophene (1.0 mmol) in a 1:4 mixture of water and 1,4-dioxane, add the respective arylboronic acid (2.5 mmol) and potassium phosphate (4.0 mmol).

  • The reaction mixture is then degassed with argon for 15-20 minutes.

  • Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, (6 mol%) is added, and the mixture is heated at 90 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole[2]
  • A mixture of the bromo-substituted quinazoline, the boronic acid pinacol ester or diboronic acid bis(pinacol)ester of 2,5-diphenyl-1,3,4-thiadiazole, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and sodium carbonate is prepared.

  • Tetrabutylammonium bromide is added as a phase-transfer catalyst.

  • The reaction is carried out under appropriate solvent and temperature conditions until completion.

  • Standard aqueous workup and purification by chromatography are performed to isolate the desired product.

Logical Workflow for Ligand Selection and Optimization

The process of selecting and optimizing a phosphine ligand for the Suzuki reaction of this compound can be systematically approached. The following diagram illustrates a typical workflow.

Ligand_Selection_Workflow Workflow for Phosphine Ligand Selection in Suzuki Coupling cluster_screening Initial Screening cluster_optimization Optimization Phase cluster_characterization Final Product Start Define Substrates: This compound & Arylboronic Acid Ligand_Selection Select Diverse Phosphine Ligands (e.g., PPh₃, Buchwald ligands, dppf) Start->Ligand_Selection Reaction_Setup Set Up Small-Scale Screening Reactions Ligand_Selection->Reaction_Setup Analysis Analyze Reaction Outcomes (Yield, Selectivity via LC-MS, NMR) Reaction_Setup->Analysis Identify_Lead Identify Promising Ligand(s) Analysis->Identify_Lead Vary_Params Optimize Reaction Parameters: - Catalyst Loading - Base - Solvent - Temperature Identify_Lead->Vary_Params Scale_Up Scale-Up Reaction Vary_Params->Scale_Up Purification Purification of Product Scale_Up->Purification Characterization Full Characterization (NMR, HRMS, etc.) Purification->Characterization

Caption: A logical workflow for the selection and optimization of phosphine ligands.

Suzuki Reaction Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand (L) plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout this cycle.

Suzuki_Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Biological Validation of Novel 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold, particularly when disubstituted at the 2 and 5 positions, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the validation of these novel compounds, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. We present a synthesis of quantitative data from recent studies, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to support further research and development in this promising area.

Comparative Biological Activity Data

The following tables summarize the in vitro activity of various novel 2,5-disubstituted-1,3,4-thiadiazole derivatives against microbial pathogens, cancer cell lines, and the enzyme carbonic anhydrase. This data is intended to provide a comparative baseline for researchers evaluating new compounds within this class.

Table 1: Antimicrobial Activity of 2,5-Disubstituted-1,3,4-Thiadiazoles (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound Class/ReferenceStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansStandard Drug(s)
Thiadiazole-Triazole Hybrids4 - 16-4 - 16-4 - 16Ciprofloxacin
Thiol-functionalized Oxadiazoles4 - 8-4 - 8-16 - 31.28Ciprofloxacin
Schiff Base Derivatives4 - 8 (Gram-positive)-4 - 16-16 - 31.5Ciprofloxacin
Pyridyl-substituted Thiadiazoles<3.6-<3.6--Penicillin
Thiazolidinone HybridsModerately ActiveLess to Moderately ActiveLess to Moderately ActiveLess to Moderately ActivePromisingly ActiveOfloxacin

Table 2: Anticancer Activity of 2,5-Disubstituted-1,3,4-Thiadiazoles (IC50 in µM)

Compound Class/ReferenceMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Standard Drug(s)
Ciprofloxacin-derived Thiadiazoles3.26 - 15.72.79 (highest potency)--Doxorubicin
Honokiol-derived Thiadiazoles1.62 - 4.611.62 (highest potency)--Doxorubicin
Pyrazole-based Thiazoles10 (higher than doxorubicin)--8.107 (10x higher than doxorubicin)Doxorubicin
Trifluoromethyl-substituted ThiadiazolesBetter than other derivatives---Doxorubicin
Spiro-acenaphthylene tethered Thiadiazole--24.3 ± 1.29-Doxorubicin (13.50 ± 0.71)

Table 3: Carbonic Anhydrase Inhibitory Activity of 2,5-Disubstituted-1,3,4-Thiadiazoles (IC50 in µM)

Compound Class/ReferenceCarbonic Anhydrase IsoformIC50 (µM)Standard Drug(s)
Thiadiazole-Thiazolidinone HybridsCA-II0.402 ± 0.017Acetazolamide (0.998 ± 0.046)
Sulfonamide-based ThiadiazolesCA-IILower than AcetazolamideAcetazolamide
Benzimidazo-thiadiazole-sulphonamidesCA-IXSubmicromolarAcetazolamide
2-substituted-1,3,4-thiadiazole-5-sulfonamidesCA-II0.0191 - 0.033Acetazolamide

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducible evaluation of novel compounds. Below are protocols for the key assays cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

a. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in a sterile saline or phosphate-buffered saline (PBS) solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB to obtain a range of concentrations.

  • Well 11 should serve as a growth control (inoculum without the compound).

  • Well 12 should serve as a sterility control (broth only).

c. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

d. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubate the plate for 48-72 hours.

c. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This is a highly accurate method for determining the inhibition of carbonic anhydrase activity by measuring the enzyme-catalyzed hydration of CO₂.

a. Reagent Preparation:

  • Prepare a buffer solution (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).

  • Prepare a solution of the purified carbonic anhydrase enzyme in the same buffer.

  • Prepare CO₂-saturated water by bubbling pure CO₂ gas through deionized water at 0°C.

b. Stopped-Flow Measurement:

  • A stopped-flow spectrophotometer is used to rapidly mix the enzyme solution with the CO₂-saturated water.

  • The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ produces protons, causing a pH decrease.

  • The initial rate of the reaction is determined from the slope of the absorbance change.

c. Inhibition Studies:

  • Pre-incubate the enzyme with various concentrations of the inhibitor compound for a specified time (e.g., 15 minutes).

  • Perform the stopped-flow measurement as described above.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel compounds is crucial for their development. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for biological validation and key signaling pathways often modulated by 2,5-disubstituted-1,3,4-thiadiazoles.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel 2,5-disubstituted-1,3,4-thiadiazoles characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer enzyme Enzyme Inhibition Assays (Carbonic Anhydrase) characterization->enzyme pathway Signaling Pathway Analysis anticancer->pathway docking Molecular Docking enzyme->docking

Figure 1: General experimental workflow for the validation of novel compounds.

anticancer_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Thiadiazole 2,5-disubstituted- 1,3,4-thiadiazole PI3K PI3K Thiadiazole->PI3K Inhibition Ras Ras Thiadiazole->Ras Inhibition Caspase9 Caspase-9 Thiadiazole->Caspase9 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Cell Death mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Figure 2: Key signaling pathways modulated by anticancer 2,5-disubstituted-1,3,4-thiadiazoles.

This guide serves as a foundational resource for the scientific community engaged in the discovery and development of novel 2,5-disubstituted-1,3,4-thiadiazole-based therapeutics. The provided data, protocols, and pathway diagrams are intended to facilitate a more standardized and comparative approach to the biological validation of this important class of compounds.

comparison of Suzuki, Stille, and Sonogashira couplings for functionalizing 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this core, particularly at the 2- and 5-positions, is crucial for modulating biological activity. Among the most powerful tools for forging carbon-carbon bonds at these positions on the 2,5-dibromo-1,3,4-thiadiazole starting material are palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of three prominent methods: the Suzuki, Stille, and Sonogashira couplings, offering insights into their relative performance and providing detailed experimental protocols based on analogous systems.

At a Glance: Performance Comparison

The choice of coupling reaction for the functionalization of this compound depends on several factors, including the desired substituent, availability of starting materials, and tolerance of functional groups. While direct comparative studies on this specific substrate are limited in the literature, we can extrapolate from reactions on structurally similar dihalogenated heterocycles to provide a predictive framework.

Coupling ReactionTypical Coupling PartnerKey AdvantagesPotential Drawbacks
Suzuki Coupling Boronic acids/estersCommercially available and diverse reagents, mild reaction conditions, non-toxic byproducts.Can be sensitive to steric hindrance; boronic acids can undergo protodeboronation.
Stille Coupling OrganostannanesTolerant of a wide range of functional groups, often proceeds with high yields.Toxicity of organotin reagents and byproducts is a significant concern.
Sonogashira Coupling Terminal alkynesDirect introduction of an alkynyl moiety, which is a versatile functional group for further transformations.Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the difunctionalization of dibrominated five-membered heterocycles, providing a reasonable expectation for the functionalization of this compound.

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Suzuki Pd(PPh₃)₄ (6 mol%)K₃PO₄1,4-Dioxane/H₂O9012~85-952,5-Dibromo-3-hexylthiophene[1]
Stille Pd(PPh₃)₄ (5 mol%)-Toluene10012-24~70-903,4-Dibromothiophene
Sonogashira PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)Et₃NTHF25-603-12~70-952,5-Dibromothiophene

Experimental Protocols

Below are detailed, generalized experimental protocols for each coupling reaction, adapted from literature procedures for similar substrates. Researchers should note that optimization for this compound may be necessary.

Suzuki Coupling: Synthesis of 2,5-Diaryl-1,3,4-thiadiazole

This protocol is adapted from the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling: Synthesis of 2,5-Di(organo)-1,3,4-thiadiazole

This protocol is a general procedure for the Stille coupling of dibrominated heterocycles.

Materials:

  • This compound (1.0 mmol)

  • Organostannane reagent (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in anhydrous toluene.

  • Degas the solution with a stream of inert gas for 15 minutes.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, the reaction mixture can be filtered through a pad of Celite.

  • The filtrate is then typically washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Sonogashira Coupling: Synthesis of 2,5-Dialkynyl-1,3,4-thiadiazole

This protocol is a generalized procedure based on the Sonogashira coupling of aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (2.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Degas the mixture for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60°C for 3-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Reaction Pathways

To further elucidate the relationships between the reactants and products in these coupling reactions, the following diagrams, generated using the DOT language, illustrate the core transformations.

Suzuki_Coupling This compound This compound 2,5-Diaryl-1,3,4-thiadiazole 2,5-Diaryl-1,3,4-thiadiazole This compound->2,5-Diaryl-1,3,4-thiadiazole Arylboronic Acid Arylboronic Acid Arylboronic Acid->2,5-Diaryl-1,3,4-thiadiazole Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->2,5-Diaryl-1,3,4-thiadiazole Suzuki Coupling Base Base Base->2,5-Diaryl-1,3,4-thiadiazole

Caption: Suzuki Coupling Workflow

Stille_Coupling This compound This compound 2,5-Diorgano-1,3,4-thiadiazole 2,5-Diorgano-1,3,4-thiadiazole This compound->2,5-Diorgano-1,3,4-thiadiazole Organostannane Organostannane Organostannane->2,5-Diorgano-1,3,4-thiadiazole Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->2,5-Diorgano-1,3,4-thiadiazole Stille Coupling

Caption: Stille Coupling Workflow

Sonogashira_Coupling This compound This compound 2,5-Dialkynyl-1,3,4-thiadiazole 2,5-Dialkynyl-1,3,4-thiadiazole This compound->2,5-Dialkynyl-1,3,4-thiadiazole Terminal Alkyne Terminal Alkyne Terminal Alkyne->2,5-Dialkynyl-1,3,4-thiadiazole Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst->2,5-Dialkynyl-1,3,4-thiadiazole Sonogashira Coupling Base Base Base->2,5-Dialkynyl-1,3,4-thiadiazole

Caption: Sonogashira Coupling Workflow

Conclusion

The Suzuki, Stille, and Sonogashira reactions all represent highly effective methods for the functionalization of this compound. The Suzuki coupling is often the method of choice due to the low toxicity of its reagents and byproducts and the vast commercial availability of boronic acids. The Stille coupling offers broad functional group tolerance, though the toxicity of tin compounds necessitates careful handling and purification. The Sonogashira coupling provides a direct route to alkynyl-substituted thiadiazoles, which are valuable intermediates for further synthetic elaborations. The selection of the optimal method will ultimately be guided by the specific synthetic goals, the nature of the desired substituents, and laboratory safety considerations. The provided protocols and comparative data serve as a valuable starting point for the development of robust and efficient syntheses of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives.

References

Distinguishing Isomers of Disubstituted 1,3,4-Thiadiazoles: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of disubstituted 1,3,4-thiadiazoles is a critical step in drug discovery and development, where precise molecular architecture dictates biological activity. The potential for isomerism in this scaffold, particularly between N-acylated and ring-acylated products, or other positional isomers, presents a significant analytical challenge. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of isomeric structures. This guide provides a comparative overview of the application of 2D NMR techniques for distinguishing isomers of disubstituted 1,3,4-thiadiazoles, supported by experimental principles and data interpretation strategies.

The Challenge of Isomerism in Disubstituted 1,3,4-Thiadiazoles

The synthesis of disubstituted 1,3,4-thiadiazoles, particularly from 2-amino-5-substituted precursors, can lead to the formation of various isomers. For instance, acylation of a 2-amino-5-aryl-1,3,4-thiadiazole can potentially yield the N-acylated isomer (2-acylamino-5-aryl-1,3,4-thiadiazole) or a ring-acylated isomer (e.g., at the N-3 or N-4 position). Distinguishing these isomers is often not straightforward with 1D NMR alone, as the differences in the chemical environments of the protons and carbons can be subtle. In some cases, even advanced techniques like 2D NMR may not be sufficient to differentiate between certain regioisomers, necessitating the use of X-ray crystallography for conclusive structural determination.

Key 2D NMR Techniques for Isomer Differentiation

A suite of 2D NMR experiments can be strategically employed to probe the connectivity and spatial relationships within a molecule, thereby enabling the differentiation of isomers. The most relevant techniques include:

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, providing a map of all C-H bonds.

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, crucial for identifying connectivity across quaternary carbons and heteroatoms.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detects through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry.

The strategic application of these techniques, particularly the analysis of key long-range correlations in HMBC spectra and through-space interactions in NOESY/ROESY spectra, forms the cornerstone of isomer differentiation.

Comparative Analysis of Isomers using 2D NMR

Let us consider a hypothetical case of distinguishing between a 2-(N-acylamino)-5-phenyl-1,3,4-thiadiazole (Isomer A) and its regioisomer, a 3-acyl-2-imino-5-phenyl-1,3,4-thiadiazoline (Isomer B).

Table 1: Key Diagnostic 2D NMR Correlations for Isomer Differentiation
2D NMR Experiment Isomer A (2-(N-acylamino)-5-phenyl-1,3,4-thiadiazole) Isomer B (3-acyl-2-imino-5-phenyl-1,3,4-thiadiazoline) Interpretive Value
HMBC ³J correlation between the amide proton (NH) and the thiadiazole carbon C2 .No direct correlation between an NH proton and C2. A ³J correlation would be expected between the acyl carbonyl carbon and the protons on the substituent at the 2-imino position .This is a key differentiating correlation . The presence or absence of the NH to C2 correlation can definitively assign the position of the acyl group.
²J or ³J correlations from the protons of the acyl group to the acyl carbonyl carbon .²J or ³J correlations from the protons of the acyl group to the acyl carbonyl carbon .Confirms the acyl group's integrity but is not differentiating on its own.
NOESY/ROESY NOE/ROE between the amide proton (NH) and the ortho-protons of the 5-phenyl group .The spatial proximity, and thus the NOE/ROE, between the acyl group protons and the 5-phenyl group protons would be different compared to Isomer A, depending on the conformation.Provides through-space information that can support the assignment made from HMBC data. The pattern of NOEs can reveal the preferred conformation of the exocyclic amide bond.
¹H-¹⁵N HMBC A ²J correlation between the amide proton (NH) and the exocyclic nitrogen (N-amino) . A ³J correlation to the ring nitrogen N3 .A ²J correlation between the protons of the substituent on the imino nitrogen and the imino nitrogen . A ¹J or ²J correlation from the acyl group to the ring nitrogen N3 .Although not as commonly used due to lower sensitivity, this technique can provide unambiguous evidence of the N-H and N-C connectivity, directly confirming the isomeric form.

Experimental Protocols

A general methodology for acquiring 2D NMR data for the analysis of disubstituted 1,3,4-thiadiazole isomers is provided below. Specific parameters should be optimized for the instrument and sample.

Sample Preparation:

  • Dissolve 5-10 mg of the purified thiadiazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all protons.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • HSQC: Use a standard pulse sequence (e.g., hsqcedetgpsp). Optimize the spectral widths in both dimensions to cover all relevant proton and carbon signals.

  • HMBC: Use a standard pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter to adjust for visualizing 2-bond and 3-bond correlations.

  • NOESY/ROESY: Use a standard pulse sequence (e.g., noesygpph or roesygpph). The mixing time is a crucial parameter that needs to be optimized to observe the desired cross-peaks without spin diffusion.

Visualization of Analytical Workflow and Key Correlations

The logical workflow for distinguishing isomers and the key NMR correlations can be visualized using the following diagrams.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Disubstituted 1,3,4-Thiadiazole purification Purification of Isomeric Mixture synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C) purification->oneD_NMR twoD_NMR 2D NMR (HSQC, HMBC, NOESY) oneD_NMR->twoD_NMR correlation_analysis Analysis of Key Correlations (HMBC & NOESY) twoD_NMR->correlation_analysis isomer_A Structure of Isomer A correlation_analysis->isomer_A isomer_B Structure of Isomer B correlation_analysis->isomer_B

Caption: Experimental workflow for isomer differentiation.

hmbc_correlations cluster_A Isomer A: 2-(N-acylamino)-5-phenyl-1,3,4-thiadiazole cluster_B Isomer B: 3-acyl-2-imino-5-phenyl-1,3,4-thiadiazoline A N(H)-C(=O)-R C2_A C2 A->C2_A ³J (key correlation) C_acyl_B C(=O)-R N3_B N3 C_acyl_B->N3_B ²J or ³J H_imino_substituent H on imino substituent H_imino_substituent->N3_B No direct correlation to C2

Caption: Key HMBC correlations for isomer differentiation.

Conclusion

The differentiation of isomers of disubstituted 1,3,4-thiadiazoles is a non-trivial analytical task that requires a multi-pronged 2D NMR approach. While 1D NMR provides the initial spectral fingerprint, it is the through-bond and through-space correlations revealed by HMBC and NOESY/ROESY experiments, respectively, that offer the definitive evidence for structural assignment. In particularly challenging cases of tautomerism or subtle structural differences, computational modeling and solid-state NMR can provide valuable complementary data. For absolute certainty, single-crystal X-ray diffraction remains the gold standard. By systematically applying the 2D NMR techniques and analytical workflows outlined in this guide, researchers can confidently elucidate the structures of their synthesized 1,3,4-thiadiazole derivatives, a crucial step in advancing their research and development objectives.

Comparative Antifungal Spectrum of 1,3,4-Thiadiazole Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred intensive research into novel antifungal agents with diverse mechanisms of action. Among the heterocyclic compounds, 1,3,4-thiadiazole derivatives have garnered considerable attention due to their broad spectrum of biological activities, including promising antifungal properties.[1][2][3] This guide provides a comparative analysis of the antifungal spectrum of various 1,3,4-thiadiazole derivatives, supported by experimental data from recent studies.

Performance Comparison of 1,3,4-Thiadiazole Derivatives

The antifungal efficacy of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring and its appended moieties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of clinically relevant fungal strains. Lower MIC values indicate higher antifungal potency.

DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Series 1: Phenyl-substituted 1,3,4-thiadiazoles
Compound 3k (2-F substitution)Candida albicans ATCC 102315Ketoconazole1[4][5][6][7]
Candida glabrata ATCC 9003010Ketoconazole2[4][5][6][7]
Candida krusei ATCC 625820Ketoconazole4[4][5][6][7]
Compound 3l (2-Cl substitution)Candida albicans ATCC 1023110Ketoconazole1[4][5][6][7]
Candida parapsilosis ATCC 2201910Ketoconazole1[4][5][6][7]
Series 2: Benzene-1,3-diol substituted 1,3,4-thiadiazole
Compound C1Candida albicans ATCC 900288-96 (MIC100)--[8][9]
Candida glabrata ATCC 20018-96 (MIC100)--[8][9]
Aspergillus fumigatus ATCC 2043058-96 (MIC100)--[8][9]
Series 3: Glucoside-containing 1,3,4-thiadiazoles
Compound 4iPhytophthora infestans3.43 (EC50)Dimethomorph5.52[10]
Series 4: Flavonol-containing 1,3,4-thiadiazoles
Compound Y18Botrytis cinerea1.98 (EC50)Azoxystrobin0.20[11]
Sclerotinia sclerotiorum13.21 (EC50)Azoxystrobin1.12[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Fungal Strains and Culture Conditions: Fungal isolates are sourced from standard culture collections (e.g., ATCC). They are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida species) at a suitable temperature (typically 35°C) for 24-48 hours to ensure viability and purity.

  • Inoculum Preparation: A suspension of fungal cells is prepared in a sterile saline solution (0.85% NaCl) from fresh cultures. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Drug Dilution and Plate Preparation: The test compounds (1,3,4-thiadiazole derivatives) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the test medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The final volume in each well is typically 200 µL. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (often ≥50% or ≥90% inhibition) compared to the drug-free control well. This is typically determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Quantification Assay

This assay is used to investigate whether the antifungal compounds target the ergosterol biosynthesis pathway.

  • Fungal Culture and Treatment: Fungal cells (e.g., Candida albicans) are grown in a suitable broth medium to mid-log phase. The cells are then treated with the test compound at sub-inhibitory concentrations (e.g., 1/2 x MIC) and incubated for a specific period.

  • Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation, washed, and the dry weight is determined. The cell pellet is then saponified by heating with a solution of alcoholic potassium hydroxide.

  • Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include ergosterol, are extracted from the saponified mixture using an organic solvent such as n-heptane.

  • Spectrophotometric Analysis: The extracted sterols are scanned spectrophotometrically between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol in the n-heptane layer results in a characteristic four-peaked curve. The amount of ergosterol is calculated based on the absorbance at specific wavelengths and the dry weight of the cells. A reduction in the total ergosterol content in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.[4][5][6][7]

Mechanism of Action: Signaling Pathways and Cellular Targets

The antifungal activity of 1,3,4-thiadiazole derivatives can be attributed to various mechanisms. A prominent mode of action for many azole-like antifungal agents is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. However, other mechanisms, such as the disruption of cell wall biogenesis, have also been identified for certain 1,3,4-thiadiazole derivatives.

Inhibition of Ergosterol Biosynthesis

Several studies suggest that certain 1,3,4-thiadiazole derivatives function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4][5][6][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol Demethylation cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane thiadiazole 1,3,4-Thiadiazole Derivative thiadiazole->lanosterol_demethylase Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,3,4-thiadiazole derivatives.

Disruption of Fungal Cell Wall Integrity

In contrast to ergosterol synthesis inhibitors, some 1,3,4-thiadiazole derivatives, such as compound C1, have been shown to exert their antifungal effect by disrupting the biogenesis of the fungal cell wall.[8][9] This leads to morphological abnormalities, increased osmotic sensitivity, and ultimately, cell lysis. The specific molecular targets within the cell wall synthesis pathway for these compounds are an active area of investigation.

Experimental_Workflow_Antifungal_Screening start Start: Synthesized 1,3,4-Thiadiazole Derivatives mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay active_compounds Identify Active Compounds (Low MIC values) mic_assay->active_compounds mechanism_study Mechanism of Action Studies active_compounds->mechanism_study Yes conclusion Conclusion: Identify Lead Compounds and Elucidate Antifungal Mechanism active_compounds->conclusion No (Inactive) ergosterol_assay Ergosterol Quantification mechanism_study->ergosterol_assay cell_wall_assay Cell Wall Integrity Assays (e.g., Sorbitol Protection) mechanism_study->cell_wall_assay ros_assay Reactive Oxygen Species (ROS) Measurement mechanism_study->ros_assay ergosterol_assay->conclusion cell_wall_assay->conclusion ros_assay->conclusion

Caption: A typical experimental workflow for screening and characterizing novel antifungal 1,3,4-thiadiazole derivatives.

References

Assessing the Purity of Synthesized 2,5-Dibromo-1,3,4-thiadiazole: A Comparative Guide to HPLC, qNMR, and DSC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like 2,5-Dibromo-1,3,4-thiadiazole is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternative techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC). We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical method for your research needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering excellent separation of the main compound from its impurities.

Proposed HPLC Method for this compound

A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is designed to be robust and provide good resolution between the main peak and potential process-related impurities or degradation products.

Table 1: HPLC Method Parameters and Performance Characteristics

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Estimated Retention Time ~8.5 min
Estimated Peak Asymmetry 1.1
Estimated Theoretical Plates >10,000
Experimental Protocol: HPLC Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Standard Preparation: Prepare a reference standard of this compound at the same concentration as the sample.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the prepared sample and standard solutions and run the gradient method.

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram to calculate the purity.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject equilibrate Equilibrate System equilibrate->inject run Run Gradient inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

HPLC Purity Assessment Workflow

Comparative Analysis of Purity Assessment Methods

While HPLC is a robust method, other techniques offer distinct advantages. Quantitative NMR (qNMR) is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte. Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can determine the purity of highly crystalline compounds.

Table 2: Comparison of HPLC, qNMR, and DSC for Purity Determination

FeatureHPLCqNMRDSC
Principle Chromatographic SeparationNuclear Magnetic ResonanceThermal Analysis (Melting Point Depression)
Primary Method No (requires reference standard)Yes (with internal standard)Yes (for eutectic systems)
Typical Accuracy 98-102% recovery99.0-101.0% recovery[1]Dependent on impurity type, error can be ~10% of the impurity value[2]
Typical Precision (%RSD) < 2%< 1%1-5%
Limit of Quantification (LOQ) ~0.05%~0.1% (can be lower)[3]~0.5%
Sample Throughput ModerateHighModerate
Sample Requirement Low (µg)Moderate (mg)Low (mg)
Pros High resolution, well-established, can identify and quantify impurities.Absolute quantification, no analyte-specific reference standard needed, structurally informative.Fast, simple for pure crystalline compounds.[4]
Cons Requires a pure reference standard for the main component, potential for non-eluting or non-UV active impurities.Lower sensitivity than HPLC, requires specialized equipment and expertise.Only applicable to crystalline compounds that melt without decomposition, less sensitive to amorphous impurities.[5]

Experimental Protocols for Alternative Methods

Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[6][7]

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline this compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.

  • Data Analysis: Analyze the resulting melting endotherm using the van't Hoff equation to calculate the mole percent purity.[2][8]

Conclusion

The choice of method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and high-resolution technique ideal for routine quality control and for identifying and quantifying specific impurities, provided a reference standard is available.

  • qNMR serves as an excellent primary method for the definitive assignment of purity without the need for an analyte-specific reference standard, making it invaluable for the certification of reference materials.[1]

  • DSC offers a rapid and straightforward purity assessment for highly crystalline materials that exhibit a sharp melting point without decomposition.[5]

For comprehensive characterization, employing at least two of these orthogonal methods is recommended to ensure a thorough and accurate assessment of the purity of this compound.

References

A Comparative Guide to the Reactivity of Dihalogenated Thiadiazoles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of dihalogenated thiadiazoles in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for the efficient design and synthesis of novel drug candidates and functional materials. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying reaction mechanisms.

Introduction to SNAr on Dihalogenated Thiadiazoles

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electronic property makes the carbon atoms of the ring susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. When substituted with two halogen atoms, typically at the 2- and 5-positions, these dihalogenated thiadiazoles become valuable synthons for the introduction of various functional groups.

The general mechanism for the SNAr reaction on a dihalogenated thiadiazole proceeds through a two-step addition-elimination pathway. A nucleophile attacks one of the halogen-bearing carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (halide ion) is expelled, restoring the aromaticity of the thiadiazole ring.

Reactivity Comparison: Dichloro- vs. Dibromo-thiadiazoles

In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate. The electronegativity of the leaving group plays a significant role in this step. More electronegative halogens are better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through their inductive effect.

The general order of reactivity for halogens as leaving groups in SNAr is:

F >> Cl ≈ Br > I

This trend is opposite to that observed in SN1 and SN2 reactions, where the C-X bond strength is the dominant factor. In SNAr, the C-X bond is broken in a fast, non-rate-determining step. Therefore, the stronger inductive electron-withdrawing effect of chlorine compared to bromine is expected to make dichlorinated thiadiazoles slightly more reactive or similarly reactive to their dibrominated counterparts.

Table 1: Qualitative Reactivity Comparison of Dihalogenated Thiadiazoles in SNAr

Feature2,5-Dichloro-1,3,4-thiadiazole2,5-Dibromo-1,3,4-thiadiazole
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Electronegativity of Halogen HigherLower
Inductive Effect Stronger electron withdrawalWeaker electron withdrawal
Expected Reactivity Slightly higher or similarSlightly lower or similar

It is important to note that other factors such as the nature of the nucleophile, solvent, and reaction temperature can also influence the overall reaction outcome and selectivity (mono- vs. di-substitution).

Experimental Data: Nucleophilic Substitution of a Dibrominated Thiadiazole

The following tables summarize the experimental conditions for the nucleophilic aromatic substitution of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with various oxygen and nitrogen nucleophiles. This data provides valuable insights into the reaction conditions required for successful substitution on a dibrominated thiadiazole system.

Table 2: Reaction of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with O-nucleophiles [2]

EntryNucleophile (equiv.)SolventTemp (°C)Time (h)Product (Yield %)
1H₂O (excess)H₂O2530 days7-bromo-4-oxo (75)
2H₂O (traces)CHCl₃2530 days7-bromo-4-oxo (80)
3MeONa (1)MeOH2567-bromo-4-methoxy (80)
4MeONa (2)MeOH25244,7-dimethoxy (82)
5PhONa (1)THF2587-bromo-4-phenoxy (80)
6PhONa (2)DMF9064,7-diphenoxy (69)

Table 3: Reaction of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with N-nucleophiles (Morpholine) [2]

EntryMorpholine (equiv.)SolventTemp (°C)Time (h)Product (Yield %)
11CH₂Cl₂2537-bromo-4-morpholino (85)
22MeCN80304,7-dimorpholino (80)
32DMF80204,7-dimorpholino (75)

Experimental Protocols

The following are representative experimental protocols for the nucleophilic aromatic substitution on dihalogenated thiadiazoles.

Protocol 1: Monosubstitution of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with Morpholine[2]

Materials:

  • 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine (1.0 eq) in dichloromethane, add triethylamine (1.1 eq).

  • To the stirred solution, add morpholine (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 7-bromo-4-morpholino derivative.

Protocol 2: Representative Disubstitution of a Dichlorinated Thiadiazole with an Amine

This protocol is a general representation for the disubstitution of a 2,5-dichloro-1,3,4-thiadiazole with a primary or secondary amine.

Materials:

  • 2,5-dichloro-1,3,4-thiadiazole

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, MeCN)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,5-dichloro-1,3,4-thiadiazole (1.0 eq) and the anhydrous solvent.

  • Add the amine nucleophile (2.2 - 3.0 eq) to the solution.

  • Add the base (2.5 - 4.0 eq) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically several hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2,5-diamino-1,3,4-thiadiazole derivative.

Visualizations

The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the nucleophilic aromatic substitution on dihalogenated thiadiazoles.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a dihalogenated thiadiazole.

Experimental_Workflow start Start reactants Combine dihalogenated thiadiazole, nucleophile, and base in solvent start->reactants reaction Stir at specified temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench reaction and perform aqueous workup monitoring->workup Complete purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the SNAr reaction of dihalogenated thiadiazoles.

Conclusion

In nucleophilic aromatic substitution reactions of dihalogenated thiadiazoles, dichlorinated derivatives are expected to exhibit reactivity that is slightly higher than or comparable to their dibrominated analogs. This is attributed to the greater inductive electron-withdrawing effect of chlorine, which stabilizes the rate-determining Meisenheimer intermediate. The provided experimental data for a dibrominated thiadiazole offers a practical starting point for developing reaction conditions for a variety of nucleophiles. The detailed protocols and workflows serve as a guide for the synthesis and functionalization of this important class of heterocyclic compounds. Further kinetic studies are warranted to provide a more precise quantitative comparison of the reactivity of different dihalogenated thiadiazoles.

References

A Researcher's Guide to the Electronic Properties of 2,5-Disubstituted-1,3,4-Thiadiazoles: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 2,5-disubstituted-1,3,4-thiadiazoles, supported by experimental and computational data, to assist researchers, scientists, and drug development professionals in their exploration of this versatile heterocyclic scaffold.

The 1,3,4-thiadiazole ring is a prominent structural motif in medicinal chemistry and materials science, lauded for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The electronic characteristics of this five-membered heterocycle can be finely tuned by introducing various substituents at the 2 and 5 positions. Density Functional Theory (DFT) has emerged as a powerful tool to predict and understand these properties, guiding the synthesis of novel derivatives with desired functionalities. This guide provides a comparative analysis of the electronic properties of several 2,5-disubstituted-1,3,4-thiadiazole derivatives, based on published DFT studies.

Comparative Analysis of Electronic Properties

The electronic behavior of molecules is fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[3] A smaller energy gap generally implies higher chemical reactivity and is a key factor in designing molecules for various applications, including as corrosion inhibitors or nonlinear optical materials.[3][4]

The table below summarizes key electronic properties calculated using DFT for a selection of 2,5-disubstituted-1,3,4-thiadiazole derivatives from various studies. These properties include the HOMO energy, LUMO energy, the HOMO-LUMO energy gap, and the dipole moment (μ).

Compound/Substituents (R1, R2)E_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (μ) (Debye)DFT MethodBasis SetReference
2-amino, 5-trifluoromethyl----DFT-[5]
2-amino, 5-methyl------[6]
2-amino, 5-ethyl------[6]
2,5-bis(substituted thio)~-7 (HOMO-LUMO)~-7 (HOMO-LUMO)~7-DFT/B3LYP6-311G(d,p)[7]
Phenyl, N-phenylamino-cinnamic----B3LYP6-311++G(d,p)[1][8]
5-(1-Methyl-2-phenylethenyl), N-aryl--Reduced by Cl, NO2-DFT-[9]
2-amino-5-aryl (azo dyes)----TD-DFT-[10]
2,5-diphenyl------[11]

Note: Direct numerical comparison is challenging as different studies employ varied computational methods and basis sets. The trends observed within each study, however, provide valuable insights.

Analysis of the available data reveals distinct trends. For instance, studies have shown that electronegative substituents such as -Cl and -NO2 can reduce the HOMO-LUMO energy gap, which in turn can lead to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.[9] DFT calculations are instrumental in predicting these shifts and understanding the underlying electronic transitions, which are often π-π* and/or n-π* in nature.[7]

Experimental and Computational Protocols

The reliability of DFT predictions is intrinsically linked to the chosen computational methodology. The most frequently employed methods for studying 1,3,4-thiadiazole derivatives involve the B3LYP functional with a 6-311++G(d,p) or similar basis set.[1][3][8]

Typical Computational Workflow:

  • Structure Optimization: The initial geometry of the molecule is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable structure.

  • Frequency Calculations: These are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties like HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

  • Further Analysis: Advanced analyses such as Natural Bond Orbital (NBO) analysis can provide deeper insights into charge delocalization and hyperconjugative interactions.[4] Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra.[5][7]

The synthesis of these compounds typically involves the cyclization of thiosemicarbazide derivatives with various reagents like phosphorus oxychloride or the use of Lawesson's reagent.[1][12][13] The resulting products are then characterized using standard spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR, which can be correlated with theoretical calculations for structural validation.[9][14]

Visualizing DFT Workflows and Property Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

DFT_Workflow cluster_input 1. Input & Design cluster_calc 2. Core DFT Calculations cluster_output 3. Output & Analysis cluster_interp 4. Interpretation Mol_Design Molecular Structure (e.g., 2,5-substituents) Method_Select Select Method (e.g., B3LYP/6-311++G(d,p)) Mol_Design->Method_Select Geom_Opt Geometry Optimization Method_Select->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum Energy) Geom_Opt->Freq_Calc SP_Calc Single Point Calculation Freq_Calc->SP_Calc Raw_Data Raw Data (Energies, Orbitals) SP_Calc->Raw_Data Properties Electronic Properties (HOMO, LUMO, ΔE, Dipole) Raw_Data->Properties Spectra Simulated Spectra (IR, UV-Vis via TD-DFT) Raw_Data->Spectra Reactivity Reactivity & Stability Analysis Properties->Reactivity Comparison Comparison with Experimental Data Spectra->Comparison Electronic_Properties cluster_params Calculated Parameters cluster_props Inferred Molecular Properties cluster_factors Influencing Factors HOMO HOMO Energy Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Stability Kinetic Stability Gap->Stability directly proportional Optical Optical Properties (e.g., Absorption λ) Gap->Optical Nonlinear Nonlinear Optical (NLO) Properties Gap->Nonlinear Substituents Nature of Substituents (Electron Donating/Withdrawing) Substituents->HOMO modulates energy Substituents->LUMO modulates energy

References

Safety Operating Guide

Proper Disposal of 2,5-Dibromo-1,3,4-thiadiazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2,5-Dibromo-1,3,4-thiadiazole is paramount. This guide provides essential, immediate safety and logistical information for the proper management of this hazardous chemical waste.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are crucial to protect personnel and the environment. This material must be treated as regulated hazardous waste and must not be disposed of in standard trash or down the sewer system.[2] The recommended disposal method is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[2]

Key Data Summary

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationSource(s)
Chemical Name This compound
CAS Number 55981-29-8[1][3]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1]
Primary Disposal Route Hazardous Waste Disposal via a licensed professional service.[1][4][1][4]
Recommended Technology Controlled incineration at a licensed chemical destruction plant.[2]
Incompatible Materials Strong oxidizing agents, Strong acids.
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves, lab coat, and use in a well-ventilated area or fume hood.[1][2][1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

2. Waste Segregation:

  • This compound is a halogenated organic compound . It must be collected separately from non-halogenated chemical waste.
  • Establish a designated waste container specifically for "Halogenated Organic Solids."

3. Waste Collection and Container Management:

  • Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free from leaks, and have a secure screw-top cap.
  • The original chemical container is often a suitable choice for waste accumulation.
  • Affix a "Hazardous Waste" label to the container before adding any waste.
  • The label must clearly state the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
  • Carefully transfer the solid waste into the container, minimizing the creation of dust.[1]
  • Keep the waste container securely closed at all times, except when adding waste.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
  • The storage area should be cool, dry, and well-ventilated.[2]
  • Ensure the waste is stored away from incompatible materials such as strong oxidizing agents.

5. Arranging for Disposal:

  • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[1]
  • Follow all institutional procedures for waste pickup requests. Do not attempt to transport the hazardous waste yourself.

6. Disposal of Contaminated Materials:

  • Any materials grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads used for cleaning spills, should be placed in the same halogenated solid waste container.
  • Contaminated packaging should be disposed of as unused product.[1] Empty containers must be managed by a licensed waste carrier.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled 'Halogenated Organic Solid Waste' Container B->C D Place Waste in Container Inside Fume Hood C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Contact EHS or Licensed Waste Disposal Service for Pickup G->H Yes I Continue to Collect Waste as Generated G->I No I->D

Caption: Workflow for safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Dibromo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,5-Dibromo-1,3,4-thiadiazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 55981-29-8

  • Molecular Formula: C₂Br₂N₂S

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and dust, preventing serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (impervious) and flame-retardant, impervious clothing.[1][4]Prevents skin contact which can cause irritation and absorption of the harmful substance.[1][2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A respiratory protective device with a particle filter is recommended.Protects against inhalation of dust and vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the safe handling of this compound from reception to use in experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents and strong acids.[2][5] The recommended storage temperature is between 2-8°C in an inert atmosphere.[6]

2. Preparation for Use:

  • Work in a designated area, preferably in a chemical fume hood with adequate ventilation.[4][7]

  • Ensure that a safety shower and an eyewash station are readily accessible.[5]

  • Don all required PPE before handling the chemical.

3. Weighing and Dispensing:

  • Handle this compound as a solid to avoid dust formation.[4][8]

  • Use non-sparking tools to prevent ignition.[4]

  • If transferring to another container, ensure it is properly labeled with the chemical name and hazard warnings.

4. Experimental Use:

  • Avoid direct contact with the substance at all times.[2]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.[4]

  • Avoid breathing dust and vapors.[4]

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

  • Do not let the product enter drains.[1]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.[4]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][8] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[5]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Disposal Receive Receive & Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store PrepArea Prepare in Fume Hood Store->PrepArea DonPPE Don Required PPE PrepArea->DonPPE Weigh Weigh & Dispense (Avoid Dust) DonPPE->Weigh Experiment Conduct Experiment Weigh->Experiment Clean Clean Work Area Experiment->Clean CollectWaste Collect Hazardous Waste Experiment->CollectWaste DoffPPE Doff & Dispose/Clean PPE Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Dispose via Approved Facility CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dibromo-1,3,4-thiadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.